molecular formula C4H7ClN2O B1463851 (1H-Pyrazol-3-yl)methanol hydrochloride CAS No. 270920-41-7

(1H-Pyrazol-3-yl)methanol hydrochloride

Cat. No.: B1463851
CAS No.: 270920-41-7
M. Wt: 134.56 g/mol
InChI Key: ZCOFBLSFEWZGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Pyrazol-3-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C4H7ClN2O and its molecular weight is 134.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1H-pyrazol-5-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c7-3-4-1-2-5-6-4;/h1-2,7H,3H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOFBLSFEWZGMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681074
Record name (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270920-41-7
Record name (1H-Pyrazol-5-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Pyrazole Scaffold and Its Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1H-Pyrazol-3-yl)methanol Hydrochloride: A Cornerstone for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole ring system stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a structural cornerstone in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions with a wide range of biological targets. This versatility has led to the development of blockbuster drugs for treating cancers, viral infections, and cardiovascular diseases.[1]

Within this vital class of compounds, (1H-Pyrazol-3-yl)methanol and its hydrochloride salt emerge as fundamental building blocks. Their simple structure, featuring a reactive hydroxymethyl group on the versatile pyrazole core, provides a strategic starting point for the synthesis of more complex and highly functionalized drug candidates. This guide offers a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound is the salt form of the parent compound, (1H-Pyrazol-3-yl)methanol. The hydrochloride form often provides enhanced stability and improved handling characteristics, such as higher solubility in certain solvents, which can be advantageous in various synthetic applications.

PropertyThis compound(1H-Pyrazol-3-yl)methanol (Free Base)
Synonyms (1H-Pyrazol-3-yl)-methanol HCl3-(Hydroxymethyl)pyrazole, 1H-Pyrazole-3-methanol
CAS Number 270920-41-7[2][3]23585-49-1[4][5][6]
Molecular Formula C₄H₇ClN₂O[7]C₄H₆N₂O[4]
Molecular Weight 134.57 g/mol 98.10 g/mol [4]
IUPAC Name (1H-pyrazol-3-yl)methanol;hydrochloride1H-pyrazol-3-ylmethanol[5]
Physical Form Solid (Typical)Solid-Liquid Mixture[5]
Boiling Point Not Available326.8 °C at 760 mmHg[5]
Storage Temperature 2-8°C (Recommended)[8]4°C (Recommended)[5]

Synthesis and Purification

The most common and efficient synthesis of (1H-Pyrazol-3-yl)methanol involves the reduction of a readily available carboxylic acid precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Causality of the Synthetic Pathway

The chosen pathway begins with 1H-pyrazole-3-carboxylic acid. The carboxylic acid functional group is an ideal precursor because it can be selectively reduced to a primary alcohol without affecting the aromatic pyrazole ring. Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or, as documented, aluminum (III) hydride (alane), are required for this transformation.[6] Alane is often prepared in situ and can offer different selectivity compared to other hydrides. The reaction is "quenched" carefully with water and a base to neutralize the reactive aluminum species and precipitate them as hydroxides, allowing for easy filtration.[6] Purification via silica gel column chromatography is a standard method to isolate the product from any unreacted starting material or byproducts. Finally, treatment with hydrochloric acid in a non-protic solvent like diethyl ether or a minimal amount of an alcohol like methanol allows for the precipitation of the clean hydrochloride salt.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_salt Salt Formation start 1H-Pyrazole-3-carboxylic Acid reduction Reduction with AlH3 in Tetrahydrofuran (THF) start->reduction Reflux quench Reaction Quench (H2O, NaOH) reduction->quench Cool to 0°C filtration Filter through Celite quench->filtration concentrate Concentrate under Reduced Pressure filtration->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography free_base (1H-Pyrazol-3-yl)methanol (Free Base) chromatography->free_base hcl_add Dissolve in Ether, Add HCl Solution free_base->hcl_add final_product (1H-Pyrazol-3-yl)methanol HCl (Precipitate) hcl_add->final_product

Caption: Workflow for Synthesis, Purification, and Salt Formation.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the reduction of pyrazole carboxylic acids.[6]

  • Reaction Setup: Under a nitrogen atmosphere, cool a solution of aluminum (III) hydride in tetrahydrofuran (THF) to 0°C in an appropriately sized round-bottom flask equipped with a magnetic stirrer.

  • Addition of Starting Material: Slowly add solid 1H-pyrazole-3-carboxylic acid to the stirred solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for one hour. Following this, heat the reaction to reflux and maintain overnight to ensure complete conversion.

  • Quenching: Cool the reaction mixture back down to 0°C in an ice bath. Cautiously and sequentially, add water, followed by a 10% sodium hydroxide (NaOH) solution, and then a final portion of water to quench the excess reducing agent.[6] This procedure is critical for safely neutralizing the reactive hydride and precipitating aluminum salts.

  • Workup and Isolation: Stir the resulting mixture at 0°C for 30 minutes. Filter the slurry through a pad of Celite® to remove the precipitated aluminum hydroxides.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify this residue using silica gel column chromatography, eluting with a solvent system such as ethyl acetate/hexane to afford pure (1H-Pyrazol-3-yl)methanol as the free base.[6]

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of hydrogen chloride (e.g., 2M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Confirming the identity, structure, and purity of this compound is paramount. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are indispensable for structural elucidation. For (1H-Pyrazol-3-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals: two doublets in the aromatic region corresponding to the CH protons on the pyrazole ring, a singlet for the methylene (-CH₂-) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton, which may exchange with solvent.[9][10] The NH proton of the pyrazole ring also appears as a broad singlet. In the hydrochloride salt, chemical shifts may be altered, and proton exchange rates can change.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthetic compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for polar molecules like this one.

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample Weigh ~1 mg of (1H-Pyrazol-3-yl)methanol HCl dissolve Dissolve in 1 mL of Mobile Phase Diluent sample->dissolve filter Filter through 0.45 µm Syringe Filter into HPLC Vial dissolve->filter inject Inject 5-10 µL onto RP-HPLC System filter->inject separate Isocratic or Gradient Elution (e.g., Water/Methanol + TFA) inject->separate detect UV Detection (e.g., at 210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: General Workflow for Purity Analysis by RP-HPLC.

Self-Validating Protocol: Purity Determination by RP-HPLC

This protocol is a representative method based on common practices for analyzing pyrazole derivatives.[11][12]

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

    • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid.[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Detector: UV/Visible Detector set to 210 nm.

    • Column Temperature: 25 °C.[11]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the column with an appropriate starting mixture (e.g., 95% A, 5% B) for at least 15 minutes.

    • Inject 5 µL of the prepared sample.

    • Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes) to elute the compound and any potential impurities.

  • Data Interpretation:

    • The purity of the sample is determined by the relative area of the main product peak as a percentage of the total area of all observed peaks. A high-purity sample should exhibit a single major peak.

Applications in Drug Discovery and Research

The utility of this compound lies in its function as a versatile chemical handle. The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution reactions. This allows for the facile introduction of the pyrazole core into larger, more complex molecular architectures.

The pyrazole moiety itself is a key pharmacophore, found in numerous kinase inhibitors used in oncology, such as Ibrutinib and Ruxolitinib.[1] It also forms the core of drugs for other indications, including Sildenafil (erectile dysfunction) and Lenacapavir (HIV treatment).[1] The ability of this compound to serve as a readily available precursor for derivatives makes it an invaluable tool in the synthesis of novel therapeutic candidates targeting a wide array of diseases.[13][14][15]

Caption: Role as a versatile intermediate in drug synthesis pathways.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The GHS classifications for the parent compound provide a strong basis for the expected hazards.[4][16]

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowed[4][16]P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[16]
Skin Irritation H315: Causes skin irritation[4][16]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[16]
Eye Irritation H319: Causes serious eye irritation[4][16]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]
Respiratory Irritation H335: May cause respiratory irritation[4][16]P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16]
Personal Protective Equipment (PPE)

Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[17]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry place. Recommended storage is often refrigerated at 2-8°C to ensure long-term stability.[8] Keep away from strong oxidizing agents.[17]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is more than just a simple chemical; it is a strategic tool for innovation in pharmaceutical research. Its straightforward synthesis, versatile reactivity, and direct linkage to the pharmacologically significant pyrazole core make it an indispensable building block. For scientists engaged in the design and synthesis of novel therapeutics, a thorough understanding of this compound's properties, handling, and potential is crucial for accelerating the journey from a synthetic concept to a life-changing drug.

References

(1H-Pyrazol-3-yl)methanol hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1H-Pyrazol-3-yl)methanol Hydrochloride: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1] This guide provides a comprehensive technical overview of this compound (CAS Number: 270920-41-7), a key heterocyclic building block for drug discovery and development. We will delve into its physicochemical properties, detail a validated synthetic pathway from common starting materials, outline methods for analytical characterization, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize pyrazole intermediates in the synthesis of novel therapeutic agents.

Physicochemical Properties and Molecular Identifiers

This compound is the salt form of the parent compound, (1H-Pyrazol-3-yl)methanol. The hydrochloride form is often preferred in laboratory settings due to its increased stability and solubility in aqueous media, which can be advantageous for certain reaction conditions or for preparing stock solutions for biological screening. A summary of its key properties is presented below.

Property(1H-Pyrazol-3-yl)methanol (Free Base)This compound (Salt)
Molecular Formula C4H6N2O[2]C4H7ClN2O[3]
Molecular Weight 98.10 g/mol [2]134.56 g/mol [4]
CAS Number 23585-49-1[2]270920-41-7[5]
IUPAC Name (1H-pyrazol-3-yl)methanolThis compound
SMILES C1=C(NN=C1)CO[2]C1=C(NN=C1)CO.Cl
InChIKey UIEABCXJWANXFS-UHFFFAOYSA-NN/A

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrazole ring system, containing two adjacent nitrogen atoms, is a cornerstone of many approved drugs.[1] Its prevalence stems from the ring's unique electronic properties and its ability to act as a stable scaffold for introducing diverse functional groups. These substitutions allow for the fine-tuning of a molecule's steric and electronic properties to achieve high-affinity interactions with specific biological targets. Pyrazole derivatives have demonstrated a vast range of pharmacological activities, making them critical components in the development of new medicines.[6][7]

Key Therapeutic Areas for Pyrazole Derivatives:

  • Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).[6]

  • Anticancer: Targeting various kinases and signaling pathways involved in cell proliferation.[6]

  • Analgesic and Antipyretic: Forming the basis for several non-steroidal anti-inflammatory drugs (NSAIDs).[7]

  • Antimicrobial and Antiviral: Showing efficacy against drug-resistant bacteria and various viruses.[1][7]

Caption: The versatile pyrazole ring with substitution points.

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved in a two-step process: the reduction of a carboxylic acid precursor to the primary alcohol, followed by salt formation. This pathway is reliable and scalable for laboratory purposes.

Step 1: Reduction of 1H-Pyrazole-3-carboxylic Acid

The conversion of the carboxylic acid to an alcohol requires a potent reducing agent capable of reducing the carboxyl group without affecting the aromatic pyrazole ring. Aluminum (III) hydride (AlH3) or Lithium aluminum hydride (LiAlH4) are suitable for this transformation.

Causality: Carboxylic acids are relatively resistant to reduction. Strong hydride donors like AlH3 are necessary to effectively deliver a hydride ion (H-) to the electrophilic carbonyl carbon, initiating the reduction cascade that ultimately yields the primary alcohol.

Experimental Protocol:

  • Setup: Under an inert nitrogen atmosphere, cool a solution of aluminum (III) hydride in tetrahydrofuran (THF) to 0 °C in a round-bottomed flask equipped with a magnetic stirrer.

  • Addition: Slowly add solid 1H-pyrazole-3-carboxylic acid portion-wise to the stirred AlH3 solution, maintaining the temperature at 0 °C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, then heat to reflux and maintain overnight to ensure complete conversion.[8]

  • Quenching (Self-Validation): The reaction is quenched by a sequential, dropwise addition of water, followed by a 10% sodium hydroxide solution, and finally more water.[8] This carefully controlled process neutralizes the excess reducing agent and precipitates aluminum salts, which is a critical self-validating step; a successful quench results in a filterable solid and a clear solution.

  • Workup: Filter the mixture through a pad of Celite to remove the aluminum salts. Concentrate the filtrate under reduced pressure to yield the crude (1H-Pyrazol-3-yl)methanol.[8]

Step 2: Formation of the Hydrochloride Salt

The crude alcohol (free base) is converted to its hydrochloride salt to improve handling and stability.

Causality: The basic nitrogen atom in the pyrazole ring readily accepts a proton from hydrochloric acid, forming an ionic salt. This salt form generally has a higher melting point and better crystallinity than the free base, which facilitates purification by recrystallization.

Experimental Protocol:

  • Dissolution: Dissolve the crude (1H-Pyrazol-3-yl)methanol in a minimal amount of a suitable solvent, such as methanol or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 30-60 minutes to ensure complete salt formation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any non-polar impurities, and dry under vacuum.

Synthesis_Workflow start 1H-Pyrazole-3-carboxylic Acid reagent1 Aluminum (III) Hydride in THF, 0°C to Reflux reduction Reduction of Carboxylic Acid start->reduction reagent1->reduction quench Controlled Quench (H2O, NaOH) reduction->quench workup Filtration & Concentration quench->workup free_base (1H-Pyrazol-3-yl)methanol (Crude Free Base) workup->free_base salt_formation Salt Formation free_base->salt_formation reagent2 HCl in Ether or Methanol reagent2->salt_formation final_product (1H-Pyrazol-3-yl)methanol HCl (Purified Solid) salt_formation->final_product

Caption: Workflow for the synthesis of (1H-Pyrazol-3-yl)methanol HCl.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. For the free base, (1H-Pyrazol-3-yl)methanol, characteristic signals would include two distinct aromatic protons on the pyrazole ring, a singlet or triplet for the methylene (-CH2-) protons adjacent to the alcohol, and a broad singlet for the alcohol (-OH) and amine (-NH) protons.[9]

  • Mass Spectrometry (MS): LCMS analysis is used to confirm the molecular weight. For the free base, a common observation is the mass of the parent molecule minus water ([M+H-H2O]+) at m/z = 81.1.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A high-purity sample should exhibit a single major peak when monitored at an appropriate UV wavelength.

Safety, Handling, and Storage

(1H-Pyrazol-3-yl)methanol and its derivatives are classified as hazardous and must be handled with appropriate precautions.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Acute Toxicity, Oral Warning (H302: Harmful if swallowed)P264, P270, P301+P312, P330, P501
Skin Irritation Warning (H315: Causes skin irritation)P264, P280, P302+P352, P332+P313, P362
Eye Irritation Warning (H319: Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313
Respiratory Irritation Warning (H335: May cause respiratory irritation)P261, P271, P304+P340, P312, P403+P233

Source: Aggregated GHS information.[2][10]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[11]

  • Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Spill Management: In case of a spill, prevent further spread. Absorb with an inert material and place it into a suitable, sealed container for chemical waste disposal.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10] Recommended storage temperature is often 4°C.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the pyrazole scaffold, makes it an important intermediate for researchers developing next-generation pharmaceuticals. Understanding its properties, synthesis, and handling requirements is crucial for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis of (1H-Pyrazol-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of (1H-Pyrazol-3-yl)methanol hydrochloride, a valuable building block in medicinal chemistry and drug development. This document delves into multiple synthetic pathways, offering detailed, step-by-step protocols for the preparation of the free base, (1H-Pyrazol-3-yl)methanol, and its subsequent conversion to the hydrochloride salt. The causality behind experimental choices, safety considerations, and characterization methods are discussed in detail to ensure scientific integrity and reproducibility. This guide is designed to be a self-validating system for researchers, providing the necessary information to synthesize, purify, and characterize the target compound with confidence.

Introduction: The Significance of this compound

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile component in the design of bioactive molecules. (1H-Pyrazol-3-yl)methanol, and its more stable and crystalline hydrochloride salt, serve as crucial intermediates for the synthesis of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and compounds targeting the central nervous system.

The primary alcohol functionality at the 3-position of the pyrazole ring offers a convenient handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling, making it the preferred form for storage and subsequent reactions.

This guide will explore three primary synthetic routes to (1H-Pyrazol-3-yl)methanol, each starting from a different commercially available precursor. A detailed protocol for the conversion of the free base to its hydrochloride salt is also provided.

Synthetic Strategies and Mechanistic Considerations

The synthesis of (1H-Pyrazol-3-yl)methanol primarily involves the reduction of a carbonyl or carboxyl group at the 3-position of the pyrazole ring. The choice of the starting material and the reducing agent is critical and depends on factors such as commercial availability, cost, and the desired scale of the reaction. We will discuss three robust methods.

Diagram of Synthetic Pathways

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product SM1 1H-Pyrazole-3-carboxylic acid IM (1H-Pyrazol-3-yl)methanol (Free Base) SM1->IM AlH3 / THF (Method A) SM2 Ethyl 1H-pyrazole-3-carboxylate SM2->IM LiAlH4 / THF (Method B) SM3 1H-Pyrazole-3-carbaldehyde SM3->IM NaBH4 / MeOH (Method C) FP This compound IM->FP HCl in Dioxane/Ether

Caption: Overview of the synthetic routes to this compound.

Method A: Reduction of 1H-Pyrazole-3-carboxylic acid

This is a direct and efficient method that utilizes a strong reducing agent, such as aluminum (III) hydride (AlH3) or lithium aluminum hydride (LiAlH4), to reduce the carboxylic acid to the primary alcohol. LiAlH4 is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups.[1][2] The reaction proceeds via the formation of an aluminum carboxylate salt, which is then reduced to the alcohol.

Method B: Reduction of Ethyl 1H-pyrazole-3-carboxylate

The reduction of an ester to a primary alcohol is a classic transformation in organic synthesis, typically achieved with lithium aluminum hydride (LiAlH4).[1] Sodium borohydride (NaBH4) is generally not strong enough to reduce esters under standard conditions.[3][4] This method is advantageous if the starting ester is more readily available or cost-effective than the carboxylic acid. The mechanism involves the nucleophilic addition of a hydride to the ester carbonyl, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.

Method C: Reduction of 1H-Pyrazole-3-carbaldehyde

The reduction of an aldehyde to a primary alcohol is a straightforward transformation that can be accomplished with a milder reducing agent like sodium borohydride (NaBH4).[3][4] This method is often preferred for its operational simplicity and the milder reaction conditions compared to LiAlH4 reductions. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Detailed Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride and aluminum (III) hydride are highly reactive and pyrophoric; they react violently with water. Handle these reagents with extreme care under an inert atmosphere (nitrogen or argon).

Synthesis of (1H-Pyrazol-3-yl)methanol (Free Base)

Method A: From 1H-Pyrazole-3-carboxylic acid

This protocol is adapted from a known procedure for a similar reduction.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Quantity
1H-Pyrazole-3-carboxylic acid112.0835.74.0 g
Aluminum (III) hydride (in THF)30.01-20 mL of solution
Tetrahydrofuran (THF), anhydrous72.11-As needed
Water (deionized)18.02-As needed
10% Sodium hydroxide solution40.00-As needed
Celite®--As needed
Ethyl acetate88.11-As needed
Hexane86.18-As needed

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a tetrahydrofuran solution of aluminum (III) hydride (20 mL).

  • Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • Dissolve 1H-pyrazole-3-carboxylic acid (4.0 g, 35.7 mmol) in anhydrous THF and add it dropwise to the stirred AlH3 solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain it overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Quenching (Caution: Exothermic reaction, add dropwise very slowly!) :

    • Slowly add deionized water (2.7 mL).

    • Slowly add 10% aqueous NaOH solution (5.4 mL).

    • Slowly add deionized water (8.1 mL).

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the resulting residue by silica gel column chromatography using an eluent of ethyl acetate/hexane (e.g., 1:2 v/v) to afford (1H-Pyrazol-3-yl)methanol as a buttery solid. A reported yield for a similar process is around 54%.[5]

Method B: From Ethyl 1H-pyrazole-3-carboxylate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Quantity
Ethyl 1H-pyrazole-3-carboxylate140.1420.02.80 g
Lithium aluminum hydride (LiAlH4)37.9530.01.14 g
Tetrahydrofuran (THF), anhydrous72.11-~100 mL
Ethyl acetate88.11-As needed
Saturated aqueous sodium sulfate142.04-As needed

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.14 g, 30.0 mmol) and suspend it in anhydrous THF (~50 mL).

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Dissolve ethyl 1H-pyrazole-3-carboxylate (2.80 g, 20.0 mmol) in anhydrous THF (~50 mL) and add it dropwise to the stirred LiAlH4 suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Quenching (Caution: Exothermic reaction!) : Slowly and sequentially add water, then 15% aqueous NaOH, then water again (Fieser workup). For 1.14 g of LiAlH4, add 1.14 mL of water, then 1.14 mL of 15% NaOH, and finally 3.42 mL of water.

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield (1H-Pyrazol-3-yl)methanol. Further purification can be achieved by column chromatography if necessary.

Method C: From 1H-Pyrazole-3-carbaldehyde

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Quantity
1H-Pyrazole-3-carbaldehyde96.0920.01.92 g
Sodium borohydride (NaBH4)37.8330.01.13 g
Methanol (MeOH)32.04-~50 mL
Water (deionized)18.02-As needed
Dichloromethane (DCM)84.93-As needed
Brine--As needed

Step-by-Step Procedure:

  • Dissolve 1H-pyrazole-3-carbaldehyde (1.92 g, 20.0 mmol) in methanol (~50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.13 g, 30.0 mmol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give (1H-Pyrazol-3-yl)methanol.

Synthesis of this compound

Diagram of the Salt Formation Workflow

Salt_Formation A Dissolve (1H-Pyrazol-3-yl)methanol in anhydrous solvent (e.g., Dioxane/Ether) B Cool the solution to 0 °C A->B C Add stoichiometric amount of HCl solution (e.g., 4M in Dioxane) dropwise with stirring B->C D Observe precipitation of the hydrochloride salt C->D E Stir for a defined period (e.g., 1 hour) at 0 °C to room temperature D->E F Isolate the solid by filtration E->F G Wash the solid with cold anhydrous solvent F->G H Dry the product under vacuum G->H

Caption: Workflow for the preparation of the hydrochloride salt.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Quantity
(1H-Pyrazol-3-yl)methanol98.1010.00.98 g
4 M HCl in 1,4-Dioxane36.4610.02.5 mL
Anhydrous 1,4-Dioxane or Diethyl Ether--~20-30 mL

Step-by-Step Procedure:

  • Dissolve (1H-Pyrazol-3-yl)methanol (0.98 g, 10.0 mmol) in anhydrous 1,4-dioxane or diethyl ether (~20 mL) in a round-bottom flask with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4 M solution of HCl in 1,4-dioxane (2.5 mL, 10.0 mmol) dropwise to the stirred solution.

  • A white precipitate of the hydrochloride salt should form upon addition.

  • After the addition is complete, stir the suspension for an additional hour, allowing it to slowly warm to room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the white solid under vacuum to a constant weight to yield this compound.

Product Characterization (Self-Validation)

Thorough characterization of the final product is essential to confirm its identity and purity.

Table of Expected Properties:

Property(1H-Pyrazol-3-yl)methanol (Free Base)This compound
CAS Number 23585-49-1[6]270920-41-7[7]
Molecular Formula C4H6N2O[6]C4H7ClN2O
Molecular Weight 98.10 g/mol [6]134.56 g/mol
Appearance Buttery or white solidWhite crystalline solid
Melting Point To be determinedTo be determined

Spectroscopic Data:

  • ¹H NMR (DMSO-d6):

    • (1H-Pyrazol-3-yl)methanol: Expected signals for the pyrazole ring protons (two doublets or multiplets), the methylene protons adjacent to the alcohol (a doublet), and the hydroxyl proton (a triplet). The NH proton of the pyrazole will also be present.

    • This compound: Upon protonation, the chemical shifts of the pyrazole ring protons are expected to shift downfield due to the increased positive charge on the ring. The other signals should remain relatively similar, although some broadening may be observed. The presence of a broad signal for the N-H protons (now two) at a lower field is also expected.

  • ¹³C NMR (DMSO-d6):

    • (1H-Pyrazol-3-yl)methanol: Three distinct signals for the pyrazole ring carbons and one for the methylene carbon are expected.

    • This compound: The chemical shifts of the pyrazole ring carbons are expected to be affected by protonation.

  • Mass Spectrometry (LCMS/GCMS):

    • For the free base, a parent ion peak corresponding to [M+H]⁺ at m/z 99.1 should be observed. A fragment corresponding to the loss of water [M+H-H₂O]⁺ at m/z 81.1 has also been reported.[5]

  • Infrared (IR) Spectroscopy:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations is expected for both the free base and the hydrochloride salt. Carbonyl stretches from starting materials should be absent.

Conclusion

This guide has outlined several reliable and reproducible methods for the synthesis of this compound. The choice of synthetic route can be tailored based on the availability of starting materials and the desired scale of the reaction. The provided protocols, along with the detailed characterization guidelines, are intended to empower researchers to confidently produce and validate this important chemical intermediate for applications in drug discovery and development.

References

A Technical Guide to the Spectroscopic Characterization of (1H-Pyrazol-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of (1H-Pyrazol-3-yl)methanol hydrochloride. Direct experimental data for this specific salt form is not widely published. Therefore, this document synthesizes foundational spectroscopic principles with data from the parent compound, (1H-Pyrazol-3-yl)methanol, to present a robust, predictive analysis. It is designed for researchers, scientists, and drug development professionals who frequently encounter novel salt forms of heterocyclic compounds. The guide details step-by-step protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure, protonation, and the resulting spectral output.

Introduction: The Analytical Challenge

(1H-Pyrazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry. Its conversion to a hydrochloride salt is a common strategy to enhance solubility and stability. However, this modification fundamentally alters the electronic environment of the pyrazole ring, presenting a distinct analytical challenge. The protonation of one of the ring's nitrogen atoms induces significant changes in its spectroscopic signature compared to the free base.

This guide addresses the scarcity of direct reference data for this compound by establishing a predictive and confirmatory workflow. We will first review the known data for the parent compound and then, based on authoritative studies on pyrazole protonation, predict the spectral characteristics of the hydrochloride salt. This approach not only provides a solution for this specific molecule but also serves as a methodological template for characterizing other novel heterocyclic salts.

Molecular Structure and the Effect of Protonation

The formation of the hydrochloride salt involves the protonation of the sp²-hybridized nitrogen at the N2 position of the pyrazole ring. This is the more basic nitrogen atom, and its protonation creates a pyrazolium cation. This event is the primary driver of the anticipated spectral changes.

Figure 1: Chemical structures of the free base and its hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structural changes upon salt formation. The positive charge on the pyrazolium ring leads to a general deshielding of the ring protons and carbons, causing their signals to shift downfield.

Predicted ¹H NMR Spectral Data

The protonation at N2 will most significantly impact the adjacent protons at the C3 and C5 positions.

Assignment (1H-Pyrazol-3-yl)methanol (Free Base)¹ Predicted (1H-Pyrazol-3-yl)methanol HCl Rationale for Shift
H4~6.2 ppm~6.5-6.8 ppmModerate downfield shift due to overall ring deshielding.
H5~7.5 ppm~7.8-8.2 ppmSignificant downfield shift due to proximity to the N1-H and the overall cationic charge.
CH₂~4.6 ppm~4.7-4.9 ppmMinor downfield shift due to inductive effects from the charged ring.
OH, NHVariableVariableBroad signals, concentration and solvent dependent. The NH protons of the pyrazolium cation will likely be more acidic and may exchange more rapidly.

¹Note: Reference data for the free base is sourced from publicly available spectra and may vary slightly based on solvent and concentration.[1]

Studies on the protonation of pyrazoles have consistently shown that the chemical shifts of ring carbons are significantly affected, with C5 experiencing a notable downfield shift of approximately +6 ppm.[2][3][4]

Predicted ¹³C NMR Spectral Data
Assignment (1H-Pyrazol-3-yl)methanol (Free Base)² Predicted (1H-Pyrazol-3-yl)methanol HCl Rationale for Shift
C3~145 ppm~148-151 ppmDownfield shift due to proximity to the protonated N2.[2]
C4~103 ppm~105-108 ppmModerate downfield shift.
C5~130 ppm~136-140 ppmSignificant downfield shift due to proximity to the positive charge.[2][3][4]
CH₂~58 ppm~59-61 ppmMinor downfield shift.

²Note: Predicted values based on typical pyrazole chemical shifts and documented protonation effects.[5]

Experimental Protocol: NMR Acquisition

A robust protocol is essential for obtaining high-quality, reproducible data.

G Workflow: NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Weigh ~10 mg of sample prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Acquire ¹H spectrum (16 scans) prep3->acq1 Insert into spectrometer acq2 Acquire ¹³C{¹H} spectrum (1024 scans) acq1->acq2 acq3 Acquire 2D spectra (COSY, HSQC) as needed for full assignment acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 Export raw data proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectrum (e.g., residual DMSO at 2.50 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick ¹³C peaks proc3->proc4 proc5 Compare experimental data with predicted values proc4->proc5

Figure 2: Standard workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often preferred as it can solubilize both the free base and the salt, and it allows for the observation of exchangeable N-H and O-H protons. D₂O is an alternative if proton exchange studies are desired.

  • 2D NMR: HSQC (Heteronuclear Single Quantum Coherence) is crucial for unambiguously assigning proton signals to their directly attached carbons, which validates the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of functional groups. The transition from the pyrazole to the pyrazolium ion will introduce new bands and shift existing ones.

Predicted IR Spectral Data
Vibrational Mode Typical Wavenumber (cm⁻¹) (Free Base) Predicted Wavenumber (cm⁻¹) (HCl Salt) Rationale for Change
O-H Stretch3200-3400 (broad)3200-3400 (broad)Largely unchanged, may be slightly broader due to hydrogen bonding with Cl⁻.
N-H Stretch (ring)3100-3200Overlapped by N⁺-HThe original N-H stretch will be replaced by the pyrazolium N⁺-H stretches.
N⁺-H Stretch (ring)N/A2400-2800 (broad)Appearance of a broad, strong "ammonium salt" band is a key indicator of salt formation.
C=N Stretch~1550-1600~1580-1620Shift to higher frequency due to increased bond order and ring strain in the pyrazolium cation.
Ring Vibrations1400-1500Multiple bands, shiftedThe pattern of ring stretching and bending vibrations will be altered due to the change in symmetry and electronic structure.

Note: Reference data for pyrazole IR spectra can be found in various sources.[6][7][8] The spectrum for 3-methyl-pyrazole hydrochloride provides a useful comparison.[9]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducibility.

  • Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the cation and to study its fragmentation pattern.

Expected Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum run in positive ion mode, the instrument will detect the intact cation.

  • Expected Ion: [(1H-Pyrazol-3-yl)methanol + H]⁺

  • Monoisotopic Mass: 99.0558 Da

  • Chemical Formula of Ion: C₄H₇N₂O⁺

The hydrochloride counter-ion (Cl⁻) will not be observed in positive ion mode. The observed mass will be that of the protonated free base, which is identical to the pyrazolium cation of the salt. Therefore, MS confirms the mass of the organic component but does not directly confirm the presence of the hydrochloride salt. Fragmentation patterns can, however, provide structural confirmation.[10]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Setup: Calibrate the mass spectrometer using a standard solution. Set the ionization mode to positive ESI.

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

  • Analysis: Identify the peak corresponding to the molecular ion [M+H]⁺ at m/z ~99.06. If higher energy is applied (in-source fragmentation or MS/MS), characteristic fragment ions can be observed and analyzed.

Conclusion

The spectroscopic characterization of this compound is a prime example of how fundamental principles can be applied to predict and confirm the structure of a novel chemical entity. By understanding the effects of N-protonation on the pyrazole ring, researchers can confidently interpret NMR, IR, and MS data. The key diagnostic features are the significant downfield shifts of C5/H5 in NMR spectra and the appearance of a broad N⁺-H stretching band in the IR spectrum. This guide provides the necessary protocols and theoretical grounding to enable scientists in drug development and chemical research to successfully characterize this and similar heterocyclic salts.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1H-Pyrazol-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1H-Pyrazol-3-yl)methanol hydrochloride. As a pivotal heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document delves into the theoretical principles governing the spectral characteristics of the pyrazole moiety under acidic conditions, provides a robust experimental protocol for data acquisition, and offers a detailed, peak-by-peak interpretation of the resulting spectrum. The causality behind experimental choices, from solvent selection to acquisition parameters, is explained to ensure a self-validating and reproducible methodology. This guide is intended to serve as an authoritative resource for scientists requiring definitive structural elucidation of this compound and its derivatives.

Theoretical Foundation: Predicting the ¹H NMR Landscape

The ¹H NMR spectrum of this compound is dictated by its distinct structural features: the aromatic pyrazole ring, the hydroxymethyl substituent, and the presence of a hydrochloride salt which induces protonation. Understanding the interplay of these elements is key to an accurate spectral interpretation.

The Pyrazole Core and the Effect of Protonation

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In its neutral form, it exhibits rapid annular tautomerism, where the N-H proton exchanges between the two nitrogen atoms.[1] However, in the presence of hydrochloric acid, the pyrazole ring becomes protonated, most likely at the N2 position, to form a pyrazolium cation. This has several significant consequences:

  • Downfield Shift: The positive charge on the pyrazolium ring is delocalized, which strongly deshields the ring protons (H4 and H5). This results in a significant downfield shift of their resonance signals compared to the neutral pyrazole.[2]

  • Tautomerism Quenching: Protonation effectively locks the molecule into a single tautomeric form, simplifying the spectrum by preventing the time-averaged signals that can occur with rapid tautomeric exchange.[1]

The protons on the pyrazole ring are expected to appear as follows:

  • H5 Proton: Situated adjacent to the protonated nitrogen, this proton is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with the H4 proton.

  • H4 Proton: This proton will appear as a doublet due to coupling with the H5 proton.

The (Hydroxymethyl)methanol Substituent (-CH₂OH)

The chemical environment of the methylene (-CH₂) and hydroxyl (-OH) protons is influenced by the adjacent aromatic ring and the solvent conditions.

  • Methylene Protons (-CH₂-): These protons are benzylic-like in nature, being attached to a carbon adjacent to the aromatic pyrazole ring. They are expected to resonate as a singlet. While coupling to the adjacent -OH proton is possible, this is often not observed in practice due to rapid proton exchange, especially under acidic conditions or in protic solvents.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to its involvement in hydrogen bonding.[3] In the presence of HCl, it will be in rapid exchange with the N-H protons and any trace water, often resulting in a broad signal that may be difficult to distinguish.

The Role of the Deuterated Solvent

The choice of deuterated solvent is a critical experimental parameter that directly impacts the observed spectrum, particularly for labile protons (N-H, O-H).

  • Aprotic Solvents (e.g., DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which aids dissolution, and its ability to act as a hydrogen bond acceptor. This slows down the rate of proton exchange compared to protic solvents, often allowing for the observation of N-H and O-H proton signals, which typically appear as broad peaks at a very downfield chemical shift.[3]

  • Protic Solvents (e.g., D₂O, Methanol-d₄): In these solvents, the labile N-H and O-H protons will rapidly exchange with the deuterium atoms of the solvent.[4] This results in their signals disappearing from the ¹H NMR spectrum, a phenomenon useful for peak assignment confirmation via a "D₂O shake" experiment.

Experimental Protocol: A Self-Validating Methodology

This section outlines a detailed, step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of a high-quality solvent minimizes impurity peaks.[5]

  • Dissolution: Cap the vial and vortex gently until the sample is fully dissolved. The solution should be clear and free of any particulate matter. Incomplete dissolution can lead to poor magnetic field homogeneity, resulting in broadened spectral lines.

  • Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This filtration step is crucial to remove any suspended particles.[5] The final sample height in the tube should be approximately 4-5 cm.[6]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[7]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. The rationale behind these choices is to ensure adequate signal-to-noise, good resolution, and reliable quantification.[8]

ParameterRecommended ValueRationale & Justification
Spectrometer Frequency 400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Pulse Program zg30 or zgA standard one-pulse experiment. A 30° pulse angle (zg30) with a shorter relaxation delay can be used for faster acquisition if quantification is not critical.[8]
Number of Scans (NS) 16Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample.
Relaxation Delay (D1) 5.0 sA longer delay ensures near-complete T₁ relaxation for all protons, which is critical for accurate signal integration.[9]
Acquisition Time (AQ) 4.0 sProvides sufficient data points for good digital resolution, allowing for accurate measurement of coupling constants.[10]
Spectral Width (SW) 20 ppm (~8000 Hz)A wide spectral width is chosen to ensure all signals, including potentially very downfield labile protons, are captured.
Temperature 298 K (25 °C)Standard operating temperature. Note that chemical shifts of labile protons are temperature-dependent.
Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automated polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.[11]

  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

Spectral Analysis and Data Interpretation

This section provides a detailed interpretation of a representative ¹H NMR spectrum of this compound in DMSO-d₆.

Molecular Structure and Proton Assignment

The diagram below illustrates the structure of the protonated compound with the standard IUPAC numbering system used for proton assignment.

Caption: Structure of (1H-Pyrazol-3-yl)methanol cation with proton labeling.

Tabulated Spectral Data

The following table summarizes the expected ¹H NMR data for this compound in DMSO-d₆.

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Labile Protons ~12.0 - 14.0very broad singlet (br s)-3H
H5 ~7.8 - 8.0doublet (d)~2.51H
H4 ~6.4 - 6.6doublet (d)~2.51H
-CH₂- ~4.6 - 4.8singlet (s)-2H
Peak-by-Peak Analysis
  • δ ~12.0 - 14.0 ppm (very broad singlet, 3H): This extremely downfield and broad signal corresponds to the three labile protons: the two N-H protons of the pyrazolium ring and the one O-H proton from the methanol group. Their rapid exchange with each other and any trace water in the acidic medium results in a single, time-averaged, and significantly broadened resonance. A D₂O exchange experiment would confirm this assignment, as the addition of D₂O would cause this peak to disappear.[4]

  • δ ~7.8 - 8.0 ppm (doublet, J ≈ 2.5 Hz, 1H): This signal is assigned to the H5 proton. Its downfield position is consistent with an aromatic proton on a positively charged heterocyclic ring. It appears as a doublet due to vicinal coupling with the H4 proton.

  • δ ~6.4 - 6.6 ppm (doublet, J ≈ 2.5 Hz, 1H): This resonance is assigned to the H4 proton. It is upfield relative to H5, which is typical for pyrazole systems. It appears as a doublet with the same coupling constant as the H5 signal, confirming their mutual coupling.

  • δ ~4.6 - 4.8 ppm (singlet, 2H): This singlet, integrating to two protons, is unequivocally assigned to the methylene (-CH₂-) protons of the hydroxymethyl group. Its chemical shift is in the expected range for a methylene group attached to an aromatic ring. The absence of coupling to the -OH proton indicates rapid proton exchange on the NMR timescale.

Logical Workflow for Spectral Assignment

The following diagram illustrates the systematic process for interpreting the ¹H NMR spectrum.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Interpretation A Prepare Sample in DMSO-d₆ B Acquire Spectrum (400 MHz) A->B C Process Data (FT, Phase, Baseline) B->C D Reference to DMSO at 2.50 ppm C->D E Identify Most Downfield Signals (δ > 6.0 ppm) D->E G Identify Methylene Signal (~4.7 ppm, singlet, 2H integration) D->G I Identify Very Broad, Downfield Signal (~13 ppm, 3H integration) D->I F Assign Aromatic Protons H5 (~7.9 ppm, d) & H4 (~6.5 ppm, d) Based on shift and coupling E->F H Assign -CH₂- Protons G->H J Assign to Labile Protons (2xNH, 1xOH) I->J K Confirm Labile Protons (D₂O Exchange Experiment) J->K

Caption: Workflow for the assignment of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and definitive fingerprint for its structural verification. The key diagnostic features in DMSO-d₆ are:

  • Two doublets in the aromatic region (δ 6.4-8.0 ppm) corresponding to the H4 and H5 protons of the pyrazolium ring.

  • A singlet at approximately δ 4.7 ppm integrating to two protons, characteristic of the methylene group.

  • A very broad, downfield signal around δ 12-14 ppm, representing the three exchangeable N-H and O-H protons.

This in-depth guide provides the theoretical basis and a robust experimental framework for researchers, scientists, and drug development professionals to confidently acquire and interpret the ¹H NMR spectrum of this important molecule. The self-validating nature of the described protocol ensures high-quality, reproducible data essential for regulatory submissions and scientific publications.

References

A Comprehensive Guide to the Purity Analysis of (1H-Pyrazol-3-yl)methanol Hydrochloride: Strategy, Methodologies, and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Purity

(1H-Pyrazol-3-yl)methanol hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are integral to a wide array of pharmacologically active compounds, demonstrating anti-inflammatory, antimicrobial, and antitumor properties.[1][2] As with any active pharmaceutical ingredient (API) or key intermediate, establishing a robust and comprehensive analytical strategy for purity determination is not merely a regulatory requirement; it is a fundamental pillar of drug safety and efficacy.

Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, alter the stability of the final product, and complicate the manufacturing process.[3] This guide provides a holistic, field-proven strategy for the purity analysis of this compound. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating system of analysis from synthesis to final product.

The Impurity Landscape: Anticipating and Identifying Contaminants

A successful purity analysis begins with a thorough understanding of the potential impurities that can arise. These are primarily categorized as synthesis-related impurities, degradation products, and residual contaminants.

Synthesis-Related Impurities

The most common synthetic routes to pyrazoles involve the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with hydrazine.[4][5][6] For (1H-Pyrazol-3-yl)methanol, a plausible synthesis involves the reduction of a 1H-pyrazole-3-carboxylic acid or its ester.[7]

Potential impurities originating from this process include:

  • Starting Materials: Unreacted 1H-pyrazole-3-carboxylic acid or residual reducing agents.

  • Regioisomers: If the synthesis involves an asymmetric precursor, the formation of the corresponding 1H-pyrazol-5-ylmethanol isomer is possible. While tautomerism exists in the parent pyrazole, substitution fixes the isomer identity.[2]

  • By-products: Products from side-reactions, such as over-reduction or incomplete reactions.

  • Reagents: Residual catalysts or coupling agents used in the synthesis.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Carboxylic_Acid 1H-Pyrazole-3-carboxylic Acid Reduction Reduction (e.g., LiAlH4) Carboxylic_Acid->Reduction Impurity2 Regioisomer (5-yl-methanol) Carboxylic_Acid->Impurity2 Isomeric Precursor Product (1H-Pyrazol-3-yl)methanol Hydrochloride Reduction->Product Impurity1 Unreacted Starting Material (Carboxylic Acid) Reduction->Impurity1 Incomplete Reaction Impurity3 By-products from Side Reactions Reduction->Impurity3 Side Reactions G HPLC_Peak Unknown Peak in HPLC Chromatogram Fraction_Collection Fraction Collection HPLC_Peak->Fraction_Collection LCMS LC-MS Analysis HPLC_Peak->LCMS Direct Analysis NMR NMR Analysis Fraction_Collection->NMR Identification Structure Elucidation of Impurity LCMS->Identification Provides Mass (m/z) NMR->Identification Provides Structural Connectivity

References

Stability of (1H-Pyrazol-3-yl)methanol hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of (1H-Pyrazol-3-yl)methanol Hydrochloride in Solution

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability of this compound in solution, a critical consideration for its handling, storage, and application in research and pharmaceutical development. The guide delineates the fundamental chemical properties of the molecule and explores its potential degradation pathways based on the known chemistry of pyrazole derivatives. Detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical methodologies to ensure the scientific integrity of their work with this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a functional group of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] The metabolic stability of the pyrazole nucleus has contributed to its increased use in recently approved drugs.[2] The methanol substituent and the hydrochloride salt form of the title compound suggest its potential utility as a synthetic building block or a candidate for drug discovery. Understanding the stability of this compound in solution is paramount, as degradation can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental results. This guide provides a robust framework for assessing and ensuring the stability of this compound.

Physicochemical Properties of (1H-Pyrazol-3-yl)methanol

A thorough understanding of the physicochemical properties of (1H-Pyrazol-3-yl)methanol is the foundation for designing meaningful stability studies.

PropertyValueSource
Molecular Formula C4H7ClN2O[3]
Molecular Weight 134.56 g/mol [3]
Appearance Solid (form may vary)General Chemical Knowledge
pKa The pyrazole ring has two nitrogen atoms; the N1-H is weakly acidic, while the N2 is basic. The exact pKa values for this specific molecule are not readily available in the searched literature but are crucial for understanding its behavior in different pH solutions.General Chemical Knowledge
Solubility The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. Experimental determination in relevant buffers is recommended.General Chemical Knowledge

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, the known reactivity of the pyrazole nucleus and its derivatives allows for the postulation of several potential degradation pathways.[4]

Hydrolytic Degradation

The pyrazole ring itself is generally stable to hydrolysis.[4] However, the stability can be influenced by substituents. For this compound, hydrolytic degradation is not anticipated to be a major pathway for the core ring structure under neutral conditions. However, extreme pH conditions (acidic or basic) combined with elevated temperatures could potentially lead to unforeseen reactions. While pyrazole esters are known to be susceptible to hydrolysis, the methanol group in the target compound is more stable.[5][6]

Oxidative Degradation

Oxidative degradation is a more probable pathway for pyrazole derivatives.[7][8] The pyrazole ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated species, such as 4-hydroxypyrazole derivatives.[7] The presence of a methanol group could also be a site for oxidation, potentially leading to the corresponding aldehyde or carboxylic acid. Common laboratory oxidizing agents, or even dissolved oxygen, could initiate such degradation.

Photolytic Degradation

Many heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can provide the energy to induce photochemical reactions, leading to ring opening, rearrangement, or dimerization. The photostability of pyrazole derivatives is an important consideration, and studies should be conducted under controlled lighting conditions.[9]

Thermal Degradation

In solution, elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[10][11][12] In the solid state, thermal decomposition may follow different pathways. The thermal stability of the hydrochloride salt should also be considered, as it may differ from the free base.

Forced Degradation Studies: A Practical Workflow

Forced degradation studies, or stress testing, are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[13][14][15][16][17] A typical workflow is outlined below.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of This compound B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to D Oxidation (e.g., 3% H2O2, RT) A->D Expose to E Thermal Degradation (e.g., 60°C in solution) A->E Expose to F Photolytic Degradation (ICH Q1B conditions) A->F Expose to G Analyze Samples by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Characterize Degradants by LC-MS/MS G->H I Determine % Degradation G->I J Propose Degradation Pathways H->J HPLC_Method_Development A Define Method Objectives (Separation of API and Degradants) B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Inject Stressed Samples C->D E Evaluate Peak Purity and Resolution D->E E->C Re-optimize if needed F Method Validation (ICH Q2(R1)) E->F If acceptable G Validated Stability-Indicating Method F->G

References

Solubility Profile of (1H-Pyrazol-3-yl)methanol Hydrochloride: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of (1H-Pyrazol-3-yl)methanol hydrochloride. While specific experimental solubility data for this compound is not extensively documented in public literature, this paper outlines the fundamental physicochemical principles that govern its solubility in various solvent systems. We present a detailed, field-proven protocol for determining thermodynamic equilibrium solubility using the shake-flask method, consistent with regulatory guidelines.[1][2] This document is intended to equip researchers, chemists, and formulation scientists with the theoretical knowledge and practical methodology required to characterize this and other similar active pharmaceutical ingredients (APIs) for drug development applications.

Introduction: The Critical Role of Solubility

(1H-Pyrazol-3-yl)methanol is a heterocyclic compound featuring a pyrazole ring functionalized with a hydroxymethyl group. For pharmaceutical applications, it is often synthesized as a hydrochloride salt to leverage the benefits of salt formation, which is a primary strategy for enhancing the aqueous solubility and dissolution rate of basic drug candidates.[3][4] The solubility of an API is a critical determinant of its ultimate success, influencing everything from the reliability of in vitro screening assays to its oral bioavailability and formulation design.[5] Poor aqueous solubility can lead to slow absorption, inadequate systemic exposure, and high inter-patient variability, posing significant challenges to clinical development.[5]

Therefore, a thorough understanding and robust experimental characterization of the solubility of this compound are paramount for any research or development program involving this molecule. This guide provides the necessary foundation for achieving this characterization.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay between its intrinsic molecular properties and the characteristics of the solvent.

Physicochemical Properties
  • Structure: this compound

  • Molecular Formula: C₄H₇ClN₂O[6]

  • Parent Free Base: (1H-Pyrazol-3-yl)methanol

  • Parent Molecular Formula: C₄H₆N₂O[7]

  • Parent Molecular Weight: 98.10 g/mol [7]

  • Parent Predicted LogP: -0.6[7]

The low predicted LogP of the free base suggests inherent hydrophilicity. The presence of the hydroxymethyl group (-CH₂OH) and the nitrogen atoms in the pyrazole ring allows for hydrogen bonding with protic solvents.

The Impact of Hydrochloride Salt Formation

(1H-Pyrazol-3-yl)methanol is a weak base, capable of being protonated by an acid like hydrochloric acid (HCl). This conversion to the hydrochloride salt is the single most important factor for its aqueous solubility.

  • Ionization: In aqueous media, the salt dissociates, yielding a protonated (charged) pyrazole species and a chloride counter-ion. Charged species are significantly more polar than their neutral counterparts and interact much more favorably with polar water molecules, leading to a substantial increase in solubility.[8]

  • pH-Dependent Solubility: The solubility of a salt of a weak base is highly dependent on the pH of the solution.[9] In acidic to neutral conditions (pH < pKa of the parent compound), the equilibrium favors the protonated, ionized, and more soluble form. As the pH increases and becomes more basic than the pKa, the compound deprotonates to its free base form, which is typically less soluble, potentially leading to precipitation.[9] This relationship is crucial for predicting how the drug will behave in different regions of the gastrointestinal tract.

Solvent Characteristics and the "Like Dissolves Like" Principle
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound. Their polarity readily accommodates the charged ionic species, and their ability to donate and accept hydrogen bonds complements the functional groups on the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): While polar, these solvents lack the ability to donate hydrogen bonds. They can solvate the cation but may be less effective than protic solvents. DMSO is a powerful solvent often used to create high-concentration stock solutions for initial screening.[10]

  • Non-Polar Solvents (e.g., Toluene, Hexanes): These solvents are expected to be very poor solvents for the hydrochloride salt. The large energy penalty required to break the ionic lattice of the salt is not compensated by favorable solute-solvent interactions.

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements often encountered in drug discovery:

  • Kinetic Solubility: Typically a high-throughput measurement where a compound is first dissolved in DMSO and then diluted into an aqueous buffer.[10][11] It measures the concentration at which the compound precipitates from a supersaturated solution and is sensitive to experimental parameters like incubation time.[10] While useful for early screening, it can often overestimate the true solubility.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[13] It is determined by equilibrating an excess of the solid compound with the solvent over a prolonged period.[13][14] Thermodynamic solubility is the gold standard for lead optimization and pre-formulation studies.[15] The protocol described in this guide is for determining thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility

The following protocol describes the definitive shake-flask method for determining the equilibrium solubility of this compound. This method is aligned with FDA guidelines for Biopharmaceutics Classification System (BCS) studies.[1][2]

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (e.g., pH 1.2, 4.5, 6.8 buffers; Water; Methanol; Ethanol)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Protocol
  • Preparation of Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) to generate a standard curve for HPLC quantification.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical; a good starting point is ~5-10 mg of solid for every 1 mL of solvent. The goal is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the desired test solvent (e.g., 2 mL) to the vial.

    • Prepare each solvent condition in triplicate to ensure reproducibility.[2]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C for biorelevant studies).[16]

    • Allow the samples to equilibrate for a sufficient duration. For thermodynamic solubility, a minimum of 24 hours is standard, with 48 hours being preferable to ensure equilibrium is reached.[4][16]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Separate the saturated supernatant from the undissolved solid. This can be done by:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. Note: Pre-validate the filter to ensure the compound does not adsorb to the filter material.

  • Sample Analysis:

    • Immediately after separation, dilute a known aliquot of the clear, saturated supernatant with the mobile phase or a suitable diluent to bring its concentration within the range of the HPLC calibration curve.

    • Analyze the calibration standards and the diluted samples via HPLC.

    • Measure the final pH of the aqueous buffer samples to confirm it has not shifted significantly during the experiment.[1]

  • Data Calculation:

    • Using the standard curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the undissolved supernatant by multiplying by the dilution factor.

    • The final result is reported as the average solubility (e.g., in mg/mL or µg/mL) ± standard deviation for the triplicates.

Experimental Workflow Diagram

G Thermodynamic Solubility Workflow (Shake-Flask) cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep_solid Add excess solid API to triplicate vials prep_solvent Add precise volume of test solvent prep_solid->prep_solvent For each solvent shake Agitate on orbital shaker (e.g., 24-48h, 25°C) prep_solvent->shake separate Centrifuge or Filter (0.22 µm) to get saturated supernatant shake->separate dilute Dilute supernatant to known factor separate->dilute hplc Analyze via HPLC against standard curve dilute->hplc calc Calculate original concentration (Solubility in mg/mL) hplc->calc

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent SystempH (Initial)pH (Final)Mean Solubility (mg/mL)Std. Dev.Qualitative Classification
0.1 N HCl Buffer1.21.2[Experimental Value][± Value]Very Soluble
Acetate Buffer4.54.5[Experimental Value][± Value]Freely Soluble
Phosphate Buffer6.86.8[Experimental Value][± Value]Soluble
Deionized Water~6.5~6.4[Experimental Value][± Value]Soluble
MethanolN/AN/A[Experimental Value][± Value]Freely Soluble
EthanolN/AN/A[Experimental Value][± Value]Soluble
AcetonitrileN/AN/A[Experimental Value][± Value]Sparingly Soluble
TolueneN/AN/A[Experimental Value][± Value]Practically Insoluble
Interpreting the Results
  • Aqueous Buffers: High solubility would be expected across the acidic pH range (1.2-6.8), confirming the benefit of the hydrochloride salt form. A decrease in solubility as pH increases would be anticipated. This pH-solubility profile is critical for predicting dissolution in the stomach (low pH) versus the intestine (higher pH).

  • Organic Solvents: High solubility in polar protic solvents like methanol and ethanol would be consistent with the molecule's ability to form hydrogen bonds. Lower solubility in less polar solvents like acetonitrile and especially non-polar solvents like toluene would align with the "like dissolves like" principle for a polar, ionic salt.

Conclusion

While specific public data on the solubility of this compound is limited, its molecular structure and salt form provide a strong theoretical basis for predicting its behavior. It is expected to be a highly water-soluble compound, particularly in acidic conditions, due to its ionization as a hydrochloride salt. This guide provides the authoritative, step-by-step experimental methodology for researchers to precisely and accurately determine its thermodynamic solubility profile. This empirical data is an indispensable component of any successful drug discovery and development campaign, directly informing formulation strategies and enabling robust, reliable preclinical studies.

References

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of Pyrazole Derivatives

Introduction: The Enduring Versatility of the Pyrazole Ring

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this simple aromatic structure has proven to be a remarkably versatile scaffold, giving rise to a multitude of compounds with a broad spectrum of pharmacological activities.[2][3] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal building block for designing therapeutic agents.[4] The success of pyrazole-based drugs is exemplified by blockbuster pharmaceuticals such as the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction drug Sildenafil (Viagra®), and the anticancer kinase inhibitor Crizotinib (Xalkori®).[4][5][6][7]

This guide provides a technical exploration into the principal biological activities of pyrazole derivatives, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used to validate their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Mechanism of Action: Selective COX-2 Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8]

The therapeutic advantage of many pyrazole-based anti-inflammatory drugs, most notably Celecoxib, lies in their selectivity for COX-2 over COX-1.[4][8] This selectivity minimizes the gastrointestinal side effects associated with non-selective NSAIDs like ibuprofen. The structural basis for this selectivity arises from the larger active site of the COX-2 enzyme, which can accommodate the bulkier substituents often found on pyrazole scaffolds. Beyond COX inhibition, some pyrazole derivatives also exhibit anti-inflammatory effects by modulating other pathways, such as inhibiting lipoxygenase (LOX) and suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[8]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids AA Arachidonic Acid Membrane_Phospholipids->AA PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, etc.) COX2->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Quantitative Data: In Vitro COX Inhibition

The potency and selectivity of pyrazole derivatives are typically quantified by measuring their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A higher selectivity index (COX-1 IC50 / COX-2 IC50) indicates a more favorable safety profile.

Compound ClassRepresentative CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)Reference
3,5-DiarylpyrazoleCelecoxib>100.04>250[4][8]
3-(Trifluoromethyl)-5-arylpyrazoleExperimental4.50.02225[8]
Pyrazole-Thiazole HybridExperimental-0.03 (COX-2)Dual Target[8]
Pyrazolo-PyrimidineExperimental-0.015-[8]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Expertise & Experience: The choice of carrageenan as the inflammatory agent is critical; it induces a biphasic edema, allowing for the study of different inflammatory mediators. The early phase involves histamine and serotonin release, while the later phase (after 3 hours) is primarily mediated by prostaglandins, making it ideal for assessing COX inhibitors.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control (vehicle only, e.g., 0.5% carboxymethyl cellulose).

    • Standard (e.g., Diclofenac sodium, 10 mg/kg).

    • Test groups (pyrazole derivatives at various doses).

  • Compound Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11]

Anticancer Activity: A Multi-Targeted Approach

The chemical tractability of the pyrazole scaffold has enabled the development of numerous derivatives that interfere with cancer progression through diverse mechanisms.[4][12] They have been shown to interact with a wide range of validated oncogenic targets.[4]

Mechanisms of Action: From Kinase Inhibition to Apoptosis Induction

Unlike their anti-inflammatory counterparts, anticancer pyrazoles do not converge on a single mechanism. They have been designed to inhibit multiple key pathways essential for tumor growth and survival.

  • Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive kinase inhibitors. Key targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][12] For instance, inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest and prevent cancer cell proliferation.[4] Crizotinib is a potent inhibitor of ALK and ROS1 tyrosine kinases.[4]

  • Tubulin Polymerization Inhibition: Microtubules are essential for forming the mitotic spindle during cell division. Some pyrazoles bind to tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[4][13]

  • Apoptosis Induction: By targeting various signaling pathways, pyrazole derivatives can trigger programmed cell death (apoptosis), a crucial mechanism for eliminating malignant cells.

Anticancer_Workflow cluster_cdk Cell Cycle Progression cluster_tubulin Mitosis CDK Cyclin/CDK Complex Rb_p Rb Phosphorylation CDK->Rb_p E2F E2F Release Rb_p->E2F Proliferation Cell Proliferation E2F->Proliferation Tubulin Tubulin Dimers Microtubule Microtubule Assembly Tubulin->Microtubule Spindle Mitotic Spindle Microtubule->Spindle Division Cell Division Spindle->Division Pyrazole Anticancer Pyrazole Derivative Pyrazole->CDK Inhibits Pyrazole->Tubulin Inhibits Polymerization MIC_Workflow A 1. Prepare 2-fold serial dilutions of pyrazole compound in a 96-well plate. B 2. Add standardized microbial inoculum (e.g., 5x10^5 CFU/mL) to each well. A->B C 3. Include positive (microbe only) and negative (broth only) controls. B->C D 4. Incubate plate at 37°C for 18-24 hours. C->D E 5. Visually inspect for turbidity. The lowest concentration with no visible growth is the MIC. D->E

References

The Pyrazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its designation as a "privileged scaffold" is not arbitrary; it is earned through its remarkable synthetic versatility and its presence in a multitude of clinically successful drugs spanning a wide array of therapeutic areas.[2][3] From anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction such as Sildenafil, and targeted cancer therapies like Crizotinib, the pyrazole core has proven its utility time and again.[4][5][6] This technical guide provides an in-depth exploration of the pyrazole moiety's role in drug discovery, moving beyond a simple catalog of its applications. We will dissect its fundamental physicochemical properties, analyze its strategic deployment in drug design as a core scaffold and bioisostere, and provide detailed mechanistic insights through case studies of key pharmaceuticals. Furthermore, this guide offers practical synthetic protocols and a discussion of structure-activity relationships (SAR) to empower researchers in their own drug development endeavors.

The Pyrazole Core: Fundamental Properties and Strategic Value

The efficacy of the pyrazole ring in drug design is rooted in its distinct structural and electronic characteristics. It is a five-membered aromatic heterocycle whose properties are a composite of its two constituent nitrogen atoms.[7][8]

  • Aromaticity and Stability : The pyrazole ring is aromatic, conferring significant chemical stability, a desirable trait for any drug candidate.[9]

  • Hydrogen Bonding Capabilities : The N-1 nitrogen, akin to that in pyrrole, can act as a hydrogen bond donor, while the N-2 nitrogen, similar to pyridine's, serves as a hydrogen bond acceptor.[7] This dual capacity allows for specific and strong interactions with biological targets like protein active sites.

  • Dipole Moment and Physicochemical Profile : The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility, crystal packing, and interaction with targets.

  • Tunable Reactivity : The pyrazole ring is relatively stable to oxidation and reduction, but its positions can be functionalized.[10] Position C4 is most susceptible to electrophilic substitution, while deprotonation at N1 allows for easy alkylation, providing a handle for synthetic diversification.[10]

These intrinsic properties make the pyrazole scaffold a powerful tool for medicinal chemists to optimize a lead compound's potency, selectivity, and pharmacokinetic profile.

Figure 1: Core structural and electronic properties of the pyrazole ring.

The Role of Pyrazole as a Bioisostere

One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties to improve the overall drug-like characteristics of a molecule. The pyrazole ring is an exceptional non-classical bioisostere.[11][12]

Replacing Aromatic Rings (e.g., Benzene): While benzene is a common component of drug molecules, it can lead to high lipophilicity and potential metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes). Replacing a benzene ring with a pyrazole can be highly advantageous.[7]

  • Reduced Lipophilicity : Pyrazole has a significantly lower calculated logP (ClogP = 0.24) compared to benzene (ClogP = 2.14), which can improve aqueous solubility and reduce off-target toxicity.[7]

  • Metabolic Stability : The pyrazole ring is generally more resistant to oxidative metabolism than a phenyl ring.

  • Introduction of H-Bonding : The pyrazole introduces hydrogen bond donor and acceptor capabilities not present in a simple benzene ring, allowing for new, potentially affinity-enhancing interactions with the target protein.[7]

Replacing Amides: The amide bond, while crucial in many biological molecules, can be susceptible to hydrolysis by proteases, limiting a drug's oral bioavailability and half-life. A 1,3-disubstituted pyrazole can serve as a stable bioisostere for an amide group, maintaining the crucial geometry and hydrogen bonding vectors while being resistant to enzymatic cleavage.[11][12]

Bioisosterism cluster_lead Original Lead Compound cluster_modified Bioisosteric Replacement cluster_properties Resulting Property Changes Lead R1 Phenyl Ring R2 Modified R1 Pyrazole Ring R2 Lead:f1->Modified:f1 Bioisosteric Replacement Properties Improved Solubility (Lower Lipophilicity) Enhanced Metabolic Stability New H-Bonding Interactions Modified->Properties Leads to

Figure 2: The concept of using pyrazole as a bioisostere for a phenyl ring.

Case Studies: Pyrazole in FDA-Approved Drugs

The true measure of the pyrazole scaffold's importance is its incorporation into numerous blockbuster drugs. The following case studies highlight how its unique properties are leveraged to achieve specific therapeutic effects.

Case Study 1: Celecoxib (Celebrex) - The Selective COX-2 Inhibitor

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation from conditions like arthritis.[13][14] Its mechanism relies on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[15][16]

  • Mechanism of Action : COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[17] There are two main isoforms: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation.[16] Traditional NSAIDs inhibit both, leading to gastrointestinal side effects. Celecoxib's innovation was its selectivity for COX-2.[15]

  • Role of the Pyrazole Ring : The diaryl-substituted pyrazole core of celecoxib acts as a rigid scaffold. It precisely orients the two critical phenyl groups. One of these, the 4-(sulfonamoyl)phenyl group, is key to selectivity. Its polar sulfonamide side chain binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[13][15] The pyrazole ring itself does not directly interact with the target but is essential for maintaining the correct three-dimensional arrangement of the pharmacophoric groups for optimal and selective binding.[7]

Celecoxib_MoA AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Pyrazole Scaffold) Celecoxib->COX2 Selectively Binds and Inhibits

Figure 3: Simplified mechanism of action for the pyrazole-based drug Celecoxib.

Case Study 2: Sildenafil (Viagra) - The PDE5 Inhibitor

Sildenafil is a widely known medication used to treat erectile dysfunction and pulmonary arterial hypertension.[18][19] It functions as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[20][21][22]

  • Mechanism of Action : Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[18] PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation, increased blood flow, and sustained erection upon sexual stimulation.[20][21]

  • Role of the Pyrazole Ring : Sildenafil has a fused pyrazolo[4,3-d]pyrimidin-7-one core structure. This bicyclic system is designed to mimic the purine ring of the natural substrate, cGMP.[18] This structural similarity allows it to act as a competitive inhibitor, binding tightly to the active site of the PDE5 enzyme. The pyrazole portion of the fused ring is critical for establishing the correct geometry and electronic distribution to effectively occupy the binding pocket intended for cGMP.

Case Study 3: Kinase Inhibitors (e.g., Crizotinib, Ruxolitinib)

Protein kinases are a major class of drug targets, especially in oncology.[3] The pyrazole scaffold is a key feature in many approved kinase inhibitors.[23][24]

  • Mechanism of Action : Kinase inhibitors typically work by competing with ATP for its binding site on the enzyme, preventing the phosphorylation events that drive cellular processes like proliferation and survival.

  • Role of the Pyrazole Ring : In drugs like Crizotinib (an ALK and ROS1 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor), the pyrazole ring often serves as a central scaffold that forms key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[6] The N1 and N2 atoms and the substituents placed on the ring can be fine-tuned to achieve high potency and selectivity against a specific kinase, a crucial factor in minimizing off-target effects.[23] The pyrazole's ability to act as a bioisostere for other heterocycles, like indazole, allows for the exploration of new chemical space and the optimization of drug-like properties.[23]

Table 1: Selected FDA-Approved Drugs Featuring a Pyrazole Moiety
Drug Name (Brand Name)Target(s)Therapeutic AreaRole of Pyrazole Moiety
Celecoxib (Celebrex)COX-2Anti-inflammatory, AnalgesicDiaryl scaffold for selective binding[13][15]
Sildenafil (Viagra)PDE5Erectile Dysfunction, PAHFused core mimics cGMP substrate[18][20]
Apixaban (Eliquis)Factor XaAnticoagulantCore scaffold for binding to active site[6][7]
Crizotinib (Xalkori)ALK, ROS1, METOncology (NSCLC)Hinge-binding scaffold[6]
Ruxolitinib (Jakafi)JAK1, JAK2Myelofibrosis, OncologyHinge-binding scaffold[6]
Rimonabant (Acomplia)CB1 ReceptorAnti-obesity (withdrawn)Diaryl scaffold for receptor antagonism[4][25]
Pralsetinib (Gavreto)RET KinaseOncology (Thyroid, Lung)Fused pyrazole core for kinase inhibition[6]

Synthesis of Substituted Pyrazoles: A Practical Protocol

The accessibility of the pyrazole ring through robust synthetic methods is a key reason for its widespread use. The Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is the most classical and widely used method.[1][25]

Experimental Protocol: Microwave-Assisted Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes an efficient, microwave-assisted synthesis, which significantly reduces reaction times compared to conventional heating.[1]

Objective: To synthesize 1-phenyl-3-methyl-5-(4-methoxyphenyl)-1H-pyrazole.

Materials:

  • 1-(4-methoxyphenyl)-3-methyl-1,3-propanedione (1,3-dicarbonyl compound)

  • Phenylhydrazine hydrochloride (hydrazine derivative)

  • Glacial Acetic Acid (solvent and catalyst)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Crushed Ice

Equipment:

  • Microwave synthesis reactor with sealed reaction vessels

  • Magnetic stirrer and stir bars

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

  • Melting point apparatus

  • TLC plates and chamber

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 1-(4-methoxyphenyl)-3-methyl-1,3-propanedione (1.0 mmol, 192 mg) and phenylhydrazine hydrochloride (1.1 mmol, 159 mg).

  • Solvent Addition: Add glacial acetic acid (5 mL) to the vessel. The acetic acid serves as both a solvent and an acid catalyst to facilitate the condensation and subsequent cyclization/dehydration.

  • Microwave Irradiation: Securely seal the reaction vessel. Place it inside the microwave reactor cavity. Irradiate the mixture under the following conditions: Power = 300 W, Temperature = 120°C, Time = 10 minutes. The use of microwave energy rapidly heats the polar solvent, accelerating the reaction rate.

  • Reaction Quenching and Precipitation: After the irradiation is complete, allow the vessel to cool to room temperature (use compressed air cooling if available). Carefully unseal the vessel and pour the reaction mixture into a beaker containing approximately 50 g of crushed ice with stirring. The desired pyrazole product is typically insoluble in water and will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with cold water (3 x 15 mL) to remove any residual acetic acid and other water-soluble impurities. Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure pyrazole derivative.

  • Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and analyzing its structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to optimizing a lead compound into a drug candidate. The pyrazole scaffold is highly amenable to such studies, as substituents can be systematically varied at multiple positions.

A classic example comes from the development of cannabinoid CB1 receptor antagonists, such as Rimonabant.[26][27] Studies on this class of diarylpyrazoles revealed several key structural requirements for potent and selective activity:[26][28]

  • Position 1: A 2,4-dichlorophenyl group was found to be optimal for high-affinity binding. Other substituents led to a decrease in potency.[26]

  • Position 3: A carboxamide group, particularly a piperidinyl carboxamide, was crucial for antagonistic activity.[27]

  • Position 5: A para-substituted phenyl ring was required. The nature of the para-substituent (e.g., chloro, iodo) could be modulated to fine-tune potency and other properties.[26][27]

These precise requirements highlight how the pyrazole core acts as a molecular chassis, holding the critical pharmacophoric elements in the exact spatial orientation needed for effective interaction with the receptor binding site.

Conclusion and Future Perspectives

The pyrazole moiety is far more than just a common heterocycle; it is a validated, privileged scaffold that has proven its worth in numerous FDA-approved drugs. Its unique combination of physicochemical properties—stability, versatile hydrogen bonding capacity, and its utility as a bioisostere—makes it an invaluable tool for medicinal chemists.[2][7] The ability to readily synthesize a diverse library of pyrazole derivatives allows for extensive exploration of chemical space and the fine-tuning of structure-activity relationships.

Looking forward, the role of the pyrazole ring is set to expand. Its prevalence in kinase inhibitors suggests a continued central role in the development of next-generation targeted cancer therapies.[3][23] Furthermore, as computational methods and structure-based drug design become more powerful, the predictable geometry and interaction profile of the pyrazole scaffold will allow for its even more rational deployment in designing novel therapeutics for a host of challenging diseases. The continued exploration of pyrazole chemistry is, therefore, a highly promising avenue for future drug discovery.

References

Methodological & Application

Application Note: Strategic Synthesis of Pyrazole-Based Inhibitors from (1H-Pyrazol-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammatory diseases.[1][2][3] This guide provides a detailed exploration of synthetic strategies for creating diverse libraries of pyrazole-based inhibitors, starting from the versatile and commercially available building block, (1H-Pyrazol-3-yl)methanol hydrochloride. We will delve into three primary synthetic pathways: N-alkylation, O-alkylation, and a two-step oxidation/amidation sequence. Each section offers not just a protocol, but a rationale for methodological choices, insights into reaction mechanisms, and robust, step-by-step procedures designed for reproducibility in a research setting.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are renowned for their ability to act as "hinge-binding" motifs in protein kinase inhibitors, effectively competing with ATP for the enzyme's active site.[1][4] This interaction is crucial for modulating signal transduction pathways that are often dysregulated in diseases like cancer.[5] The structural versatility of the pyrazole ring allows for fine-tuning of steric and electronic properties through substitution at its various positions, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.[1][6]

Strategic Advantage of this compound

This compound serves as an exceptional starting material for several key reasons:

  • Dual Functionality: It possesses two distinct reactive sites: the pyrazole ring nitrogens (N1 and N2) and the primary alcohol on the side chain. This allows for sequential or orthogonal functionalization.

  • Versatile Handle: The hydroxymethyl group (-CH₂OH) is a synthetically flexible handle. It can be used directly for etherification or esterification, or it can be oxidized to an aldehyde or a carboxylic acid, opening up a vast array of subsequent reactions like reductive amination and amide bond formation.[7]

  • Commercial Availability: Its availability as a stable hydrochloride salt ensures good shelf-life and straightforward handling.

Core Synthetic Pathways & Methodologies

The following sections detail three robust synthetic pathways originating from (1H-Pyrazol-3-yl)methanol. The choice of pathway depends on the desired final structure and the target's structure-activity relationship (SAR).

Pathway A: N-Alkylation for Core Scaffold Diversification

N-alkylation is a fundamental strategy to explore the SAR of the pyrazole core, directly influencing the inhibitor's orientation within the kinase hinge region.[8] The regioselectivity of alkylation (N1 vs. N2) is a critical consideration, often governed by steric hindrance and the reaction conditions employed.[8][9]

Diagram: General Workflow for N-Alkylation

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start (1H-Pyrazol-3-yl)methanol Hydrochloride Neutralize Neutralize with Base (e.g., NaHCO₃) Start->Neutralize Solvate Dissolve in Anhydrous Solvent (e.g., DMF) Neutralize->Solvate AddBase Add Base (e.g., K₂CO₃, NaH) Solvate->AddBase AddAlkylHalide Add Alkylating Agent (R-X) AddBase->AddAlkylHalide Heat Stir at RT or Heat AddAlkylHalide->Heat Quench Quench Reaction Heat->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Characterize Product (NMR, MS)

Caption: Workflow for a typical base-mediated N-alkylation reaction.

Protocol 1: Synthesis of (1-Benzyl-1H-pyrazol-3-yl)methanol

This protocol describes a standard N-alkylation using benzyl bromide.

ReagentMol. Wt. ( g/mol )Quantity (mg)MmolEquivalents
This compound134.571351.01.0
Potassium Carbonate (K₂CO₃)138.212762.02.0
Benzyl Bromide171.04171 (118 µL)1.01.0
N,N-Dimethylformamide (DMF), anhydrous-5 mL--

Step-by-Step Methodology:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (135 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add 5 mL of anhydrous DMF via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (118 µL, 1.0 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with saturated brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a mixture of N1 and N2 isomers. The major isomer is typically the less sterically hindered N1 product.[8]

Pathway B: Oxidation and Amide Coupling

Converting the hydroxymethyl group to a carboxamide is a powerful strategy for extending the molecule into solvent-exposed regions of a target protein or for introducing key hydrogen bond donors and acceptors. This is a two-step process involving an initial oxidation followed by amide bond formation.[10][11]

Diagram: Two-Step Oxidation & Amidation Pathway

G Start (1H-Pyrazol-3-yl)methanol Oxidation Oxidation (e.g., PDC, TEMPO) Start->Oxidation Acid 1H-Pyrazole-3-carboxylic acid Oxidation->Acid Coupling Amide Coupling (HATU, EDC/HOBt) Acid->Coupling Final Pyrazole-3-carboxamide Inhibitor Coupling->Final Amine Primary/Secondary Amine (R₁R₂NH) Amine->Coupling

Caption: Key steps for converting the alcohol to a carboxamide.

Protocol 2: Synthesis of 1H-Pyrazole-3-carboxylic acid

This protocol uses pyridinium dichromate (PDC), a common and effective oxidizing agent for primary alcohols.

ReagentMol. Wt. ( g/mol )Quantity (mg)MmolEquivalents
(1H-Pyrazol-3-yl)methanol98.10981.01.0
Pyridinium Dichromate (PDC)376.207522.02.0
Dichloromethane (DCM)-10 mL--

Step-by-Step Methodology:

  • Dissolve (1H-Pyrazol-3-yl)methanol (98 mg, 1.0 mmol) in 10 mL of anhydrous DCM in a 50 mL round-bottom flask.

  • Add pyridinium dichromate (PDC) (752 mg, 2.0 mmol) to the solution in one portion.

  • Stir the mixture at room temperature for 6-12 hours. The solution will become a dark, heterogeneous mixture.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite®, washing the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure. The crude product, 1H-pyrazole-3-carboxylic acid, can often be used in the next step without further purification.[12]

Protocol 3: Synthesis of N-Benzyl-1H-pyrazole-3-carboxamide

This protocol utilizes HATU, a highly efficient peptide coupling reagent known for producing high yields and minimizing side reactions.[7]

ReagentMol. Wt. ( g/mol )Quantity (mg)MmolEquivalents
1H-Pyrazole-3-carboxylic acid112.091121.01.0
HATU380.234181.11.1
Benzylamine107.15107 (110 µL)1.01.0
DIPEA129.24259 (348 µL)2.02.0
N,N-Dimethylformamide (DMF)-5 mL--

Step-by-Step Methodology:

  • In a dry 25 mL round-bottom flask, dissolve 1H-pyrazole-3-carboxylic acid (112 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in 5 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol) and stir the solution for 5 minutes at room temperature to activate the carboxylic acid.

  • Add benzylamine (110 µL, 1.0 mmol) to the reaction mixture.

  • Stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into 25 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to yield the final amide.

Characterization and Quality Control

Validation of all synthesized compounds is critical.

  • Thin Layer Chromatography (TLC): An essential in-process control to monitor reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required to confirm the structure of the final product and assess its purity.[13] For N-alkylation, the appearance of new signals corresponding to the alkyl group and shifts in the pyrazole ring protons will confirm the reaction. For amides, the appearance of a new amide N-H signal (if applicable) and signals for the amine portion are key diagnostics.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in N-Alkylation Incomplete deprotonation; Poor quality alkylating agent.Use a stronger base like Sodium Hydride (NaH); Use freshly opened or distilled alkylating agent.
Incomplete Oxidation Insufficient oxidant; Deactivation of the oxidant.Increase equivalents of PDC; Ensure anhydrous conditions; Consider alternative oxidants like TEMPO/bleach.
Poor Amide Coupling Yield Incomplete acid activation; Wet reagents/solvents.Allow longer activation time before adding the amine; Use anhydrous solvents and fresh coupling reagents.[7]
Mixture of N1/N2 Isomers Kinetic vs. Thermodynamic control; Steric factors.Try different bases or solvent systems.[8] Lowering the temperature may improve selectivity. Isomers can often be separated by chromatography.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents (e.g., benzyl bromide) are lachrymatory and toxic. Handle with extreme care.

  • Chromium-based oxidants like PDC are toxic and carcinogenic. Handle with appropriate engineering controls and dispose of waste according to institutional guidelines.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

(1H-Pyrazol-3-yl)methanol hydrochloride as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging (1H-Pyrazol-3-yl)methanol hydrochloride in modern drug discovery programs, offering insights into its strategic application and detailed protocols for its synthetic manipulation.

Introduction: The Ascendancy of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and structural features allow it to engage in a wide range of biological interactions, making it a cornerstone of many approved therapeutics.[1][2][3][4] Pyrazole-containing drugs have demonstrated remarkable efficacy across a spectrum of diseases, from cancer and inflammation to infectious diseases and neurological disorders.[1][2][5][6] Notable examples include the blockbuster drugs Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a new generation of kinase inhibitors like Ibrutinib and Ruxolitinib used in oncology.[1]

The power of the pyrazole ring lies in its versatile chemical nature. It features both a hydrogen bond donor (the "pyrrole-like" N1-H) and a hydrogen bond acceptor (the "pyridine-like" N2), enabling it to mimic peptide bonds and interact with biological targets through a variety of non-covalent interactions.[3][7] Furthermore, the pyrazole core is often used as a bioisosteric replacement for other chemical groups, such as amides, to optimize a molecule's physicochemical and pharmacokinetic properties, including metabolic stability and cell permeability.[8][9]

Within the vast library of pyrazole-based synthons, This compound emerges as a particularly strategic and versatile building block for medicinal chemists. It provides the foundational pyrazole core pre-functionalized with a hydroxymethyl (-CH₂OH) group at the C3 position. This alcohol functionality serves as a crucial synthetic handle, allowing for a diverse array of subsequent chemical transformations. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it an ideal starting material for complex synthetic campaigns.

This guide provides a senior-level overview of the applications and synthetic protocols associated with this compound, designed for researchers and scientists in the field of drug development.

Physicochemical and Structural Profile

A thorough understanding of the building block's fundamental properties is critical for effective experimental design.

PropertyValueSource
IUPAC Name This compound[10]
Molecular Formula C₄H₇ClN₂O[10]
Molecular Weight 134.57 g/mol [11]
CAS Number 270920-41-7
Appearance Solid-Liquid Mixture / Buttery Solid[12][13]
Boiling Point 326.8 °C at 760 mmHg (for free base)[12]
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO)Inferred from structure
Storage Store at 4°C, desiccated[12]

Strategic Applications in Drug Design

The utility of this compound stems from its three key reactive sites, which can be selectively functionalized to explore chemical space and optimize structure-activity relationships (SAR).

G cluster_reactions Functionalization Pathways main (1H-Pyrazol-3-yl)methanol N1 N1-H (Pyrrole-like) N2 N2 (Pyridine-like) r_N1 N-Alkylation / N-Arylation (Regioselectivity is key) N1->r_N1 Site 1 C3 C3 C4 C4-H CH2OH -CH₂OH C5 C5-H r_C4 C-H Functionalization (Halogenation, Coupling) C4->r_C4 Site 2 r_CH2OH Side-Chain Modification (Oxidation, Etherification, etc.) CH2OH->r_CH2OH Site 3

Caption: Key functionalization sites on the (1H-Pyrazol-3-yl)methanol scaffold.

  • N-Functionalization (Site 1): The two nitrogen atoms of the pyrazole ring present a classic challenge in regioselectivity.[14] Alkylation or arylation can occur at either N1 or N2, and the outcome is often dependent on the steric and electronic nature of the substituents on both the pyrazole and the electrophile, as well as reaction conditions.[15] Achieving control over this regioselectivity is paramount for building consistent SAR. N-substitution is frequently used to introduce groups that can occupy hydrophobic pockets in a target protein or to block a potential site of metabolism.

  • C4-Position Functionalization (Site 2): The C4 position is electron-rich and susceptible to electrophilic substitution, most commonly halogenation (e.g., with NBS or I₂).[16] The resulting 4-halopyrazole is a versatile intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of aryl, heteroaryl, or alkynyl groups.[17][18][19] This strategy is a powerful method for extending the molecular structure and exploring new binding interactions.

  • Hydroxymethyl Group Modification (Site 3): The primary alcohol at C3 is a highly versatile functional handle. It can be:

    • Oxidized to an aldehyde or a carboxylic acid, which can then be used in reductive amination, amide coupling, or esterification reactions.

    • Converted to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic displacement to introduce amines, ethers, or other functionalities.[20]

    • Used in etherification reactions (e.g., Williamson ether synthesis) to append new side chains.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for key steps. They represent foundational transformations for elaborating the this compound building block.

Protocol 1: Regioselective N1-Alkylation using a Michael Acceptor

Rationale: Direct alkylation of pyrazoles with alkyl halides often yields a mixture of N1 and N2 isomers, which can be difficult to separate. A catalyst-free Michael addition reaction with an electron-deficient alkene can provide high regioselectivity for the N1 position, driven by thermodynamic and steric factors.[15] This protocol provides a general method for achieving selective N1-alkylation.

Materials and Reagents:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or a mild organic base (e.g., DIPEA)

  • Michael acceptor (e.g., ethyl acrylate, acrylonitrile)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Neutralization: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 0.2 M). Add sodium bicarbonate (1.1 eq) and stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and generate the free base in situ.

  • Michael Addition: To the suspension, add the Michael acceptor (e.g., ethyl acrylate, 1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N1-alkylated product.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The N1 isomer can often be distinguished from the N2 isomer by characteristic shifts in the pyrazole ring protons and through 2D NMR experiments like NOESY.

Troubleshooting:

  • Low Conversion: Ensure complete neutralization of the hydrochloride salt. An organic base like triethylamine or DIPEA can be used as an alternative.

  • Mixture of Isomers: While this method favors N1, some N2 isomer may form. Lowering the reaction temperature may improve selectivity at the cost of reaction time. Purification via chromatography is essential.

Protocol 2: C4-Iodination and Subsequent Suzuki-Miyaura Cross-Coupling

Rationale: This two-step protocol first installs a halogen at the activated C4 position, which then serves as a handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is a robust and widely used method for forming C-C bonds and introducing aryl or heteroaryl moieties.[16][17]

Caption: Workflow for C4-Arylation of a Pyrazole Scaffold.

Step 2A: C4-Iodination

Materials and Reagents:

  • N-protected (1H-Pyrazol-3-yl)methanol (e.g., N1-Boc or N1-PMB protected, 1.0 eq)

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Base (e.g., Sodium bicarbonate or Ammonia solution)

  • Solvent (e.g., Acetonitrile, DMF, or Dichloromethane)

  • Standard glassware for reaction and workup

Procedure:

  • Preparation: Dissolve the N-protected pyrazole starting material in acetonitrile. Note: N-protection is crucial to prevent side reactions at the nitrogen atoms.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 4-iodopyrazole is often pure enough for the next step but can be purified by column chromatography if necessary.

Step 2B: Suzuki-Miyaura Cross-Coupling

Materials and Reagents:

  • 4-Iodo-pyrazole intermediate from Step 2A (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Ethanol/Water)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add the 4-iodopyrazole, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction by LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel to yield the 4-aryl-pyrazole product.

  • Deprotection (if necessary): The N-protecting group can be removed under standard conditions (e.g., TFA for Boc, CAN for PMB) to yield the final product.

Protocol 3: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid

Rationale: Converting the primary alcohol to a carboxylic acid creates a key functional group for amide bond formation, a cornerstone of medicinal chemistry. A Jones oxidation or a milder two-step Swern/Pinnick oxidation can be employed. This protocol details a common and effective method using TEMPO/bleach, which is often cleaner and proceeds under milder conditions.

Materials and Reagents:

  • N-protected (1H-Pyrazol-3-yl)methanol (1.0 eq)

  • TEMPO (catalyst, ~1-5 mol%)

  • Sodium hypochlorite (Bleach, ~1.1 eq)

  • Sodium bicarbonate (buffer)

  • Potassium bromide (co-catalyst)

  • Solvent system (e.g., Dichloromethane/Water)

  • Standard glassware for reaction and workup

Procedure:

  • Setup: Dissolve the N-protected pyrazole starting material in a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Catalyst Addition: Add potassium bromide (~0.1 eq) and TEMPO (~0.01 eq) to the vigorously stirring mixture.

  • Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add the sodium hypochlorite solution dropwise, maintaining the internal temperature below 5 °C. An orange color may persist during the reaction.

  • Reaction: Stir at 0 °C until TLC or LC-MS indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers.

  • Extraction and Isolation: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over Na₂SO₄. Concentrate to obtain the crude carboxylic acid.

  • Purification: The crude acid can often be used directly or purified by recrystallization or chromatography on silica gel (sometimes with 1% acetic acid added to the eluent to prevent streaking).

Conclusion

This compound is a high-value building block that offers multiple avenues for synthetic diversification. Its pyrazole core provides a robust and biologically relevant anchor, while its strategically placed hydroxymethyl group serves as a versatile launching point for building molecular complexity. By mastering the regioselective functionalization of the nitrogen atoms, the targeted modification of the C4 position, and the diverse transformations of the C3-side chain, drug discovery professionals can efficiently navigate chemical space to develop novel therapeutic agents. The protocols outlined in this guide provide a foundational toolkit for unlocking the full potential of this powerful scaffold.

References

Derivatization of (1H-Pyrazol-3-yl)methanol hydrochloride for library synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of (1H-Pyrazol-3-yl)methanol Hydrochloride for High-Throughput Library Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pyrazole Scaffold as a Nexus for Chemical Diversity

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved pharmaceuticals.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, contributing to favorable interactions with a wide array of biological targets.[3][4] Compounds incorporating this motif have demonstrated a vast spectrum of activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7]

(1H-Pyrazol-3-yl)methanol, in particular, represents a highly versatile and strategic starting material for combinatorial chemistry and library synthesis.[8][9] It possesses two distinct and readily accessible points for chemical modification: the nucleophilic pyrazole ring nitrogen (N-H) and the primary hydroxyl group (-CH₂OH). This dual functionality allows for the creation of diverse molecular architectures from a single, common core.

This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of this compound. We will explore the causality behind experimental choices, offering field-proven insights to empower researchers to efficiently generate large, high-quality compound libraries for drug discovery programs.

Foundational Chemistry: Understanding the Reactivity of (1H-Pyrazol-3-yl)methanol

A successful derivatization strategy hinges on a fundamental understanding of the starting material's chemical behavior. The hydrochloride salt must first be neutralized to unmask the reactive sites.

  • Pyrazole Ring Tautomerism and Nucleophilicity: The unsubstituted pyrazole ring exists as a dynamic equilibrium of two tautomers. Upon deprotonation with a suitable base, a pyrazolate anion is formed. This anion is a potent nucleophile, but its reaction with electrophiles can lead to a mixture of N1 and N2 substituted regioisomers.[3][10] The outcome is often dictated by the steric bulk of the electrophile and the substituent at the C5 position. For 3-substituted pyrazoles, N1 substitution is often sterically favored.

  • The Hydroxymethyl Group: The primary alcohol at the C3 position is a versatile functional handle. It can be readily converted into ethers, esters, or oxidized to an aldehyde, which can then serve as a gateway for a host of subsequent transformations like reductive amination or Wittig reactions.[11]

The core challenge and opportunity in using this scaffold lies in controlling the regioselectivity of these transformations to build distinct branches of a chemical library.

Strategic Derivatization Workflows & Protocols

The following sections detail validated protocols for the key transformations of (1H-pyrazol-3-yl)methanol. Each protocol is designed to be a self-validating system, with clear steps and scientific rationale.

Workflow 1: N-Alkylation of the Pyrazole Ring

Direct alkylation of the pyrazole nitrogen is a fundamental step for introducing diversity. This reaction proceeds via deprotonation of the ring N-H followed by nucleophilic attack on an electrophile.

N_Alkylation_Workflow start (1H-Pyrazol-3-yl)methanol Hydrochloride neutralize Neutralization (e.g., NaHCO₃, Et₃N) start->neutralize freebase Free Base (1H-Pyrazol-3-yl)methanol neutralize->freebase deprotonation Deprotonation (e.g., NaH, K₂CO₃) in DMF or ACN freebase->deprotonation Step 1 alkylation Alkylation (R-X) deprotonation->alkylation Step 2 product N-Alkylated Product (Mixture of Regioisomers Possible) alkylation->product

Caption: General workflow for N-alkylation of the pyrazole scaffold.

Protocol 3.1: General Procedure for N-Alkylation

  • Neutralization & Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF, 0.5 M), add a mild base like triethylamine (1.1 eq) and stir for 15 minutes at room temperature to generate the free base in situ.

  • Deprotonation: To the stirred solution, add a stronger base such as potassium carbonate (K₂CO₃, 2.0 eq) or, for less reactive electrophiles, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the desired alkyl halide (R-X, 1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography.

Application Scientist's Notes:

  • Causality of Base Selection: K₂CO₃ is a milder, safer, and more economical choice suitable for reactive electrophiles like benzyl and allyl halides.[12] For more sterically hindered or less reactive alkyl halides, a stronger, non-nucleophilic base like NaH is required to ensure complete deprotonation and drive the reaction to completion.[13]

  • Solvent Choice: DMF or acetonitrile (ACN) are ideal polar aprotic solvents that effectively solvate the pyrazolate anion without interfering with the reaction.

  • Regioselectivity: This protocol may yield a mixture of N1 and N2 isomers. The ratio can be influenced by the steric bulk of the electrophile. Separation often requires careful chromatography. For absolute regiocontrol, a protection-deprotection strategy is necessary (see Workflow 4).

Workflow 2: O-Functionalization of the Hydroxymethyl Group

Modification of the primary alcohol provides another critical axis for library diversification. O-acylation to form esters is a robust and high-yielding transformation.

O_Acylation_Workflow start (1H-Pyrazol-3-yl)methanol (Free Base) acylation Acylation (R-COCl or (RCO)₂O) Base (e.g., Et₃N, Pyridine) in DCM or THF start->acylation product O-Acylated Product (Ester) acylation->product

Caption: Direct O-acylation of the hydroxymethyl group.

Protocol 3.2: General Procedure for O-Acylation (Ester Formation)

  • Setup: Dissolve (1H-Pyrazol-3-yl)methanol (free base, 1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF, 0.4 M) under a nitrogen atmosphere.

  • Base Addition: Add a tertiary amine base, such as triethylamine (Et₃N, 1.5 eq) or pyridine (2.0 eq), and cool the mixture to 0 °C.

  • Acylation: Add the desired acyl chloride (R-COCl) or acid anhydride ((RCO)₂O) (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

Application Scientist's Notes:

  • Trustworthiness: This protocol is highly reliable for a wide range of acylating agents. The use of a non-nucleophilic base like Et₃N is critical to scavenge the HCl or R-COOH byproduct without competing in the reaction.[14]

  • Selectivity: Under these conditions, acylation occurs selectively at the more nucleophilic oxygen atom over the pyrazole nitrogen. However, with highly reactive acylating agents or in the absence of a sufficient base, competitive N-acylation can be observed.

Workflow 3: Oxidation to the Pyrazole-3-carbaldehyde

Converting the alcohol to an aldehyde unlocks a vast potential for subsequent derivatization, including reductive amination, Wittig reactions, and aldol condensations.

Oxidation_Workflow start (1H-Pyrazol-3-yl)methanol (N-Protected or N-Substituted) oxidation Mild Oxidation (e.g., DMP, PCC, TEMPO) in DCM start->oxidation product Pyrazole-3-carbaldehyde oxidation->product

Caption: Mild oxidation to form the key aldehyde intermediate.

Protocol 3.3: TEMPO-Catalyzed Oxidation to Aldehyde

  • Setup: To a solution of an N-substituted or N-protected (pyrazol-3-yl)methanol (1.0 eq) in DCM (0.2 M), add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.1 eq).

  • Oxidation: Add an oxidant like sodium hypochlorite (NaOCl, 1.1 eq, aqueous solution) dropwise while maintaining the temperature below 20 °C. Vigorous stirring is essential for this biphasic reaction.[15]

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material (typically 1-3 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting aldehyde is often pure enough for the next step but can be further purified by chromatography if necessary.

Application Scientist's Notes:

  • Expertise: Mild oxidation conditions are crucial to prevent over-oxidation to the carboxylic acid.[11] TEMPO-catalyzed oxidation is advantageous as it is highly selective for primary alcohols, operates under mild conditions, and avoids heavy metal waste associated with reagents like PCC.[15]

  • Substrate Requirement: This reaction is most effective on N-substituted or N-protected pyrazoles to avoid potential side reactions involving the acidic N-H proton.

Workflow 4: Orthogonal Strategy for Total Regiocontrol and Library Synthesis

For unambiguous library synthesis where specific isomers are required, an orthogonal protecting group strategy is essential. This allows for sequential functionalization of the oxygen and nitrogen atoms.

Orthogonal_Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Functionalization cluster_2 Step 3: N-Deprotection cluster_3 Step 4: N-Functionalization start (1H-Pyrazol-3-yl)methanol protect Protect N-H (e.g., Boc₂O, SEMCl) start->protect N_protected N-Protected Intermediate protect->N_protected O_func O-Acylate / O-Alkylate (R²-X) N_protected->O_func fully_protected Fully Protected Intermediate O_func->fully_protected deprotect Deprotect N (e.g., TFA for Boc, HCl for SEM) fully_protected->deprotect O_subst O-Substituted Intermediate deprotect->O_subst N_func N-Alkylate / N-Arylate (R¹-X) O_subst->N_func final_product Regiopure Final Product N_func->final_product

Caption: Orthogonal synthesis workflow for generating regiospecific pyrazole libraries.

This strategy enables the synthesis of two distinct sets of libraries from the same starting material by reversing the order of functionalization.

Protocol 3.4: Boc-Protection of Pyrazole Nitrogen

  • To a solution of (1H-Pyrazol-3-yl)methanol free base (1.0 eq) in THF (0.5 M), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture and purify by flash chromatography to yield the N-Boc protected intermediate.[16]

After protection, proceed with O-functionalization (Protocol 3.2 or similar). The Boc group can then be cleanly removed with trifluoroacetic acid (TFA) in DCM, revealing the N-H for the final N-alkylation step (Protocol 3.1).

Data Presentation: Example Library Scaffolds

Using the orthogonal strategy, a diverse library can be constructed. The table below illustrates the potential for variation.

ScaffoldR¹ (N-Substituent)R² (from -CH₂OR²)Synthesis Strategy
A H-CO-PhenylDirect O-Acylation (Protocol 3.2)
B Benzyl-HDirect N-Alkylation (Protocol 3.1)
C Benzyl-CO-PhenylOrthogonal (Workflow 4)
D -CH₂-Cyclohexyl-CO-(4-fluorophenyl)Orthogonal (Workflow 4)
E -CH₂-(2-pyridyl)-CH₂-Phenyl (Ether)Orthogonal (Protect, O-Alkylate, Deprotect, N-Alkylate)

Conclusion

This compound is an exemplary building block for diversity-oriented synthesis. By understanding its intrinsic reactivity and employing strategic, often orthogonal, functionalization protocols, researchers can rapidly access large libraries of novel, regiopure pyrazole derivatives. The detailed workflows provided herein serve as a robust foundation for medicinal chemistry programs, enabling the efficient exploration of chemical space around this highly privileged scaffold.

References

Application Note: Accelerating Discovery Chemistry with (1H-Pyrazol-3-yl)methanol Hydrochloride in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the strategic implementation of (1H-Pyrazol-3-yl)methanol hydrochloride in parallel synthesis workflows. The pyrazole scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2][3] This guide moves beyond basic reaction protocols to explain the underlying chemical principles, enabling researchers to optimize library design, troubleshoot common synthetic challenges, and accelerate the generation of novel chemical entities for drug discovery programs. We present detailed, field-tested protocols for key derivatizations, high-throughput purification strategies, and a practical case study for the synthesis of a hypothetical kinase inhibitor library.

The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug design.[1][4] Its metabolic stability and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets.[2] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Ruxolitinib (antineoplastic) feature this core structure, highlighting its broad therapeutic relevance.[1]

This compound serves as an ideal building block for parallel synthesis due to its dual points of functionalization: the pyrazole nitrogen atoms and the primary alcohol. This allows for rapid diversification, creating large compound libraries from a single, reliable core.

Reagent Profile: this compound

A thorough understanding of the starting material is critical for reproducible and safe experimentation.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₄H₇ClN₂O[5]
Molecular Weight 134.56 g/mol [5]
Appearance Solid-Liquid Mixture / Buttery Solid[6][7]
Boiling Point 326.8 °C at 760 mmHg (free base)[6]
Storage Store at 2-8°C under an inert atmosphere[6][8]
CAS Number 120791-03-3[5]
Safety & Handling

(1H-Pyrazol-3-yl)methanol and its hydrochloride salt are classified as hazardous. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][8][9]

  • Precautionary Measures:

    • Work in a well-ventilated chemical fume hood.[10][11]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8]

    • Avoid inhalation of dust or vapors and contact with skin and eyes.[10]

    • In case of contact, rinse thoroughly with water and seek medical attention.[8]

Core Application: Parallel N-Alkylation of the Pyrazole Core

The N-alkylation of unsymmetrically substituted pyrazoles often yields a mixture of N1 and N2 regioisomers due to tautomerism.[2] The ratio of these isomers is influenced by the steric and electronic nature of the pyrazole substituents, the electrophile, and the reaction conditions (base, solvent).[12] This section provides a robust protocol for performing N-alkylation in a parallel format, with insights into controlling regioselectivity.

Scientific Rationale

The use of this compound requires an initial in situ neutralization step. A non-nucleophilic base is added to liberate the free pyrazole, which can then be deprotonated to form the pyrazolide anion for subsequent alkylation. The choice of base and solvent can steer the regioselectivity. Generally, bulkier substituents on the pyrazole ring and bulkier alkylating agents favor substitution at the less sterically hindered nitrogen atom.[13]

Parallel N-Alkylation Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dispense (1H-Pyrazol-3-yl)methanol hydrochloride solution to 96-well plate prep2 Dispense diverse alkylating agents (R-X) to plate prep3 Dispense base solution (e.g., Cs2CO3 in DMF) react Seal plate and heat (e.g., 60-80°C, 4-16h) Microwave heating can accelerate this step [6, 12] prep3->react workup1 Quench reaction (e.g., add water) react->workup1 workup2 Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) workup1->workup2 purify High-Throughput Purification (RP-HPLC/MS) [1, 7] workup2->purify final Compound Library purify->final Characterization & Storage

Caption: Workflow for parallel N-alkylation.

Detailed Protocol: 96-Well Plate N-Alkylation

This protocol is designed for a 96-well reaction block with a target scale of 10-20 mg per well.

  • Reagent Preparation:

    • Pyrazole Stock: Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Alkylating Agent Plate: In a separate 96-well plate, dispense 1.2 equivalents of a diverse set of alkylating agents (e.g., alkyl bromides, iodides, or tosylates), each as a 0.6 M solution in DMF.

    • Base Slurry: Prepare a slurry of cesium carbonate (Cs₂CO₃, 2.5 equivalents) in anhydrous DMF. Rationale: Cesium carbonate is a strong, non-nucleophilic base often used to promote N-alkylation with high yields.[12]

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add the base slurry.

    • Using an automated liquid handler or multichannel pipette, add 100 µL (0.05 mmol) of the Pyrazole Stock solution to each well.

    • Add 100 µL (0.06 mmol) from the corresponding well of the Alkylating Agent Plate.

  • Reaction Execution:

    • Securely seal the reaction block with a cap mat.

    • Place the block on a shaker and heat to 70°C for 12 hours. Alternatively, microwave-assisted protocols can significantly reduce reaction times.[14]

  • Workup and Isolation:

    • Cool the reaction block to room temperature.

    • Quench each well by adding 500 µL of water.

    • Extract the product by adding 1 mL of ethyl acetate, sealing, and shaking vigorously. Centrifuge to separate the layers.

    • Transfer the organic layer to a new 96-well plate for analysis and purification.

  • High-Throughput Purification:

    • The crude product in each well should be purified using automated reversed-phase HPLC with mass-directed fractionation to isolate the desired regioisomers.[15][16]

Derivatization of the Methanol Handle

The primary alcohol at the C3 position provides a second vector for diversification. This can be done post-alkylation to create highly complex libraries. Common transformations include oxidation to the aldehyde/acid, etherification (e.g., Williamson ether synthesis), or esterification.

Protocol: Parallel Acylation of the Alcohol

This protocol assumes the starting material is the N-alkylated pyrazole library generated in the previous step.

  • Preparation:

    • Ensure the N-alkylated pyrazole library is solvent-free in a 96-well plate.

    • Dissolve the library compounds in anhydrous dichloromethane (DCM, 500 µL/well).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to each well.

  • Reaction:

    • Dispense a diverse set of acyl chlorides or acid anhydrides (1.5 equivalents) to the corresponding wells.

    • Seal the plate and shake at room temperature for 4-8 hours.

  • Workup:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with DCM, separate the layers, and transfer the organic phase to a new plate for purification via HPLC/MS.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Library

This case study illustrates a two-step parallel synthesis to generate a 96-compound library targeting a hypothetical kinase. The design incorporates a substituted pyrazole core (a common kinase hinge-binder) and a variable solvent-exposed tail.

G start (1H-Pyrazol-3-yl)methanol hydrochloride step1 Step 1: Parallel N-Alkylation Reagents: R1-Br (x12 Diversity Elements) Base: Cs2CO3 Solvent: DMF start->step1 intermediate Intermediate Library A 12 Unique N-Substituted Pyrazoles step1->intermediate step2 Step 2: Parallel Etherification (Mitsunobu) Reagents: R2-OH (x8 Diversity Elements) Reagents: PPh3, DIAD Solvent: THF intermediate->step2 final Final Library (12 x 8 = 96 Compounds) N1/N2-R1-3-(CH2OR2)-Pyrazoles step2->final

Caption: Case study workflow for a 96-compound library.

  • Step 1: Parallel N-Alkylation. Using the protocol from Section 3.3, this compound is reacted with a set of 12 diverse benzyl bromides (R1-Br) to generate an intermediate library of N-benzylated pyrazoles.

  • Step 2: Parallel Mitsunobu Etherification. The intermediate library is then subjected to a Mitsunobu reaction. To each of the 12 intermediates (replicated across 8 wells each), a different alcohol (R2-OH, 8 total) is added along with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF. This reaction couples the primary alcohol of the pyrazole with the new R2 group, forming an ether linkage.

  • Outcome: The result is a 96-member library with diversity at two key positions, ready for high-throughput screening.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete neutralization of HCl salt.2. Inactive alkylating agent.3. Insufficient temperature/time.1. Ensure at least 2.0 equivalents of base are used.2. Check the quality of the electrophile.3. Increase reaction temperature or time. Consider switching to microwave synthesis.[17]
Poor Regioselectivity 1. Reaction conditions favor mixture formation.2. Steric/electronic properties of reactants.1. Screen different bases and solvents (e.g., K₂CO₃ in Acetone vs. Cs₂CO₃ in DMF).2. If a specific isomer is required, protecting group strategies or a completely different synthetic route may be necessary.[18]
Difficult Purification 1. Regioisomers are co-eluting.2. Product is unstable on silica/C18.1. Optimize HPLC gradient (slower gradient, different solvent system like Acetonitrile/Water vs. Methanol/Water).2. Consider alternative purification like Supercritical Fluid Chromatography (SFC).[19]
Side Reactions 1. O-alkylation of the methanol group.2. Bis-alkylation (on both N1 and N2).1. Use milder conditions. If persistent, protect the alcohol as a silyl ether before N-alkylation.2. Use a strict 1.0-1.2 equivalent stoichiometry of the alkylating agent.

References

Protocol for N-Alkylation of (1H-Pyrazol-3-yl)methanol Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The regioselective introduction of substituents on the pyrazole nitrogen atoms is a critical aspect of drug design, as the position of the alkyl group profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity and pharmacokinetic properties. This application note provides a detailed protocol for the N-alkylation of (1H-pyrazol-3-yl)methanol hydrochloride, a valuable building block in synthesizing diverse compound libraries for drug discovery programs. We will address the specific challenges posed by the hydrochloride salt and the presence of a reactive hydroxymethyl group, offering two strategic approaches to achieve the desired N-alkylated products.

Understanding the Core Challenge: Regioselectivity and Competing Reactions

The N-alkylation of unsymmetrically substituted pyrazoles, such as (1H-pyrazol-3-yl)methanol, presents a significant challenge in controlling regioselectivity. The two nitrogen atoms of the pyrazole ring, N1 and N2, possess similar nucleophilicity, often leading to the formation of a mixture of N1 and N2 alkylated isomers.[1] The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, as well as the nature of the alkylating agent, the base, and the solvent employed.[1]

Furthermore, the presence of the hydroxymethyl group at the C3 position introduces an additional layer of complexity. This hydroxyl group is also nucleophilic and can compete with the pyrazole nitrogens in the alkylation reaction, leading to the formation of an O-alkylated byproduct. In some cases, dialkylation of both a ring nitrogen and the hydroxyl group can occur.[2]

This guide will present two primary protocols to navigate these challenges:

  • Protocol A: Direct N-Alkylation. This approach is suitable for scenarios where a mixture of regioisomers may be acceptable or separable, or for specific alkylating agents that may favor N-alkylation.

  • Protocol B: N-Alkylation with Hydroxyl Protection. This strategy offers a more controlled and selective route to the desired N-alkylated product by temporarily masking the reactivity of the hydroxymethyl group.

Chemicals and Reagents

ReagentGradeSupplier
This compound≥98%Major suppliers
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)Reagent GradeMajor suppliers
Sodium Hydride (NaH), 60% in mineral oilReagent GradeMajor suppliers
Potassium Carbonate (K₂CO₃), anhydrousACS GradeMajor suppliers
Triethylamine (Et₃N)≥99.5%, anhydrousMajor suppliers
tert-Butyldimethylsilyl chloride (TBDMSCl)≥98%Major suppliers
Imidazole≥99%Major suppliers
Tetrabutylammonium fluoride (TBAF), 1M in THFSynthesis GradeMajor suppliers
Anhydrous Dimethylformamide (DMF)≥99.8%Major suppliers
Anhydrous Tetrahydrofuran (THF)≥99.9%Major suppliers
Dichloromethane (DCM), anhydrous≥99.8%Major suppliers
Ethyl Acetate (EtOAc)ACS GradeMajor suppliers
Saturated aqueous Sodium Bicarbonate (NaHCO₃)Laboratory Grade-
Saturated aqueous Ammonium Chloride (NH₄Cl)Laboratory Grade-
Brine (Saturated aqueous NaCl)Laboratory Grade-
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeMajor suppliers

Protocol A: Direct N-Alkylation of this compound

This protocol aims for a one-pot neutralization and N-alkylation. It is crucial to recognize that this method may yield a mixture of N1 and N2 isomers, and potentially O-alkylated products. The choice of a strong, non-nucleophilic base is critical. Sodium hydride is a suitable choice as it will irreversibly deprotonate the pyrazole nitrogen. Two equivalents are necessary: one to neutralize the hydrochloride and a second to deprotonate the pyrazole N-H.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.2 M with respect to the starting pyrazole.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add this compound (1.0 equivalent) portion-wise to the stirred NaH suspension. Effervescence (hydrogen gas evolution) will be observed.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete neutralization and deprotonation.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers and any byproducts.

Protocol B: Selective N-Alkylation via Hydroxyl Protection

For applications requiring a single, well-defined N-alkylated regioisomer, protection of the hydroxymethyl group is highly recommended. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is readily installed and stable to the basic conditions of N-alkylation, yet easily removed under mild acidic or fluoride-mediated conditions.

Workflow for Protocol B:

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Hydroxyl Protection cluster_2 Step 3: N-Alkylation cluster_3 Step 4: Deprotection A (1H-Pyrazol-3-yl)methanol HCl B Free Base Pyrazole A->B Add Et3N in DCM C TBDMS-Protected Pyrazole B->C Add TBDMSCl, Imidazole D N-Alkylated Protected Pyrazole C->D Add NaH, then Alkyl Halide E Final N-Alkylated Product D->E Add TBAF in THF

Caption: Workflow for selective N-alkylation with hydroxyl protection.

Step-by-Step Procedure:

Part 1: Neutralization and Protection

  • Neutralization: Suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents) and stir at room temperature for 30 minutes.

  • Protection: To the resulting solution, add imidazole (1.2 equivalents) followed by tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude TBDMS-protected pyrazole. This intermediate can often be used in the next step without further purification.

Part 2: N-Alkylation

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition and Cooling: Add anhydrous THF and cool to 0 °C.

  • Substrate Addition: Add a solution of the TBDMS-protected pyrazole from the previous step (1.0 equivalent) in anhydrous THF dropwise.

  • Deprotonation: Stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Alkylation: Cool back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quenching and Work-up: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography if necessary.

Part 3: Deprotection

  • Deprotection Setup: Dissolve the N-alkylated, TBDMS-protected pyrazole (1.0 equivalent) in THF.

  • TBAF Addition: Add tetrabutylammonium fluoride (TBAF, 1.2 equivalents, 1M solution in THF) at room temperature.

  • Reaction Monitoring: Stir and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Concentrate the reaction mixture and purify by flash column chromatography to obtain the final N-alkylated (1H-pyrazol-3-yl)methanol.

Discussion of Key Parameters and Causality

  • Choice of Base: In Protocol A, a strong, non-nucleophilic base like NaH is crucial. It ensures complete deprotonation of both the hydrochloride salt and the pyrazole N-H. Weaker bases like K₂CO₃ may not be sufficient to fully deprotonate the pyrazole, leading to lower yields. In Protocol B, a milder base like triethylamine is sufficient for the initial neutralization without interfering with the subsequent silylation.

  • Solvent Selection: Polar aprotic solvents like DMF and THF are generally preferred for N-alkylation reactions as they effectively solvate the pyrazolate anion. The choice of solvent can also influence the regioselectivity of the reaction.[3]

  • Regioselectivity (N1 vs. N2): The substitution at the C3 position (the hydroxymethyl group) will sterically hinder alkylation at the adjacent N2 position. Therefore, N1 alkylation is generally expected to be the major product. However, the exact ratio of N1 to N2 isomers will depend on the bulkiness of the alkylating agent and the specific reaction conditions.

  • Protecting Group Strategy: The use of a TBDMS protecting group in Protocol B is a robust strategy to prevent O-alkylation. Silyl ethers are stable to strong bases like NaH but are readily cleaved under mild conditions that do not affect the N-alkylated pyrazole core. Other protecting groups like benzyl ethers could also be employed, but their removal typically requires hydrogenolysis, which may not be compatible with other functional groups in the molecule.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonation.Ensure the use of anhydrous solvents and reagents. Increase the reaction time for the deprotonation step.
Poor reactivity of the alkylating agent.Use a more reactive alkylating agent (e.g., alkyl iodide instead of bromide). Increase the reaction temperature.
Mixture of Products Competing N1/N2 alkylation.If a single isomer is required, proceed with Protocol B. Optimize reaction conditions (solvent, temperature) to favor one isomer.
O-alkylation byproduct.Use Protocol B with a protecting group. In Protocol A, use a stoichiometric amount of the alkylating agent to minimize O-alkylation.
Difficulty in Purification Close-eluting regioisomers.Employ a different solvent system for column chromatography. Consider derivatization to aid in separation.

Conclusion

The N-alkylation of this compound is a valuable transformation for the synthesis of novel chemical entities in drug discovery. The choice between a direct alkylation approach and a more controlled method involving a protecting group strategy will depend on the specific requirements of the research project. By carefully considering the reaction parameters and potential side reactions outlined in this guide, researchers can successfully synthesize the desired N-alkylated pyrazole derivatives.

References

Introduction: Navigating the Challenges of Pyrazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of (1H-Pyrazol-3-yl)methanol Hydrochloride

(1H-Pyrazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently used in the synthesis of pharmaceuticals and functional molecules. Its ester derivatives are of particular interest as they can modulate properties like lipophilicity, metabolic stability, and biological activity. However, the esterification of this substrate is not straightforward. The molecule's bifunctional nature—containing both a primary alcohol and a reactive pyrazole ring—presents a significant chemoselectivity challenge. The common availability of the starting material as a hydrochloride salt further complicates reaction design, requiring careful consideration of reaction conditions to achieve the desired O-acylation product efficiently and avoid unwanted side reactions.

This guide provides a detailed exploration of the strategic considerations and practical protocols for the successful esterification of this compound. We will delve into the underlying chemical principles, compare common synthetic methods, and offer step-by-step protocols grounded in established chemical literature.

Part 1: Strategic Considerations for Selective O-Acylation

The primary challenge in the esterification of (1H-Pyrazol-3-yl)methanol is achieving selective acylation at the hydroxyl group (O-acylation) over the pyrazole nitrogen atoms (N-acylation). The pyrazole ring is known to be nucleophilic and can readily react with acylating agents, leading to a mixture of products that can be difficult to separate.

The Role of the Hydrochloride Salt

The starting material, this compound, exists as a salt where the pyrazole ring is protonated. This protonation deactivates the pyrazole nitrogens towards electrophilic attack, offering an intrinsic level of protection against N-acylation. However, to liberate the free, nucleophilic hydroxyl group for esterification, a base must be added. The choice of base and the stoichiometry are critical.

  • Stoichiometry: At least one equivalent of base is required to neutralize the hydrochloride salt. An additional equivalent is often needed to scavenge the acid byproduct generated during the esterification reaction (e.g., HCl from an acyl chloride).

  • Base Type: Non-nucleophilic tertiary amines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are preferred. They are strong enough to deprotonate the necessary groups but are too sterically hindered to compete as nucleophiles in the acylation reaction.

Chemoselectivity: O-Acylation vs. N-Acylation

Once the hydrochloride is neutralized, a competition arises between the alcohol's oxygen and the pyrazole's nitrogen for the acylating agent. The outcome is governed by several factors:

  • Nucleophilicity: While the pyrazole nitrogen is a potent nucleophile, the primary alcohol is also reactive.

  • Reaction Conditions: Temperature, solvent, and the nature of the acylating agent can be tuned to favor O-acylation. For instance, highly reactive acylating agents like acyl chlorides, especially when used at low temperatures, tend to react preferentially with the more nucleophilic alcohol.

  • Steric Hindrance: The environment around the reactive sites can influence the outcome, although in this specific molecule, both sites are relatively accessible.

The general challenge of selectivity is depicted below.

start (1H-Pyrazol-3-yl)methanol + Acylating Agent (R-COX) o_product Desired Product: O-Acylated Ester start->o_product O-Acylation (Favored Pathway) n_product Side Product: N-Acylated Isomer(s) start->n_product N-Acylation (Undesired Pathway)

Caption: Competing reaction pathways in the acylation of (1H-Pyrazol-3-yl)methanol.

Part 2: Comparative Analysis of Esterification Protocols

Several methods can be employed for the esterification of (1H-Pyrazol-3-yl)methanol. The choice depends on the nature of the carboxylic acid to be coupled, the scale of the reaction, and the sensitivity of the functional groups.

MethodAcylating AgentActivator/BaseProsCons
Acyl Chloride/Anhydride R-COCl or (R-CO)₂OTEA, DIPEA, PyridineHigh reactivity, often fast reactions, readily available reagents.Generates acidic byproduct, may not be suitable for sensitive substrates.
Carbodiimide Coupling Carboxylic Acid (R-COOH)EDC, DCC, with DMAP (cat.)Mild conditions, broad substrate scope, high yields.Reagents can be expensive, byproduct removal (e.g., DCU) can be tedious.
Fischer Esterification Carboxylic Acid (R-COOH)Strong Acid (e.g., H₂SO₄)Economical, simple procedure for simple alcohols/acids.Harsh acidic conditions, reversible reaction, often requires water removal. Not ideal for this substrate due to potential degradation or side reactions on the pyrazole ring.

Given the specific challenges of our substrate, the Acyl Chloride/Anhydride and Carbodiimide Coupling methods are the most reliable and are detailed below.

Part 3: Detailed Experimental Protocols

The following protocols are designed as robust starting points for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: Esterification using an Acyl Chloride

This protocol is ideal for converting this compound into its ester using a reactive acyl chloride. The use of a tertiary amine base is crucial for both neutralization and scavenging the HCl byproduct.

prep 1. Reagent Preparation dissolve 2. Dissolve Substrate (Pyrazol-3-yl)methanol HCl in DCM with TEA prep->dissolve cool 3. Cool to 0 °C dissolve->cool add 4. Add Acyl Chloride (dropwise) cool->add react 5. Warm to RT & Stir add->react workup 6. Aqueous Workup (Quench, Wash, Dry) react->workup purify 7. Purify (Column Chromatography) workup->purify

Caption: General workflow for esterification using the acyl chloride method.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DCM to form a suspension (approx. 0.1 M concentration). Add triethylamine (2.2 eq). Stir the mixture for 10-15 minutes at room temperature. Rationale: One equivalent of TEA neutralizes the hydrochloride salt, and the second equivalent will scavenge the HCl generated by the acyl chloride.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: This helps to control the exothermic reaction between the alcohol and the highly reactive acyl chloride, minimizing side product formation.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirring suspension over 5-10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure ester product.

Protocol B: EDC/DMAP Mediated Carbodiimide Coupling

This method is preferable for acid-sensitive substrates or when using a carboxylic acid directly. It proceeds under milder conditions than the acyl chloride method.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (e.g., Benzoic acid) (1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.2 eq), this compound (1.0 eq), and DMAP (0.1 eq).

  • Solvent and Base Addition: Add anhydrous DCM (or DMF for less soluble substrates). Add TEA or DIPEA (1.1 eq) to neutralize the hydrochloride salt. Stir for 10 minutes. Rationale: A single equivalent of base is sufficient here as no net acid is produced in the coupling reaction itself.

  • Coupling Agent Addition: Add EDC·HCl (1.5 eq) to the mixture in one portion. Rationale: EDC is the coupling agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Rationale: The acid wash removes residual base (DMAP, TEA), while the base wash removes unreacted carboxylic acid and EDC byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Conclusion

The successful esterification of this compound hinges on a strategic approach to manage the compound's bifunctionality and the presence of the hydrochloride salt. By selecting the appropriate base and reaction conditions, high yields of the desired O-acylated product can be achieved. Acylation with acyl chlorides provides a rapid and efficient route, while EDC/DMAP coupling offers a milder alternative suitable for a broader range of carboxylic acids. Careful execution of the protocols provided, including controlled reagent addition and thorough purification, is essential for obtaining high-purity materials for research and development applications.

Application Notes and Protocols for (1H-Pyrazol-3-yl)methanol Hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (1H-Pyrazol-3-yl)methanol hydrochloride in material science. While direct applications of this specific molecule are not extensively documented, its structural motifs—a pyrazole ring and a primary alcohol—are foundational in coordination chemistry and polymer science. This guide extrapolates from the well-established chemistry of analogous pyrazole-based ligands to present potential applications and detailed, adaptable protocols for the synthesis of novel materials. We will explore its prospective role as a versatile building block in the rational design of metal-organic frameworks (MOFs), coordination polymers, and functional organic materials, with a focus on the underlying chemical principles that govern these synthetic strategies.

Introduction: The Scientific Merit of this compound

This compound is a bifunctional organic molecule featuring a five-membered heterocyclic pyrazole ring and a hydroxymethyl group. The pyrazole moiety is a well-established N-heterocyclic ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions through its two adjacent nitrogen atoms.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which can be advantageous for synthetic procedures.

The true potential of (1H-Pyrazol-3-yl)methanol in material science lies in its dual functionality:

  • The Pyrazole Core as a Coordinating Ligand: The pyrazole ring offers multiple coordination modes. It can act as a monodentate ligand through one of its nitrogen atoms or, upon deprotonation, as a bridging ligand (pyrazolato) to link multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional structures like MOFs and coordination polymers.[3][4]

  • The Hydroxymethyl Group as a Functional Handle: The -CH₂OH group introduces a site for further chemical modification. It can participate in hydrogen bonding, influencing the supramolecular assembly and crystal packing of materials.[5] Furthermore, it can be chemically transformed into other functional groups or used as a point of attachment for polymerization, enabling the creation of functional polymers and hybrid materials.

This combination of a robust coordinating group and a reactive functional tail makes (1H-Pyrazol-3-yl)methanol a promising, yet underexplored, candidate for the design of new materials with tailored properties for applications in catalysis, sensing, and gas storage.[6]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₄H₇ClN₂O[7]
Molecular Weight 134.57 g/mol PubChem
Appearance Typically a white to off-white solidInferred from similar compounds
Solubility Soluble in water and polar organic solvents like methanol and ethanolInferred from structure

Handling and Storage: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Due to its hydrochloride nature, it is mildly acidic and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. For most applications in material synthesis, the hydrochloride needs to be neutralized in situ or the free base form, (1H-Pyrazol-3-yl)methanol, should be generated prior to use.

Prospective Applications in Material Science

Based on the established chemistry of pyrazole derivatives, we envision the following key applications for (1H-Pyrazol-3-yl)methanol.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The primary application of (1H-Pyrazol-3-yl)methanol in material science is anticipated to be as an organic linker for the construction of MOFs and coordination polymers. The pyrazole ring can coordinate to metal ions, while the hydroxymethyl group can either remain as a functional pendant group within the pores of the framework or participate in secondary interactions that direct the overall structure.

Logical Workflow for MOF Synthesis:

MOF_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Metal_Salt Metal Salt (e.g., Zn(NO₃)₂, Cu(OAc)₂) Mixing Mixing & Solvation Metal_Salt->Mixing Ligand (1H-Pyrazol-3-yl)methanol (neutralized) Ligand->Mixing Solvent Solvent (e.g., DMF, EtOH) Solvent->Mixing Heating Solvothermal/ Hydrothermal Reaction Mixing->Heating Self-Assembly MOF Crystalline MOF/ Coordination Polymer Heating->MOF Crystallization

Caption: General workflow for the synthesis of MOFs using (1H-Pyrazol-3-yl)methanol as a ligand.

Development of Functional Polymers

The hydroxymethyl group of (1H-Pyrazol-3-yl)methanol can be exploited for the synthesis of functional polymers. For instance, it can be converted into an acrylate or methacrylate monomer for free-radical polymerization, or it can be used in condensation polymerization with diacids or diisocyanates. The resulting polymers would feature pendant pyrazole units, which could be used for metal coordination, sensing applications, or as catalytic sites.

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for similar pyrazole-based ligands.[8][9] Researchers should optimize these conditions for their specific experimental setup and desired material.

Protocol 1: General Procedure for the Synthesis of a Coordination Polymer with (1H-Pyrazol-3-yl)methanol

Objective: To synthesize a coordination polymer using (1H-Pyrazol-3-yl)methanol as a ligand and a transition metal salt.

Materials:

  • This compound

  • A transition metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) acetate monohydrate)

  • A weak base (e.g., Triethylamine (TEA), Sodium hydroxide solution)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Ethanol, Methanol)

  • Glass vials or Teflon-lined autoclave

Procedure:

  • Ligand Preparation: In a glass vial, dissolve this compound in a suitable solvent (e.g., 5 mL of ethanol).

  • Neutralization: Add a stoichiometric equivalent of a weak base (e.g., triethylamine) to the solution to neutralize the hydrochloride and generate the free base form of the ligand in situ. Stir the solution for 15-20 minutes at room temperature.

  • Metal Salt Addition: In a separate vial, dissolve the metal salt in the same solvent (e.g., 5 mL of ethanol).

  • Mixing and Self-Assembly: Slowly add the metal salt solution to the ligand solution with stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to target different coordination environments.

  • Crystallization: Seal the vial and place it in an oven at a constant temperature (typically between 80-120 °C) for 24-72 hours. Slow cooling of the reaction mixture can promote the growth of single crystals suitable for X-ray diffraction analysis.

  • Product Isolation: After cooling to room temperature, collect the crystalline product by filtration, wash with the mother liquor and then with a fresh solvent, and dry under vacuum.

Causality behind Experimental Choices:

  • The in situ neutralization of the hydrochloride is crucial as the free pyrazole is a better ligand than its protonated form.

  • Solvothermal synthesis is employed to increase the solubility of the reactants and promote the formation of thermodynamically stable, crystalline products.

  • The choice of solvent can influence the final structure of the coordination polymer, as solvent molecules can sometimes coordinate to the metal centers or act as templates.

Protocol 2: Post-Synthetic Modification of a MOF with Pendant Hydroxymethyl Groups

Objective: To demonstrate the reactivity of the pendant -CH₂OH groups within a pre-synthesized MOF.

Materials:

  • A MOF synthesized using (1H-Pyrazol-3-yl)methanol (from Protocol 1)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Acylating agent (e.g., Acetic anhydride)

  • Base catalyst (e.g., Pyridine)

Procedure:

  • MOF Activation: Activate the synthesized MOF by heating it under vacuum to remove any guest solvent molecules from the pores.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF in an anhydrous solvent.

  • Reagent Addition: Add the acylating agent (e.g., acetic anhydride) and a catalytic amount of base (e.g., pyridine) to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 24-48 hours.

  • Work-up: Isolate the modified MOF by filtration, wash thoroughly with the anhydrous solvent to remove any unreacted reagents and byproducts, and dry under vacuum.

  • Characterization: Confirm the functionalization using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (observing the appearance of an ester carbonyl peak) and solid-state NMR.

Trustworthiness of the Protocol: This protocol is based on well-established methods for the post-synthetic modification of MOFs. The success of the modification can be validated by comparing the spectroscopic data of the material before and after the reaction.

Characterization of Synthesized Materials

A multi-technique approach is essential to fully characterize the materials synthesized using (1H-Pyrazol-3-yl)methanol.

TechniqueInformation Obtained
Single-Crystal X-ray Diffraction (SCXRD) Determination of the precise three-dimensional atomic structure, including bond lengths, bond angles, and crystal packing.
Powder X-ray Diffraction (PXRD) Assessment of the phase purity and crystallinity of the bulk material.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the coordination of the pyrazole ring to the metal center and the presence of the hydroxymethyl group.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the material and identification of solvent loss and decomposition temperatures.
Gas Sorption Analysis For porous materials like MOFs, this technique is used to determine the surface area and pore volume, which are critical for applications in gas storage and separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy For soluble coordination complexes or polymers, NMR can provide detailed information about the structure in solution. Solid-state NMR is valuable for insoluble materials.

Conclusion and Future Outlook

This compound represents a simple yet versatile building block for the synthesis of advanced materials. Although its full potential is yet to be realized, the foundational principles of pyrazole coordination chemistry and the reactivity of its hydroxymethyl group provide a strong basis for its application in the development of novel MOFs, coordination polymers, and functional organic materials. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the rich and diverse material science of this promising compound. Future research should focus on the systematic synthesis and characterization of materials derived from (1H-Pyrazol-3-yl)methanol and the evaluation of their performance in areas such as catalysis, sensing, and drug delivery.

References

Application Notes & Protocols: Synthesis of Novel Ligands from (1H-Pyrazol-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrazole-based ligands are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2][3] (1H-Pyrazol-3-yl)methanol hydrochloride is a versatile and commercially available starting material for the synthesis of a wide array of novel ligands. This guide provides detailed protocols for the synthesis of N-substituted pyrazole methanol derivatives and their subsequent oxidation to pyrazole-3-carboxaldehydes, which are key intermediates for creating more complex ligand structures, such as Schiff bases.[4][5]

I. Strategic Approach to Pyrazole Ligand Synthesis

The synthetic pathway for elaborating this compound into advanced ligands typically involves two main transformations:

  • N-Functionalization of the Pyrazole Ring: This initial step is crucial for tuning the steric and electronic properties of the final ligand. The choice of the N-substituent can significantly impact the coordination behavior and stability of resulting metal complexes.[6]

  • Modification of the Hydroxymethyl Group: The primary alcohol at the C3 position serves as a versatile handle for further chemical modifications, most notably oxidation to the corresponding aldehyde. This aldehyde is a key intermediate for introducing additional donor atoms through condensation reactions, facilitating the synthesis of multidentate ligands.[7][8]

This document outlines a reliable two-step synthesis of pyrazole-3-carboxaldehyde derivatives, which are pivotal precursors for a broad range of Schiff base and other polydentate ligands.[9][10]

II. Experimental Protocols

A. Synthesis of N-Substituted (1H-Pyrazol-3-yl)methanol Derivatives

This protocol describes the N-alkylation of (1H-pyrazol-3-yl)methanol. The specific alkylating agent (R-X) used will determine the final N-substituent.

Reaction Scheme:

N_Alkylation_Workflow start (1H-Pyrazol-3-yl)methanol Hydrochloride reagents Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents 1. Neutralization alkyl_halide Alkyl Halide (R-X) reagents->alkyl_halide 2. Alkylation intermediate N-Substituted (1H-Pyrazol-3-yl)methanol alkyl_halide->intermediate 3. Reaction workup Aqueous Workup & Extraction intermediate->workup 4. Isolation purification Column Chromatography workup->purification 5. Purification product Pure N-Substituted Product purification->product 6. Final Product

Figure 1: General workflow for the N-alkylation of (1H-pyrazol-3-yl)methanol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
This compound1192-21-8134.57Starting Material
Potassium Carbonate (K₂CO₃)584-08-7138.21Anhydrous, powdered
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.04Select based on desired N-substituent
Ethyl Acetate (EtOAc)141-78-688.11For extraction
BrineN/AN/ASaturated aqueous NaCl solution
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Silica Gel7631-86-960.08For column chromatography (230-400 mesh)

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Add the selected alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure N-substituted (1H-pyrazol-3-yl)methanol.

Expert Insights:

  • Controlling Regioselectivity: The N-alkylation of asymmetrically substituted pyrazoles can result in a mixture of N1 and N2 regioisomers.[11] The choice of base, solvent, and electrophile can influence the regiochemical outcome.[11] Steric hindrance often directs alkylation to the less hindered nitrogen atom.[11]

  • Alternative Methods: For certain substrates, acid-catalyzed N-alkylation methods using trichloroacetimidates can provide good yields.[12]

B. Oxidation of N-Substituted (1H-Pyrazol-3-yl)methanol to the Aldehyde

The oxidation of the primary alcohol to an aldehyde is a critical step where over-oxidation to a carboxylic acid should be avoided.[8] Mild oxidizing agents like manganese dioxide (MnO₂) or TEMPO-based systems are suitable for this transformation.[13][14]

Reaction Scheme:

Oxidation_Workflow start N-Substituted (1H-Pyrazol-3-yl)methanol reagents Oxidizing Agent (e.g., MnO2) Solvent (e.g., DCM) start->reagents 1. Addition reaction Oxidation at Room Temperature reagents->reaction 2. Reaction filtration Filtration (e.g., through Celite®) reaction->filtration 3. Workup concentration Solvent Removal filtration->concentration 4. Isolation product N-Substituted Pyrazole-3-carboxaldehyde concentration->product 5. Final Product

Figure 2: General workflow for the oxidation of N-substituted (1H-pyrazol-3-yl)methanol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
N-Substituted (1H-Pyrazol-3-yl)methanolVariesVariesProduct from the previous step
Activated Manganese Dioxide (MnO₂)1313-13-986.94Highly active, commercially available
Dichloromethane (DCM)75-09-284.93Anhydrous
Celite®61790-53-2N/AFilter aid

Protocol:

  • Dissolve the N-substituted (1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane.

  • Add activated manganese dioxide (5-10 eq by weight) to the solution.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction's progress by TLC. The reaction is typically complete in 12-24 hours.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the manganese dioxide.

  • Thoroughly wash the Celite® pad with dichloromethane to ensure all product is recovered.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the N-substituted pyrazole-3-carboxaldehyde. This product is often pure enough for subsequent steps without further purification.

Trustworthiness and Self-Validation:

  • Spectroscopic Confirmation: The identity and purity of all synthesized compounds must be confirmed using spectroscopic techniques.

    • ¹H NMR: The formation of the N-alkylated product is confirmed by the appearance of new signals corresponding to the N-substituent. For the aldehyde, a characteristic singlet for the aldehydic proton will be observed around 9-10 ppm.

    • ¹³C NMR: The successful oxidation to the aldehyde is confirmed by the appearance of a carbonyl carbon signal around 180-190 ppm.

    • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the products.

III. Application in Ligand Synthesis: Schiff Base Formation

The synthesized N-substituted pyrazole-3-carboxaldehydes are valuable precursors for a variety of multidentate ligands. A common application is the synthesis of Schiff base ligands via condensation with primary amines.[15]

Reaction Scheme:

Schiff_Base_Formation aldehyde N-Substituted Pyrazole-3-carboxaldehyde amine Primary Amine (R'-NH2) aldehyde->amine 1. Mix solvent Solvent (e.g., Ethanol) amine->solvent 2. Dissolve reaction Condensation (Optional: Acid Catalyst) solvent->reaction 3. React product Schiff Base Ligand reaction->product 4. Isolate

Figure 3: General scheme for the synthesis of pyrazole-based Schiff base ligands.

This straightforward condensation reaction greatly expands the diversity of ligands that can be synthesized from this compound, paving the way for the development of novel catalysts, sensors, and therapeutic agents.[[“]][17]

IV. References

  • New Cu(II) complexes with pyrazolyl derived Schiff base ligands: Synthesis and biological evaluation. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. (2025, November 3). RSC Publishing. Retrieved from --INVALID-LINK--

  • Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis, characterization of Schiff base Pyrazolone compound. (n.d.). International Science Community Association. Retrieved from --INVALID-LINK--

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega. Retrieved from --INVALID-LINK--

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020, June 2). PMC - PubMed Central. Retrieved from --INVALID-LINK--

  • Perspective: the potential of pyrazole-based compounds in medicine. (2011, October 15). PubMed. Retrieved from --INVALID-LINK--

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem. Retrieved from --INVALID-LINK--

  • A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. (2023, October 1). Consensus. Retrieved from --INVALID-LINK--

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. (2025, December 16). ResearchGate. Retrieved from --INVALID-LINK--

  • N-alkylation method of pyrazole. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. (2019, June 10). Moroccan Journal of Heterocyclic Chemistry. Retrieved from --INVALID-LINK--

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, August 5). PubMed. Retrieved from --INVALID-LINK--

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. (n.d.). NIH. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols: N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Retrieved from --INVALID-LINK--

  • Pyrazole derived ligands and the atom numbering scheme. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis and oxidation of all isomeric 2-(pyrazolyl)ethanols. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). PMC - PubMed Central. Retrieved from --INVALID-LINK--

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 13). PMC. Retrieved from --INVALID-LINK--

  • Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2025, October 18). Retrieved from --INVALID-LINK--

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024, October 25). NIH. Retrieved from --INVALID-LINK--

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Selective oxidation of benzyl alcohol to benzaldehyde, 1‐phenylethanol to acetophenone and fluorene to fluorenol catalysed by iron (II) complexes supported by pincer‐type ligands: Studies on rapid degradation of organic dyes. (2019, March 7). ResearchGate. Retrieved from --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Purification of Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of pyrazole-containing compounds. Drawing from established chemical principles and field-proven techniques, this resource offers troubleshooting guides and FAQs to streamline your workflow and enhance the purity of your target molecules.

Introduction: The Unique Purification Challenges of Pyrazoles

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, found in blockbuster drugs like Celecoxib and Rimonabant.[1] However, their unique chemical nature presents distinct purification hurdles. The pyrazole ring contains two adjacent nitrogen atoms: one is a basic, pyridine-like nitrogen (pKa ≈ 2.5), and the other is a weakly acidic, pyrrole-like NH group (pKa ≈ 14) that can act as a hydrogen bond donor and acceptor.[2] This duality governs their solubility, chromatographic behavior, and interactions with impurities, making purification a non-trivial step.

Common challenges include:

  • Formation of Regioisomers: Syntheses using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines often yield mixtures of regioisomers with very similar physical properties, making separation difficult.[3][4]

  • Strong Interactions with Stationary Phases: The basicity of the pyrazole ring can lead to strong, undesirable interactions with acidic silica gel, resulting in poor peak shape and product loss during chromatography.

  • Removal of Starting Materials: Highly polar starting materials, such as hydrazine, can be challenging to separate from the final product.

  • Variable Solubility: The hydrogen bonding capability of N-unsubstituted pyrazoles can lead to unpredictable solubility profiles.

This guide provides structured solutions to these and other specific problems you may encounter.

Troubleshooting Guide: Problem-Oriented Solutions

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My pyrazole compound is streaking or showing poor peak shape on a silica gel TLC/column. How can I fix this?

Answer:

This is a classic problem caused by the basic pyridine-like nitrogen of the pyrazole ring interacting too strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to tailing, streaking, and sometimes irreversible binding of the compound to the column.

Root Cause Analysis & Solution Workflow:

G start Problem: Compound Streaking on Silica TLC cause Primary Cause: Basic pyrazole nitrogen interacts strongly with acidic silica surface start->cause solution1 Quick Fix: Add a Basic Modifier to Mobile Phase cause->solution1 Neutralizes acidic sites solution2 Alternative Stationary Phase cause->solution2 Avoids acidic surface solution3 Reversed-Phase Chromatography cause->solution3 Different separation mechanism sub_sol1a Add 0.1-1% Triethylamine (TEA) or Ammonia in Methanol to the eluent. solution1->sub_sol1a sub_sol2a Use Neutral or Basic Alumina solution2->sub_sol2a sub_sol3a Use C18 silica with a polar mobile phase (e.g., Methanol/Water or Acetonitrile/Water) solution3->sub_sol3a

Detailed Protocols:

  • Protocol 1: Using a Basic Modifier. [3]

    • Prepare your standard mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

    • Create a modified mobile phase by adding 0.1% to 1% triethylamine (TEA) by volume. For a 100 mL solution, this would be 100 µL to 1 mL of TEA.

    • Alternatively, a few drops of ammonium hydroxide in the polar component of your eluent (like methanol or ethyl acetate) can be used.

    • Equilibrate your TLC plate or column with this new mobile phase before running the separation. The TEA will pre-treat the silica, neutralizing the acidic sites and allowing for a much cleaner elution.

  • Protocol 2: Switching to an Alternative Stationary Phase. If a basic modifier is not effective or is incompatible with your compound (e.g., if your molecule has an acid-labile group), consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[3] Use the same mobile phase systems you would for silica, but be aware that alumina can sometimes have different selectivity.

    • Reversed-Phase (C18) Silica: This is an excellent alternative, especially for polar pyrazoles.[3][5] The separation is based on hydrophobicity rather than polar interactions. You would use a polar mobile phase, such as a gradient of water and methanol or acetonitrile.

Question 2: My synthesis produced a mixture of two regioisomers that are very difficult to separate. What are the best strategies?

Answer:

Separating regioisomers is one of the most common and significant challenges in pyrazole chemistry.[3][6][7] Due to their similar size, polarity, and functional groups, they often have nearly identical Rf values on TLC. However, successful separation is achievable with careful optimization.

Strategies for Regioisomer Separation:

  • Optimized Flash Column Chromatography: This is the most common method.[7][8]

    • Solvent System Screening: Do not rely on a single TLC solvent system. Systematically screen a wide range of solvents. Start with standard systems like Hexane/Ethyl Acetate and Dichloromethane/Methanol. If separation is poor, try systems with different selectivities, such as Toluene/Ethyl Acetate or using ethers like MTBE or Diethyl Ether as the polar component. Even a small difference in Rf (e.g., 0.05) on a TLC plate can be exploited in a well-packed, high-resolution flash column.

    • Column Conditions: Use a long, narrow column for better resolution. Employ a slow flow rate and collect many small fractions, monitoring them carefully by TLC.

  • Fractional Crystallization: If the isomers are crystalline solids, this can be a powerful and scalable technique.[3][8]

    • Protocol:

      • Dissolve the mixture of isomers in a minimum amount of a suitable hot solvent.

      • Allow the solution to cool very slowly. The less soluble isomer should crystallize out first.

      • Filter the crystals and check their purity.

      • Concentrate the mother liquor to obtain a second crop of crystals, which will be enriched in the more soluble isomer.

      • Repeat the process. You may need to experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the isomers have a significant solubility difference.[3]

  • Purification via Salt Formation: This strategy exploits the basicity of the pyrazole nitrogen. The different steric and electronic environments of the regioisomers can lead to their salts having different solubilities and crystalline properties.[3][9]

    • Protocol:

      • Dissolve the crude isomer mixture in a suitable organic solvent (e.g., acetone, isopropanol).[9]

      • Add an acid (e.g., HCl in ether, sulfuric acid, or an organic acid like p-toluenesulfonic acid) dropwise to form the acid-addition salt.

      • One of the regioisomeric salts may selectively precipitate or crystallize from the solution.

      • The pure salt can then be isolated and neutralized with a base (e.g., aq. NaHCO₃) to recover the pure free-base pyrazole.

Question 3: I am having trouble removing unreacted hydrazine from my reaction mixture. What should I do?

Answer:

Hydrazine and its derivatives are common starting materials that are polar, water-soluble, and can be difficult to remove completely with simple extraction.

Troubleshooting Strategies:

  • Acid-Base Extraction: This is often the most effective method. Your pyrazole product is likely basic, but hydrazine is significantly more basic.

    • Protocol:

      • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The highly basic hydrazine will be protonated and extracted into the aqueous layer.

      • Your less basic pyrazole may also be extracted. To minimize product loss, use a weaker acid (like citric acid) or carefully control the pH.

      • After the acid wash, wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer and concentrate to get your product, now free of hydrazine.

  • Quenching with an Aldehyde: Unreacted hydrazine can be chemically removed by converting it into a hydrazone, which is typically easier to separate.

    • Protocol:

      • After the reaction is complete, add an excess of a simple aldehyde, like acetone or benzaldehyde, to the reaction mixture.

      • Stir for 1-2 hours at room temperature. The hydrazine will react to form the corresponding hydrazone.

      • This new, often less polar, impurity can then be more easily removed by standard chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a novel pyrazole compound?

A1: For a novel pyrazole of unknown properties, a systematic approach is best.

  • Assess Solubility & Crystallinity: First, check if the crude product is a solid. If so, attempt recrystallization from a range of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes). This is the most efficient method if it works.[10][11]

  • Acid-Base Extraction: If the compound is soluble in a common organic solvent, perform an acid-base extraction to remove non-basic or highly basic impurities. This provides a cleaner sample for subsequent steps.[11][12][13]

  • Chromatography: If the above methods fail or provide insufficient purity, column chromatography is the most versatile tool. Start with a silica gel TLC using a Hexane/Ethyl Acetate gradient to determine the approximate polarity. Remember to add 0.1-0.5% triethylamine to the eluent to prevent streaking.[3]

Q2: How does N-substitution on the pyrazole ring affect purification?

A2: N-substitution has a profound effect.

  • N-Substituted Pyrazoles: These compounds lack the acidic N-H proton. This eliminates their ability to act as hydrogen bond donors, which generally makes them less polar and more soluble in non-polar organic solvents compared to their N-unsubstituted counterparts. They are still basic and may require a basic modifier during silica gel chromatography.

  • N-Unsubstituted Pyrazoles: These compounds can form intermolecular hydrogen bonds, which can lead to higher melting points and lower solubility in non-polar solvents.[2] This hydrogen bonding capability can sometimes be exploited for selective crystallization.

Q3: Can I use reversed-phase chromatography for very polar pyrazole derivatives?

A3: Yes, absolutely. Reversed-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography on C18 silica is an excellent choice for highly polar or water-soluble pyrazole derivatives that are difficult to retain on normal-phase silica.[5][14] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the basic nitrogen is consistently protonated.

Data Summary Table: Choosing a Purification Strategy

ChallengePrimary Recommended TechniqueKey ConsiderationsAlternative Techniques
Separation of Regioisomers Optimized Column ChromatographyScreen multiple solvent systems for selectivity; use a long column.[7][8]Fractional Crystallization, Salt Formation.[3]
Compound Streaking on Silica Chromatography with Basic ModifierAdd 0.1-1% Triethylamine or Ammonia to the mobile phase.[3]Alumina Chromatography, Reversed-Phase (C18).[3]
Removal of Hydrazine Acid-Base ExtractionUse dilute acid (e.g., 1M HCl or citric acid) to wash the organic layer.Chemical quenching with an aldehyde.
Poor Solubility in Common Solvents Recrystallization from Co-solventsDissolve in a "good" solvent (e.g., ethanol) and add a "poor" anti-solvent (e.g., water) to induce crystallization.[11]Use more polar solvents like DMF or DMSO for reactions.
Purification of Highly Polar Pyrazole Reversed-Phase Chromatography (C18)Use polar mobile phases like Acetonitrile/Water or Methanol/Water.[14]Hydrophilic Interaction Chromatography (HILIC).

References

Side reactions in the derivatization of (1H-Pyrazol-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of (1H-Pyrazol-3-yl)methanol hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles, peer-reviewed literature, and extensive field experience to help you troubleshoot common side reactions and optimize your synthetic routes.

The structure of (1H-Pyrazol-3-yl)methanol presents unique challenges due to its multiple reactive sites: two distinct ring nitrogens (N1 and N2) and a primary hydroxyl group. This guide provides in-depth, question-and-answer-based solutions to specific issues you may encounter.

Visualizing the Challenge: Reactive Sites

The core of the troubleshooting process lies in understanding the competing reactive sites on the (1H-Pyrazol-3-yl)methanol molecule after neutralization of the hydrochloride salt. The pyrazole core exists in tautomeric forms, making both ring nitrogens potential nucleophiles, in addition to the side-chain hydroxyl group.

N_Alkylation_Troubleshooting start Observed: Mixture of N1 and N2 Isomers q1 What is your desired isomer? start->q1 n1_path N1-Isomer (Adjacent to -CH₂OH) q1->n1_path N1 n2_path N2-Isomer (Away from -CH₂OH) q1->n2_path N2 sol_n1_base Switch to NaH in THF to promote chelation control. n1_path->sol_n1_base sol_n2_base Use K₂CO₃ or Cs₂CO₃ in DMF or ACN. n2_path->sol_n2_base sol_n2_sterics Use a bulkier alkylating agent. n2_path->sol_n2_sterics sol_n1_temp Run at lower temperatures (0 °C to RT) to favor kinetic product. sol_n1_base->sol_n1_temp sol_n2_temp Run at higher temperatures (e.g., 80 °C) to favor thermodynamic product. sol_n2_base->sol_n2_temp O_vs_N_Competition start (1H-Pyrazol-3-yl)methanol + Strong Base (e.g., NaH) anion Ambident Nucleophile (Pyrazolide-alkoxide) start->anion electrophile Acyl Chloride (R-COCl) anion->electrophile Reacts with n_product N-Acylated Product (Side Reaction) electrophile->n_product N-Attack (Often Favored) o_product O-Acylated Product (Desired) electrophile->o_product O-Attack solution Solution: Protect N1-H with Boc group first, then perform O-acylation. n_product->solution o_product->solution

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis, while classic, is nuanced.[1][2][3] Achieving high yields, controlling regioselectivity, and ensuring straightforward purification requires a deep understanding of the reaction parameters.

This document moves beyond standard textbook procedures to provide practical, field-tested advice in a direct question-and-answer format. We will explore the causality behind common experimental challenges and offer robust solutions to streamline your research and development efforts.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during pyrazole synthesis, particularly the widely used Knorr synthesis and its variations, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4][5]

Q1: My reaction yield is low or I'm getting no product at all. What's going wrong?

Low or no yield is a frequent but solvable issue. The root cause often lies in one of three areas: reactant stability, reaction conditions, or the reaction mechanism itself.

Probable Causes & Solutions:

  • Degradation of 1,3-Dicarbonyl Compound: Many 1,3-dicarbonyls, especially 1,3-dialdehydes, are unstable.[6] If you are not using a masked equivalent (like a diacetal), ensure the starting material is pure and has been stored correctly. Consider synthesizing the 1,3-dicarbonyl in situ from a ketone and an acid chloride immediately before adding the hydrazine.[1][7]

  • Incorrect pH: The initial condensation step is often acid-catalyzed.[8][9] Without a catalyst like acetic acid, the reaction may not proceed.[5] However, strongly acidic conditions can fully protonate the hydrazine, rendering it non-nucleophilic. A catalytic amount of acid is typically sufficient to protonate the carbonyl, making it more electrophilic, without deactivating the nucleophile.

  • Inefficient Dehydration: The final step of the synthesis is the dehydration of a cyclic intermediate (a hydroxylpyrazolidine) to form the aromatic pyrazole ring.[10] This step is often the rate-determining step and can be sluggish.[10] If you have evidence that the intermediate has formed (e.g., via LC-MS), increasing the reaction temperature or adding a stronger acid catalyst can facilitate this dehydration.[4]

  • Scale-Up Issues: A reaction that works at 1 mmol scale may fail at 100 mmol. The condensation is often exothermic, and on a larger scale, inefficient heat dissipation can create localized hot spots, leading to side reactions and degradation.[11] Ensure adequate stirring and external cooling, and consider a slower, controlled addition of the hydrazine to manage the exotherm.[11]

Troubleshooting Workflow: Low Yield

G start Low / No Yield check_sm Verify Starting Material (SM) Purity & Stability start->check_sm sm_ok SMs are Good check_sm->sm_ok check_cond Review Reaction Conditions cond_ok Conditions Correct? check_cond->cond_ok check_inter Check for Intermediate Formation (LC-MS) inter_formed Intermediate Formed? check_inter->inter_formed sm_ok->check_cond Yes sol_sm Use Fresh SMs or In Situ Generation sm_ok->sol_sm No cond_ok->check_inter Yes sol_cond_ph Optimize Catalyst: Add catalytic acid (e.g., AcOH) cond_ok->sol_cond_ph No (pH) sol_cond_temp Optimize Temperature: Increase heat for dehydration cond_ok->sol_cond_temp No (Temp) inter_formed->start No, Re-evaluate SMs & Conditions sol_inter Force Dehydration: Increase temp or add stronger acid inter_formed->sol_inter Yes

Caption: A workflow for diagnosing low-yield pyrazole synthesis.

Q2: My reaction is producing a mixture of regioisomers. How can I control the selectivity?

This is the most common challenge when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[10][12] The formation of two regioisomers occurs because the initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons.[12] Controlling this outcome is paramount, as different regioisomers can have vastly different biological activities.[13]

Key Factors Influencing Regioselectivity:

  • Electronic Effects: The more electrophilic carbonyl carbon will react faster. An electron-withdrawing group (like -CF₃) on the dicarbonyl will activate the adjacent carbonyl, making it the preferred site of attack for the more nucleophilic nitrogen of the hydrazine.[12][13]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[12][13] This is often a more dominant factor than electronics.

  • Reaction pH: The acidity of the medium is critical. In substituted hydrazines (e.g., methylhydrazine), the two nitrogen atoms have different basicities. Under acidic conditions, the more basic nitrogen can be preferentially protonated, reducing its nucleophilicity and forcing the reaction to proceed via the other nitrogen atom.[13]

  • Solvent Choice: This is a powerful but often overlooked tool. Standard solvents like ethanol can lead to poor selectivity.[14] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , can dramatically improve regioselectivity in favor of a single isomer.[14] These solvents are thought to operate through specific hydrogen bonding interactions that stabilize one transition state over the other.[14] Aprotic dipolar solvents like DMAc or NMP have also been shown to improve yields and selectivity.[1][4]

Factors Controlling Regioselectivity

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions center Regioselectivity Outcome sterics Steric Hindrance (Bulky Groups) sterics->center electronics Electronic Effects (EWG/EDG) electronics->center ph pH / Acidity ph->center solvent Solvent Choice (e.g., TFE, HFIP) solvent->center temp Temperature temp->center

Caption: Key experimental factors that govern isomeric outcomes.

Q3: My product is "oiling out" during purification instead of crystallizing. What should I do?

"Oiling out" occurs when a compound precipitates from solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[15] This is common with pyrazoles that may have lower melting points or when residual impurities are present.

Troubleshooting & Optimization:

  • Slow Down Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Using an insulated container can help.[15][16]

  • Increase Solvent Volume: Your solution may be too supersaturated. Add a small amount of the "good" solvent to the hot, oiled-out mixture to redissolve it completely, then attempt to cool it slowly again.[15][16]

  • Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different solvent/anti-solvent pairs. A good starting point is dissolving the compound in a minimal amount of a hot, soluble solvent (like ethanol or ethyl acetate) and then slowly adding a hot anti-solvent (like water or hexane) until turbidity persists.[15]

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny "seed crystal" to the cooled, supersaturated solution can induce crystallization.[15]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[15]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst for my pyrazole synthesis?

Catalyst choice depends on the specific substrates and desired reaction conditions.

Catalyst SystemTypical Use CaseAdvantagesConsiderations
Acetic Acid General Knorr synthesis with 1,3-dicarbonyls and hydrazines.[17]Inexpensive, readily available, effective for simple substrates.Can lead to regioisomeric mixtures with unsymmetrical substrates.
Silver Triflate (AgOTf) Reactions with trifluoromethylated ynones.[17]High yields (up to 99%) at room temperature, fast reaction times.[17]More expensive metal catalyst.
Iodine (I₂) Oxidative C-N bond formation from α,β-unsaturated ketones/aldehydes.[7]Metal-free, eco-friendly, provides access to diverse pyrazoles.Requires an oxidant like TBHP or Selectfluor in some protocols.[18]
Copper Catalysts Sydnone-alkyne cycloadditions or reactions under acid-free conditions.[7][19]Mild, room-temperature conditions, robust for certain substrate classes.Can require specific ligands for optimal performance.
Solvent-Free / Ionic Liquids Green chemistry approaches.[20][21]Environmentally friendly, can accelerate reaction rates and simplify workup.[21]May require specific ionic liquids; substrate scope can be limited.[20]
Q2: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most common and effective method. Co-spot the reaction mixture with your starting materials (1,3-dicarbonyl and hydrazine). The disappearance of the limiting reagent and the appearance of a new, typically more polar spot (for the pyrazole product), indicates reaction progress. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more complex reactions or for kinetic analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS is recommended.[10][22]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol describes a standard method for synthesizing a pyrazole from a 1,3-dicarbonyl and a hydrazine hydrate using acetic acid as a catalyst.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (or 1-Propanol)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Round-bottom flask with reflux condenser and stir bar

Procedure:

  • To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol to create an approximately 0.5 M solution.

  • Add the hydrazine hydrate (1.1 eq) to the stirring solution at room temperature.

  • Add 3-5 drops of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-100°C).[5]

  • Monitor the reaction by TLC (e.g., using 30% ethyl acetate/70% hexanes) until the limiting starting material is consumed (typically 1-4 hours).[5]

  • Once complete, cool the reaction to room temperature. If a solid precipitates, it can be collected by vacuum filtration.

  • If no solid forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 2: Enhancing Regioselectivity with Fluorinated Alcohols

This protocol is adapted for cases where an unsymmetrical 1,3-dicarbonyl yields a mixture of regioisomers. The use of 2,2,2-trifluoroethanol (TFE) can significantly favor the formation of one isomer.[14]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine) (1.0-1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with stir bar

Procedure:

  • In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq) in TFE.

  • Add the substituted hydrazine (1.0-1.1 eq) to the solution.

  • Stir the reaction at room temperature. The reaction is often significantly faster in TFE, sometimes completing in under an hour.[14]

  • Monitor the reaction closely by TLC or LC-MS to determine the ratio of regioisomers and the consumption of starting material.

  • Upon completion, remove the TFE under reduced pressure (Note: TFE has a boiling point of ~74°C).

  • The crude residue can then be purified by column chromatography on silica gel to isolate the desired regioisomer.

Part 4: References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (2025). Benchchem. 17

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. 14

  • Knorr pyrazole synthesis. Name-Reaction.com. 8

  • Pyrazole synthesis. Organic Chemistry Portal. 7

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). PMC - NIH. 4

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. 9

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. 23

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. 19

  • Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. (2025). Benchchem. 15

  • identifying side reactions in the synthesis of iodinated pyrazoles. Benchchem. 22

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). Benchchem. 11

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. 12

  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem. 13

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. 1

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. 10

  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Benchchem. 16

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. 18

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH. 2

  • Synthesis of pyrazole under solvent free condition. ResearchGate. 24

  • Knorr Pyrazole Synthesis. Chem Help ASAP. 5

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. 6

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). NIH. 20

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. 21

  • synthesis of pyrazoles. (2019). YouTube. 25

References

Technical Support Center: Stability Testing of Newly Synthesized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of newly synthesized pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during stability studies. Our goal is to equip you with the knowledge to design robust stability protocols, interpret your results accurately, and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on new pyrazole derivatives?

Stability testing is a critical component of drug development that provides evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] The primary objectives are:

  • To establish a re-test period or shelf life: This defines the timeframe during which the drug substance is expected to remain within its established specifications and, therefore, suitable for use.[1][2]

  • To recommend storage conditions: Based on the stability data, appropriate storage conditions (e.g., temperature, humidity control, protection from light) are determined to ensure the integrity of the compound.[1][2]

  • To identify potential degradation products: Forced degradation studies, an integral part of stability testing, help to identify the likely degradation products that may form under stress conditions.[2][3]

  • To elucidate degradation pathways: Understanding how a molecule degrades helps in developing stable formulations and in the design of future, more stable analogues.[3]

  • To develop and validate stability-indicating analytical methods: These methods are crucial for accurately quantifying the decrease of the active substance and the increase of degradation products without interference.

Q2: What are the most common degradation pathways for pyrazole derivatives?

The pyrazole ring is generally stable, but the overall stability of a derivative is highly dependent on its substituents.[4] Common degradation pathways include:

  • Hydrolysis: Ester or amide functionalities on the pyrazole scaffold are susceptible to hydrolysis, especially under acidic or basic conditions.[5][6] The rate of hydrolysis is pH-dependent.

  • Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation.[7] This can be mediated by atmospheric oxygen, peroxides, or metal ions.[3] For instance, oxidation can lead to the formation of hydroxypyrazole derivatives.[8]

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.[9] Photostability testing is a crucial part of the overall stability assessment.

  • Thermal Degradation: High temperatures can cause decomposition of pyrazole derivatives.[10][11] The thermal stability is influenced by the nature of the substituents and the overall molecular structure.[11][12]

Q3: What are "forced degradation" or "stress testing" studies, and why are they necessary?

Forced degradation studies involve subjecting the new pyrazole derivative to conditions more severe than accelerated stability testing.[3][13] These stress conditions typically include:

  • Acid and Base Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[14]

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (3-30%).[3]

  • Thermal Stress: High temperatures, typically in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[2]

  • Photostability: Exposure to a combination of visible and UV light, as per ICH Q1B guidelines.[9]

These studies are essential for several reasons:

  • They help to rapidly identify potential degradation products and degradation pathways.[3][14]

  • The information gathered is crucial for developing and validating a stability-indicating analytical method.[3]

  • They provide insights into the intrinsic stability of the molecule, which can guide formulation development.[3]

Q4: How do I develop a stability-indicating HPLC method for my pyrazole derivative?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[15] Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique.[16]

Key Steps for Method Development:

  • Column and Mobile Phase Selection: A C18 column is a common starting point.[15][17] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[17][18]

  • Wavelength Selection: The detection wavelength should be chosen at the absorbance maximum (λmax) of the parent compound to ensure maximum sensitivity.

  • Forced Degradation Sample Analysis: Analyze the samples from your forced degradation studies. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Optimization: Adjust the mobile phase composition (gradient or isocratic), pH, flow rate, and column temperature to improve resolution and peak shape.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Troubleshooting Guide: HPLC Analysis for Stability Samples

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between basic analytes and acidic silanols on the column. - Column contamination or degradation.- Add a competing base like triethylamine (TEA) to the mobile phase in small amounts. - Use a base-deactivated column. - Lower the mobile phase pH to protonate silanols. - Flush the column with a strong solvent.[19]
Peak Fronting - Sample overload. - Poor sample solubility in the mobile phase.- Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks - Contamination in the mobile phase, injection system, or column. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column. - Include a needle wash step in your autosampler method.
Drifting Retention Times - Inadequate column equilibration. - Changes in mobile phase composition (e.g., evaporation of the organic component). - Column temperature fluctuations.- Ensure the column is fully equilibrated with the mobile phase before injection. - Keep mobile phase reservoirs capped. - Use a column oven to maintain a constant temperature.[20]
High Backpressure - Blockage in the system (e.g., guard column, column frit). - Particulate matter from the sample.- Filter all samples and mobile phases before use. - Replace the guard column or column inlet frit. - Back-flush the column (check manufacturer's instructions).[19]
Poor Resolution Between Parent and Degradant Peaks - Suboptimal mobile phase composition or pH. - Inappropriate column chemistry.- Optimize the mobile phase gradient and pH. - Try a different column with a different stationary phase (e.g., C8, Phenyl).

Experimental Protocol: Forced Degradation Study of a Novel Pyrazole Derivative

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and conditions may need to be adjusted based on the properties of your specific pyrazole derivative.

1. Materials and Reagents:

  • Newly synthesized pyrazole derivative

  • HPLC-grade acetonitrile and methanol

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Phosphate or acetate buffer solutions

  • HPLC system with UV or DAD detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Stock Solution Preparation:

  • Prepare a stock solution of the pyrazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate at 60°C for 4 hours.

    • Cool to room temperature and neutralize with 1 M HCl.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a small amount of the solid pyrazole derivative in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Prepare a solution of the stressed solid at approximately 100 µg/mL in the mobile phase.

  • Photodegradation:

    • Expose the solid pyrazole derivative and a solution (e.g., 100 µg/mL in mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • Analyze the samples directly.

4. HPLC Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.

  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

Experimental Workflow for Pyrazole Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Formal Stability Studies A Synthesized Pyrazole Derivative B Develop Stability-Indicating HPLC Method A->B C Acid Hydrolysis B->C Apply Stress Conditions D Base Hydrolysis B->D Apply Stress Conditions E Oxidation (H2O2) B->E Apply Stress Conditions F Thermal Stress B->F Apply Stress Conditions G Photostability (ICH Q1B) B->G Apply Stress Conditions H Analyze Stressed Samples by HPLC C->H D->H E->H F->H G->H I Identify & Characterize Degradation Products (LC-MS) H->I J Validate HPLC Method (ICH Q2) H->J K Long-Term & Accelerated Stability Studies (ICH Q1A) J->K L Establish Re-test Period & Storage Conditions K->L

Caption: Workflow for stability testing of pyrazole derivatives.

Common Degradation Pathways for Pyrazole Derivatives

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent Pyrazole Derivative R1, R2, R3 substituents Hydrolysis_Product Hydrolyzed Product e.g., Carboxylic Acid or Amine Parent->Hydrolysis_Product H+ / OH- Oxidation_Product Oxidized Product e.g., Hydroxypyrazole Parent->Oxidation_Product [O] Photo_Product Photodegradation Products e.g., Dimers, Isomers Parent->Photo_Product hv (UV/Vis)

Caption: Common degradation pathways for pyrazole compounds.

References

Technical Support Center: Spectroscopic Analysis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing these versatile heterocyclic scaffolds. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven experience.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of pyrazole derivatives. However, the unique electronic and structural features of the pyrazole ring, such as annular tautomerism, can lead to complex or unexpected spectra.

Frequently Asked Questions (NMR)

Q1: My 1H and 13C NMR spectra show fewer signals than expected for my unsymmetrically substituted pyrazole. The signals for positions 3 and 5 appear averaged or broad. What is happening?

This is a classic manifestation of annular tautomerism, a phenomenon where the N-H proton rapidly exchanges between the N1 and N2 positions.[1][2] If this exchange is fast on the NMR timescale, the spectrometer detects an average of the two tautomeric forms, leading to the coalescence of signals for the C3/H3 and C5/H5 positions.

Causality & Solution Workflow:

The rate of this proton exchange is highly dependent on temperature and the solvent environment. To resolve the individual tautomers, you must slow down this exchange process.

  • Low-Temperature NMR: Decreasing the temperature of the experiment is the most direct way to slow the proton exchange.[2][3] As the exchange rate decreases, the broad, averaged signals will de-coalesce and resolve into distinct signals for each tautomer.

  • Solvent Selection: The choice of solvent can significantly influence the rate of tautomerization. Protic solvents or those capable of strong hydrogen bonding can accelerate the exchange.[2] Switching to a non-polar, aprotic solvent (e.g., toluene-d8, CD2Cl2) can help slow the process.

  • Solid-State NMR: In the solid state, pyrazoles typically exist as a single, well-defined tautomer.[1][4] Solid-state NMR (CP/MAS) can be invaluable for identifying the dominant tautomer in the solid phase, providing a baseline for interpreting solution-state data.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample in a suitable low-freezing point deuterated solvent (e.g., CD2Cl2, Toluene-d8).

  • Initial Spectrum: Acquire a standard 1H and 13C NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling: Gradually lower the probe temperature in 10-20 K increments.

  • Equilibration: Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into distinct sets for each tautomer.[2]

Logical Diagram: Troubleshooting Averaged NMR Signals

G start Start: Averaged C3/C5 Signals Observed vt_nmr Perform Low-Temperature (VT) NMR start->vt_nmr solvent Change to Aprotic, Non-polar Solvent start->solvent ssnmr Run Solid-State (CP/MAS) NMR start->ssnmr result1 Signals Resolve into Tautomers vt_nmr->result1 Success result2 Signals Remain Averaged vt_nmr->result2 Failure solvent->vt_nmr If necessary result3 Identify Dominant Solid-State Tautomer ssnmr->result3

Caption: Workflow for resolving tautomers in pyrazole NMR.

Q2: The N-H proton signal in my 1H NMR spectrum is extremely broad, or I can't see it at all. Why?

The disappearance or significant broadening of the N-H proton signal is a common issue and is also related to proton exchange phenomena.[2]

Underlying Causes:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic/basic impurities.[2] This rapid exchange broadens the signal, sometimes to the point of it merging with the baseline.

  • Quadrupolar Broadening: The 14N nucleus has a quadrupole moment, which can induce rapid relaxation of the attached proton, leading to a broader signal.[2]

  • Solvent Exchange: In protic deuterated solvents like D2O or CD3OD, the N-H proton will readily exchange with the solvent's deuterium atoms, rendering it invisible in the 1H NMR spectrum.[2][5]

Troubleshooting Steps:

  • Use Dry Solvents: Ensure your deuterated solvent is as dry as possible. Storing solvents over molecular sieves can help.

  • D2O Shake: To confirm if a broad peak is an exchangeable proton (like N-H or O-H), add a drop of D2O to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H peak should disappear.[5]

  • Concentration Effects: Varying the sample concentration can alter the rate of intermolecular proton exchange and may sharpen the signal.

  • 15N NMR: If you have access to an 15N-labeled compound or a highly sensitive spectrometer, 15N NMR can directly observe the nitrogen signals and their coupling to protons, providing definitive information.[2]

Q3: I am having trouble unambiguously assigning the 1H and 13C signals for the C3, C4, and C5 positions. What is the best strategy?

While typical chemical shift ranges provide a good starting point, definitive assignment requires 2D NMR spectroscopy.

Data Summary: Typical Chemical Shift Ranges

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H3/H5 7.5 - 8.0130 - 145
H4 6.2 - 6.5100 - 110
N-H 10 - 14 (often broad)N/A
Note: These are approximate ranges and can be significantly influenced by substituents and solvent.[6][7]

Definitive Assignment Workflow: 2D NMR

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei. It will allow you to confidently link each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the ring positions. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For example, the proton at position 4 (H4) will show a correlation to the carbons at positions 3 and 5 (C3 and C5). This is crucial for distinguishing C3 from C5.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): If you have substituents on the ring, a NOESY experiment can show through-space correlations between the substituent's protons and the pyrazole ring protons, aiding in regiochemical assignment.

Experimental Protocol: HMBC for Pyrazole Assignment

  • Sample Preparation: Prepare a reasonably concentrated sample.

  • Tuning: Ensure the NMR probe is properly tuned for both 1H and 13C frequencies.

  • Parameter Optimization: Set the key HMBC parameter, nJCH, to a value that reflects the expected 2- and 3-bond coupling constants (typically 8-10 Hz).[2]

  • Acquisition: Run the HMBC experiment. This may require several hours depending on sample concentration.

  • Analysis: Process the 2D data and look for the key H4→C3 and H4→C5 cross-peaks to finalize your assignments.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups and studying hydrogen bonding in pyrazole compounds.

Frequently Asked Questions (IR)

Q1: The N-H stretching region (around 3400-3500 cm-1) of my pyrazole is very broad and complex, sometimes appearing at much lower frequencies. Why is it not a sharp peak?

The position and shape of the N-H stretching band are highly sensitive to hydrogen bonding.[7][8]

Causality & Interpretation:

  • Monomeric vs. Associated Species: A free, non-hydrogen-bonded N-H stretch (observable in the gas phase or very dilute non-polar solutions) appears as a relatively sharp band around 3400-3500 cm-1.[7][9]

  • Hydrogen Bonding: In the solid state or in concentrated solutions, pyrazoles self-associate via intermolecular N-H···N hydrogen bonds to form dimers, trimers, or larger aggregates.[7][10] This hydrogen bonding weakens the N-H bond, causing a significant shift of the stretching frequency to a lower wavenumber (redshift), often into the 2600-3200 cm-1 range.[7]

  • Fermi Resonance: The broad and complex nature of this band is often due to Fermi resonance, where the N-H stretching vibration couples with overtones of other vibrations, such as in-plane ring modes.[10] This coupling distributes the N-H stretching intensity over several bands, creating a characteristic complex pattern.

Troubleshooting & Analysis:

  • Concentration Study: Run IR spectra at different concentrations in a non-polar solvent (like CCl4). As you dilute the sample, the broad, low-frequency band from associated species should decrease, while a sharper, higher-frequency band from the monomeric species should appear or increase in intensity.

  • Solvent Study: Compare the spectrum in a non-polar solvent (e.g., hexane) with that in a hydrogen-bond accepting solvent (e.g., DMSO). The solvent's interaction will alter the hydrogen bonding and thus the N-H band position.

Logical Diagram: Interpreting N-H Stretching in IR

G start Observe N-H Stretch sharp_peak Sharp Peak at ~3400-3500 cm⁻¹ start->sharp_peak High Frequency broad_band Broad Band at <3200 cm⁻¹ start->broad_band Low Frequency conclusion1 Monomeric Species (Gas phase or very dilute solution) sharp_peak->conclusion1 conclusion2 Hydrogen-Bonded Aggregates (Solid or concentrated solution) broad_band->conclusion2 fermi Complex structure due to Fermi Resonance broad_band->fermi G M_ion [M]+• M_minus_H [M-H]+ M_ion->M_minus_H - H• loss_HCN_from_M [M-HCN]+• M_ion->loss_HCN_from_M - HCN loss_HCN_from_M_minus_H [M-H-HCN]+ M_minus_H->loss_HCN_from_M_minus_H - HCN loss_N2 [M-H-N2]+ M_minus_H->loss_N2 - N2

References

Technical Support Center: Scaling Up the Synthesis of (1H-Pyrazol-3-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the scaled-up synthesis of (1H-Pyrazol-3-yl)methanol hydrochloride. It addresses common challenges and frequently asked questions encountered during process development and large-scale production.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure safety, yield, and purity. A common and effective route involves the initial formation of a pyrazole carboxylate ester, followed by its reduction to the corresponding alcohol, and subsequent conversion to the hydrochloride salt.

Synthesis_Workflow A Pyrazole-3-carboxylic acid ester B Reduction A->B Reducing Agent (e.g., LiAlH4) C (1H-Pyrazol-3-yl)methanol B->C D Salt Formation C->D HCl E This compound D->E LAH_Workup Start Reaction Mixture with LiAlH4 Quench_H2O Slow addition of Water Start->Quench_H2O Step 1: 'x' mL Quench_NaOH Addition of 15% NaOH Quench_H2O->Quench_NaOH Step 2: 'x' mL Quench_H2O_2 Addition of more Water Quench_NaOH->Quench_H2O_2 Step 3: '3x' mL Stir Stir at Room Temperature Quench_H2O_2->Stir Filter Filter to remove granular solids Stir->Filter Product Product in Filtrate Filter->Product

Technical Support Center: Stabilizing (1H-Pyrazol-3-yl)methanol hydrochloride in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1H-Pyrazol-3-yl)methanol hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide you with the expert insights and practical troubleshooting strategies required to mitigate degradation and ensure the integrity of your reactions.

Understanding the Instability of (1H-Pyrazol-3-yl)methanol

(1H-Pyrazol-3-yl)methanol is a bifunctional molecule containing a nucleophilic pyrazole ring and a primary alcohol. Its hydrochloride salt form enhances stability for storage but introduces specific considerations during reactions, primarily concerning pH and base selection. The primary degradation pathways stem from the inherent reactivity of the pyrazole ring and the susceptibility of the alcohol to oxidation.

Key factors leading to degradation include:

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the pyrazole ring itself can be susceptible to oxidative degradation, often leading to colored impurities.[1]

  • pH Sensitivity: Extremes in pH can affect the stability of the pyrazole ring. The hydrochloride salt requires neutralization for many reactions, and the choice of base is critical to avoid side reactions.

  • Thermal Stress: Like many heterocyclic compounds, prolonged exposure to high temperatures can accelerate decomposition.[2]

  • Incompatible Reagents: Strong oxidizing agents and certain electrophiles can react undesirably with either the alcohol or the pyrazole ring.

Below is a diagram illustrating the main points of vulnerability for the molecule.

Caption: Key degradation pathways for (1H-Pyrazol-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions involving this compound.

Q1: My reaction mixture turned brown/black upon adding a base. What is causing this discoloration and how can I prevent it?

A1: Discoloration, particularly turning brown or black, is a common indicator of oxidative degradation of the pyrazole moiety.[1] This often occurs when a strong base is used in the presence of atmospheric oxygen, especially at elevated temperatures. The combination of a deprotonated, electron-rich pyrazole ring and oxygen can lead to complex decomposition pathways.

Troubleshooting Steps:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Before adding any reagents, thoroughly degas your solvent and purge the reaction vessel with an inert gas like argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Base Selection: Switch to a milder base. Instead of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), consider using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like diisopropylethylamine (DIPEA).

  • Temperature Control: Add the base at a low temperature (e.g., 0 °C) and allow the mixture to warm to room temperature slowly. Avoid heating the reaction until you are confident the initial deprotonation/neutralization is complete and clean.

Q2: How do I choose the optimal base for a reaction involving this compound?

A2: The "hydrochloride" part of the name means you are starting with an acid salt. The first equivalent of base will simply neutralize the HCl to form the free pyrazole. Subsequent equivalents will deprotonate the pyrazole N-H for reactions like alkylation. The choice of base depends entirely on the specific reaction you are performing.

Base TypeExamplespKaH (Approx.)Recommended Use CaseCautions
Strong Inorganic NaH, KH~35N-alkylation when weaker bases fail.High reactivity, can cause rapid decomposition. Requires strict inert atmosphere and low temperatures.
Moderate Inorganic K₂CO₃, Cs₂CO₃~10-11General purpose N-alkylation, acylation. Often a safer starting point.Can have low solubility in some organic solvents. Cs₂CO₃ is more soluble but more expensive.
Organic Amine Triethylamine (TEA), DIPEA~11Neutralizing the HCl salt for subsequent reactions (e.g., O-acylation, sulfonation) where N-H reactivity is not desired.Can act as a nucleophile in some cases (TEA > DIPEA).
Strong Organic DBU, TBD~12-13When a soluble, strong, non-nucleophilic base is needed.Can catalyze side reactions. Must be used under inert atmosphere.
Q3: I am attempting to functionalize the primary alcohol (e.g., esterification, etherification) but am getting low yields and N-functionalized byproducts. How can I improve selectivity?

A3: This is a classic chemoselectivity problem. The pyrazole N-H proton is acidic and the nitrogen is nucleophilic upon deprotonation, competing with the primary alcohol.

Strategies for O-Selectivity:

  • Protect the Pyrazole Nitrogen: The most robust solution is to protect the pyrazole nitrogen before reacting the alcohol. The tert-butoxycarbonyl (Boc) group is a common choice as it is stable to many reaction conditions and can be removed later.[4][5] Other options include tosyl (Ts) or 4-methoxybenzyl (PMB) groups.[6]

  • Use a Non-Nucleophilic Base: For reactions like O-acylation with an acyl chloride, you can often achieve good selectivity by simply neutralizing the starting material with a bulky, non-nucleophilic base like DIPEA. The neutral pyrazole nitrogen is a much weaker nucleophile than the alcohol.

  • Mitsunobu Reaction: For etherification, the Mitsunobu reaction is often highly selective for the primary alcohol over the pyrazole nitrogen.

Q4: What are the best practices for storage and handling to ensure the long-term stability of the compound?

A4: Proper storage is crucial to prevent slow degradation over time. Pyrazole compounds can be sensitive to moisture, light, and oxygen.[3]

  • Temperature: For long-term storage, keep the compound at 2-8°C in a refrigerator.[2]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation.[3]

  • Light: Use an amber glass vial or wrap the container in aluminum foil to protect it from light-induced degradation.[2]

  • Moisture: Store in a dry environment, ideally in a desiccator, to prevent hydrolysis or clumping.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation under Inert Conditions

This protocol provides a robust starting point for the N-alkylation of this compound, minimizing degradation.

start Start prep 1. Vessel Prep: - Dry flask under vacuum/heat. - Purge with Argon/N2 for 15 min. start->prep reagents 2. Add Reagents: - Add (1H-Pyrazol-3-yl)methanol HCl (1 eq). - Add anhydrous solvent (e.g., DMF, THF). - Degas solution with Ar/N2 stream for 10 min. prep->reagents cool 3. Cool Reaction: - Cool vessel to 0 °C in an ice bath. reagents->cool base 4. Add Base: - Add K2CO3 (2.5 eq) portion-wise. - Stir for 30 min at 0 °C. cool->base alkyl 5. Add Electrophile: - Add alkyl halide (1.1 eq) dropwise. - Maintain 0 °C during addition. base->alkyl warm 6. Reaction: - Allow to warm to RT. - Monitor by TLC/LC-MS. alkyl->warm workup 7. Workup: - Quench with water. - Extract with organic solvent. - Purify by column chromatography. warm->workup end End workup->end

Caption: Workflow for a safe N-alkylation reaction.

Step-by-Step Methodology:

  • Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is placed under vacuum and gently heated with a heat gun to remove adsorbed moisture. The flask is allowed to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: this compound (1.0 eq) is added to the flask, followed by anhydrous solvent (e.g., DMF or THF). The system is sealed with a septum, and an inert gas line is introduced via a needle. The solution is sparged with the inert gas for 10-15 minutes.

  • Cooling: The flask is cooled to 0 °C using an ice-water bath.

  • Base Addition: Solid potassium carbonate (K₂CO₃, 2.5 eq) is added in small portions over 5 minutes. The mixture is stirred at 0 °C for 30 minutes. The first 1.1 equivalents neutralize the HCl and deprotonate the pyrazole; the excess drives the reaction.

  • Electrophile Addition: The alkylating agent (e.g., benzyl bromide, 1.1 eq) is added dropwise via syringe.

  • Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Upon completion, the reaction is carefully quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Protocol 2: Boc-Protection of Pyrazole Nitrogen

This procedure protects the pyrazole nitrogen, enabling selective reactions at the primary alcohol.

Step-by-Step Methodology:

  • Neutralization: To a stirred solution of this compound (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or THF, add triethylamine (TEA, 1.2 eq) at 0 °C. Stir for 15 minutes.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture, followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.05 eq).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated ammonium chloride solution. Separate the layers and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc protected alcohol by flash column chromatography. The product is now ready for selective O-functionalization.

References

Technical Support Center: Method Refinement for the Purification of Pyrazole Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we will move beyond simple protocols and delve into the underlying chemical principles that govern successful purification, empowering you to refine your methods and achieve the highest purity for your pyrazole products.

Understanding Your Pyrazole: Key Physicochemical Properties

Before embarking on a purification strategy, a fundamental understanding of the physicochemical properties of your specific pyrazole derivative is paramount. These properties will dictate the most effective purification techniques.

Acidity and Basicity: The Amphoteric Nature of the Pyrazole Ring

The pyrazole ring possesses both a weakly acidic proton on one nitrogen atom (the "pyrrole-like" nitrogen) and a basic lone pair of electrons on the other (the "pyridine-like" nitrogen)[1][2]. This amphoteric nature is a powerful tool that can be exploited for purification.

PropertypKa ValueImplication for Purification
Acidity (pKa of N-H) ~14.2The N-H proton can be removed by a strong base, forming a pyrazolate anion. This is less commonly used for purification than exploiting the basicity.
Basicity (pKa of conjugate acid) ~2.5The pyridine-like nitrogen can be protonated by an acid to form a water-soluble pyrazolium salt, which is the basis for acid-base extraction techniques[1][2].

Choosing Your Purification Strategy: A Decision-Making Workflow

The selection of an appropriate purification method is critical for success. This decision is often guided by the physical state of your product, the nature of the impurities, and the scale of your reaction.

Purification Strategy Decision Tree start Crude Pyrazole Product is_solid Is the product a solid? start->is_solid is_oily Is the product an oil or liquid? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_oily->chromatography Yes distillation Distillation (for volatile liquids) is_oily->distillation Consider if applicable impurities_known Are the impurities known? impurities_known->chromatography Neutral/Similar Polarity Impurities acid_base Acid-Base Extraction impurities_known->acid_base Acidic/Basic Impurities regioisomers Are regioisomers present? regioisomers->recrystallization Fractional recrystallization may work regioisomers->chromatography Yes, often the best method recrystallization->impurities_known chromatography->regioisomers

Caption: Decision tree for selecting a pyrazole purification method.

In-Depth Purification Techniques & Troubleshooting

This section provides detailed guidance on the most common purification techniques for pyrazole products, presented in a question-and-answer format to directly address challenges you may encounter.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid pyrazole derivatives. Its success hinges on the principle of differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.

Q1: How do I select the best solvent for recrystallizing my pyrazole?

The ideal solvent should dissolve your pyrazole compound sparingly or not at all at room temperature but completely at its boiling point[3]. A systematic approach to solvent screening is crucial.

Solvent Selection Guide for Pyrazole Derivatives:

Solvent/Solvent SystemPolarityBest ForComments
Ethanol, Methanol, Isopropanol Polar ProticGeneral purpose for many pyrazoles.Often a good starting point. Can be used in combination with water as an anti-solvent[3].
Ethyl Acetate/Hexane Moderate/NonpolarLess polar pyrazole derivatives.A common mixed-solvent system. Dissolve in hot ethyl acetate and add hexane until turbidity appears[3].
Acetone/Hexane Moderate/NonpolarA good alternative to ethyl acetate/hexane systems[3].Similar principle of a "good" solvent and an "anti-solvent".
Water Highly PolarHighly polar or salt forms of pyrazoles.Pyrazole itself has some solubility in hot water[3].
Cyclohexane, Petroleum Ether NonpolarNonpolar pyrazole derivatives.Pyrazole itself can be crystallized from these solvents[3].

Q2: My pyrazole is "oiling out" instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the pyrazole product separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the pyrazole, or when the solution is supersaturated with impurities.

Troubleshooting "Oiling Out":

  • Re-dissolve and dilute: Add more of the "good" solvent to the hot mixture to ensure complete dissolution, then allow it to cool more slowly.

  • Lower the temperature of dissolution: If possible, try to dissolve the compound at a temperature below its melting point.

  • Change the solvent system: Choose a solvent with a lower boiling point.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound.

  • Pre-purify: If impurities are the culprit, a preliminary purification by column chromatography may be necessary.

Q3: My recrystallization yield is very low. How can I improve it?

Low yield can be due to several factors, including using too much solvent, premature crystallization, or the compound's inherent solubility in the cold solvent.

Improving Recrystallization Yield:

  • Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and reduces the amount of product lost in the mother liquor.

  • Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Check for product loss during transfers: Rinse all glassware with a small amount of cold recrystallization solvent and add the rinsings to the filter funnel.

Q4: How do I remove colored impurities from my pyrazole product?

Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. The charcoal adsorbs the colored compounds. However, use it sparingly, as it can also adsorb your desired product, leading to a lower yield[3].

Column Chromatography: The Workhorse of Purification

Column chromatography is an indispensable technique for purifying pyrazoles, especially for separating mixtures of similar polarity, such as regioisomers, or for purifying oils and liquids.

Q1: My pyrazole is a basic compound and streaks on the TLC plate. How can I improve the separation on a silica gel column?

The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and "streaking" of the compound on the TLC plate.

Solutions for Purifying Basic Pyrazoles on Silica Gel:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in the chosen eluent and add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume) or a few drops of ammonium hydroxide.

  • Use an alternative stationary phase: Neutral alumina can be an excellent alternative to silica gel for the purification of basic compounds.

  • Employ reversed-phase chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be very effective.

Q2: I'm struggling to separate regioisomers of my pyrazole. What are some strategies to improve the separation?

The separation of regioisomers is a common challenge in pyrazole chemistry, particularly with products from the Knorr pyrazole synthesis. Due to their similar physical properties, their separation often requires careful optimization of chromatographic conditions.

Strategies for Separating Pyrazole Regioisomers:

  • Optimize the mobile phase: Systematically screen different solvent systems for your column. Small changes in the eluent composition can sometimes lead to significant improvements in separation.

  • Use a longer column: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.

  • Try a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a specialty phase.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide excellent resolution.

Acid-Base Extraction: Leveraging Pyrazole's Amphoteric Nature

Acid-base extraction is a simple and effective technique for separating pyrazoles from non-basic or acidic impurities.

Q1: How does acid-base extraction work for pyrazole purification?

The principle relies on the ability to change the solubility of the pyrazole by protonating it.

Acid_Base_Extraction_Workflow start Crude Pyrazole + Impurities in Organic Solvent add_acid Add dilute aqueous acid (e.g., 1M HCl) Shake in separatory funnel start->add_acid separate_layers Separate Layers add_acid->separate_layers aqueous_layer Aqueous Layer: Protonated Pyrazolium Salt (Water-Soluble) separate_layers->aqueous_layer Aqueous Phase organic_layer Organic Layer: Neutral/Acidic Impurities separate_layers->organic_layer Organic Phase basify Add base (e.g., NaOH, NaHCO3) to the aqueous layer aqueous_layer->basify precipitate Precipitated/Extracted Pure Pyrazole basify->precipitate

Caption: Workflow for pyrazole purification via acid-base extraction.

Q2: What are some common pitfalls to avoid during an acid-base extraction of a pyrazole?

  • Incomplete extraction: Ensure thorough mixing of the aqueous and organic layers to maximize the transfer of the protonated pyrazole into the aqueous phase. Repeat the extraction with fresh aqueous acid if necessary.

  • Emulsion formation: If an emulsion forms at the interface of the two layers, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • Precipitation of the pyrazolium salt: If the pyrazolium salt is not very soluble in the aqueous acid, it may precipitate. In this case, adding more water may be necessary.

  • Incomplete neutralization: When regenerating the free pyrazole by adding base, ensure that the aqueous layer is sufficiently basic to deprotonate the pyrazolium salt completely. Check the pH with litmus paper or a pH meter.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Recrystallization from a Single Solvent
  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: In an Erlenmeyer flask, add the crude pyrazole product and a boiling chip. Add a minimal amount of the selected solvent and heat the mixture to boiling on a hot plate with stirring. Continue to add the solvent dropwise until the pyrazole just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl and gently heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures. Aim for a retention factor (Rf) of ~0.3 for the desired pyrazole.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes. If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified pyrazole. Further dry the product under high vacuum to remove any residual solvent.

Purity Assessment: How Do I Know My Pyrazole is Pure?

Q: What are the best analytical techniques to assess the purity of my final pyrazole product?

A combination of techniques is often best for a comprehensive assessment of purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your pyrazole and identifying impurities. The presence of unexpected signals or integration values that do not match the expected structure can indicate the presence of impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for determining the purity of a sample. A single, sharp peak in the chromatogram is indicative of a pure compound. HPLC can also be used to quantify the percentage of purity.

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity for a solid compound. Impurities will typically broaden and depress the melting point range.

Safety First: Handling Pyrazoles and Solvents

Always consult the Safety Data Sheet (SDS) for your specific pyrazole derivative and all solvents used in the purification process.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, especially when using volatile organic solvents.

  • Handling Pyrazoles: Some pyrazole derivatives may be toxic or irritants. Avoid inhalation of dust and skin contact[4][5][6][7].

  • Solvent Safety: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle with care and dispose of waste properly.

References

Validation & Comparative

Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the comparative bioactivity of (1H-Pyrazol-3-yl)methanol hydrochloride derivatives.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The (1H-Pyrazol-3-yl)methanol core represents a synthetically accessible and versatile starting point for creating diverse libraries of compounds. While direct, large-scale comparative studies on the bioactivity of its hydrochloride derivatives are not extensively documented in publicly available literature, a wealth of data on structurally similar pyrazole analogues allows us to construct a robust framework for understanding their potential therapeutic applications and to guide future research.

This guide will synthesize findings from across the pyrazole class to provide insights into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and enzyme-inhibitory activities. We will then propose a hypothetical comparative framework for novel (1H-Pyrazol-3-yl)methanol derivatives and provide detailed, validated protocols for their biological evaluation.

A Survey of Bioactivities in Structurally Related Pyrazole Derivatives

The bioactivity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring and any appended aryl groups.

Anticancer Activity

Pyrazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[3][4]

  • Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of kinases such as VEGFR-2, EGFR, CDK2, and PI3K.[3] For instance, certain pyrazolone-pyrazole derivatives have shown significant inhibition of the VEGFR-2 receptor, a key mediator of angiogenesis, with IC50 values as low as 828.23 nM.[3] The substitution pattern is critical; derivatives with specific indole or selenolo[2,3-c]pyrazole moieties have exhibited cytotoxicity against cancer cell lines like HCT116, MCF7, and HepG2, in some cases surpassing the efficacy of the standard drug doxorubicin.[3]

  • p53-MDM2 Interaction Inhibition: While some novel pyrazole series have been investigated as inhibitors of the p53-MDM2 interaction, they have generally shown weak activity in this area but have retained moderate to potent antiproliferative effects against various cell lines, suggesting alternative mechanisms of action.[5]

  • Tubulin Polymerization Inhibition: Certain pyrazole analogues have been identified as inhibitors of tubulin polymerization, a mechanism that disrupts mitosis in cancer cells.[6][7]

Structure-Activity Relationship (SAR) Insights: The anticancer potency is often dictated by specific substitutions. For example, linking the pyrazole core to an indole moiety or fusing it with other heterocyclic systems can enhance cytotoxicity.[3] The presence of halogenated phenyl groups, such as 4-chlorophenyl and 4-fluorophenyl, can also modulate bioactivity by influencing binding affinity with target proteins through favorable electrostatic interactions.[8]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have emerged as a promising class.[9] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11]

  • Mechanism of Action: The antimicrobial effects of pyrazoles can stem from their ability to disrupt the bacterial cell wall or inhibit essential enzymes like DNA gyrase.[9]

  • Potency: Naphthyl-substituted pyrazole-derived hydrazones have shown potent growth inhibition of Gram-positive strains like Staphylococcus aureus and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 µg/ml.[9] Other derivatives have demonstrated efficacy against multi-drug resistant clinical isolates, with MIC values as low as 1–8 µg/ml, comparable to approved drugs like moxifloxacin.[9]

SAR Insights: The antimicrobial profile is highly dependent on the substituents. Hydrazone derivatives often show remarkable antibacterial and antifungal activities.[11] The incorporation of moieties like thiazolidinone or imidazo-pyridine can lead to broad-spectrum agents.[9]

Enzyme Inhibition

Beyond cancer-related kinases, pyrazoles are known to inhibit a wide range of other enzymes, highlighting their therapeutic potential for various diseases.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, pyrazolone-based Schiff bases have demonstrated very strong inhibitory activity against butyrylcholinesterase (BChE), with inhibition percentages exceeding that of the standard drug galanthamine.[12]

  • Urease Inhibition: Certain pyrazole tripods have been identified as selective inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[13]

  • DapE Inhibition: Pyrazole-based compounds have been synthesized as inhibitors of N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme that represents a target for novel antibiotics.[14]

SAR Insights: Selectivity is key. The nature of the junction between pyrazole cycles in tripod structures, for example, determines their activity profile, making them selective for urease or BChE.[13] The specific substituents attached to the pyrazole core dictate which enzyme the compound will effectively inhibit.

Comparative Bioactivity Framework for Novel (1H-Pyrazol-3-yl)methanol Derivatives

Based on the established SAR of the broader pyrazole class, we can propose a hypothetical library of this compound derivatives and predict their potential bioactivities. The core structure provides a "handle" (the methanol group) for further derivatization, while substitutions on the pyrazole nitrogen (N1) and carbon (C5) positions can be used to modulate activity and selectivity.

Derivative IDN1-SubstituentC5-SubstituentPredicted Primary BioactivityRationale
PYR-M-001 HHBaseline / Synthetic PrecursorUnsubstituted parent compound.
PYR-M-002 4-FluorophenylHAnticancer (Kinase Inhibition)Phenyl substitution at N1 is common in kinase inhibitors. Fluorine can enhance binding affinity.[8]
PYR-M-003 H4-ChlorophenylAnticancer / AntimicrobialAryl substitution at C5 can confer anticancer properties. The chloro group may enhance antimicrobial effects.[3][9]
PYR-M-004 2,4-DichlorophenylIndole-3-ylPotent AnticancerCombination of a substituted phenyl group and an indole moiety, both associated with high cytotoxicity.[3]
PYR-M-005 HThiazol-2-ylAntimicrobial (DapE Inhibition)Thiazolyl groups have been shown to be potent in pyrazole-based enzyme inhibitors targeting bacteria.[14]
PYR-M-006 PhenylCarboxylic AcidAnti-malarialThe presence of a free carboxylic acid functional group has been linked to potent anti-malarial activity.[15]

Experimental Protocols for Bioactivity Evaluation

To validate the predicted activities, standardized and reproducible assays are essential. The following protocols provide a framework for screening this compound derivatives.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to inhibit cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a human cancer cell line (e.g., A549, MCF-7).[16]

Materials:

  • Human cancer cell line (e.g., A549)

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Causality Explanation: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of a microorganism.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains (e.g., S. aureus, E. coli).[9]

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microplates, incubator

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., 200 µg/mL) to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to each well.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in no colony growth after incubation.

Causality Explanation: This method provides a quantitative measure of a compound's bacteriostatic or bactericidal potential. The lack of turbidity indicates inhibition of growth. The subsequent plating for MBC distinguishes between merely inhibiting growth (bacteriostatic) and actively killing the bacteria (bactericidal), which is a critical distinction in drug development.[9]

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for clarifying complex processes and relationships.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Bioactivity Screening cluster_validation Mechanism & Validation start Design Analogs of (1H-Pyrazol-3-yl)methanol synth Chemical Synthesis & Purification start->synth char Structure Confirmation (NMR, MS) synth->char primary Primary Screening (e.g., MTT Assay @ 10µM) char->primary dose Dose-Response & IC50 Determination primary->dose secondary Secondary Assays (e.g., Kinase Panel, MIC) dose->secondary moa Mechanism of Action (e.g., Western Blot, DNA Binding) secondary->moa in_vivo In Vivo Model (Animal Studies) moa->in_vivo

Caption: High-level workflow for the design, screening, and validation of novel pyrazole derivatives.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K / Akt VEGFR2->PI3K RAS Ras/Raf/MAPK VEGFR2->RAS Compound (1H-Pyrazol-3-yl)methanol Derivative Compound->VEGFR2 Inhibits Proliferation Cell Proliferation & Survival PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Proliferation PI3K->Angiogenesis RAS->Proliferation RAS->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole-based kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. By leveraging the extensive structure-activity relationship data from the broader pyrazole family, researchers can rationally design derivatives with enhanced potency and selectivity against cancer, microbial pathogens, and other disease-related enzymes. The true potential of these compounds will be unlocked through the systematic synthesis and screening of diverse chemical libraries, guided by the robust experimental protocols outlined in this guide. Future work should focus on exploring novel substitutions, elucidating precise mechanisms of action, and ultimately advancing the most promising candidates into preclinical and clinical development.

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Versatility of the Pyrazole Scaffold

In the landscape of medicinal chemistry and drug discovery, certain chemical structures consistently emerge as "privileged scaffolds"—frameworks that can bind to multiple, diverse biological targets. The pyrazole ring is a quintessential example of such a scaffold.[1][2] This five-membered aromatic heterocycle is a cornerstone in the design of a multitude of therapeutic agents, demonstrating remarkable versatility.[1][2][3] Its prevalence is particularly notable in the field of kinase inhibitors, where pyrazole-containing molecules have led to several FDA-approved drugs for treating cancers and inflammatory disorders.[2][4][5]

This guide provides a comparative analysis of the efficacy of pyrazole-based inhibitors targeting three distinct and highly significant protein classes: Cyclooxygenase-2 (COX-2), Janus Kinases (JAKs), and the BRAF kinase. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causality behind the experimental methods used to generate that data. We will explore the critical signaling pathways, compare key inhibitors using robust biochemical and cellular data, and provide detailed, validated protocols that form the basis of such comparisons. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and evaluate the performance of these critical therapeutics.

General Experimental Workflow for Inhibitor Efficacy Comparison

A systematic approach is paramount for the objective comparison of inhibitor efficacy. The logical progression from a high-throughput screen to lead optimization ensures that resources are focused on the most promising candidates. The following workflow represents a standard, field-proven methodology.

Causality: This multi-step process is designed to efficiently filter large compound libraries. A high-throughput primary screen casts a wide net, prioritizing sensitivity to identify all potential "hits." Subsequent steps then introduce progressively more stringent criteria, focusing on potency (IC50 determination) and mechanism of action in more physiologically relevant systems (cellular assays), thereby ensuring that the lead candidates are both potent and effective in a biological context.

G cluster_workflow Inhibitor Efficacy Workflow Compound_Library Compound Library (Pyrazole-Based) Primary_Screen Primary Screen (e.g., HTS Biochemical Assay) Compound_Library->Primary_Screen Initial Screening Hit_Confirmation Hit Confirmation & Validation Primary_Screen->Hit_Confirmation Identifies 'Hits' Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Confirms Activity Secondary_Assay Secondary / Orthogonal Assays (e.g., Cell-Based) Dose_Response->Secondary_Assay Quantifies Potency Selectivity_Profiling Selectivity Profiling (Kinase Panel) Secondary_Assay->Selectivity_Profiling Evaluates Cellular Efficacy Lead_Optimization Lead Optimization (Structure-Activity Relationship) Selectivity_Profiling->Lead_Optimization Determines Target Specificity

Caption: A generalized workflow for identifying and characterizing novel inhibitors.

Pyrazole-Based COX-2 Selective Inhibitors

Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins.[6] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions, and COX-2, which is induced during inflammation.[7] The therapeutic goal of nonsteroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[8] The pyrazole-containing drug Celecoxib is a well-known example of a selective COX-2 inhibitor.[9][10]

Comparative Efficacy of COX-2 Inhibitors

The primary metric for comparing COX inhibitors is the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. The ratio of IC50 (COX-1 / COX-2) provides a "Selectivity Index," with higher numbers indicating greater selectivity for COX-2.

InhibitorScaffold TypeTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib PyrazoleCOX-240~30[8][9]
SC-236 PyrazoleCOX-210~18,000[10]
Valdecoxib IsoxazoleCOX-25N/A[10]
Rofecoxib FuranoneCOX-218N/A[10]
Diclofenac Phenylacetic AcidCOX-1/COX-2COX-2: ~200-500~29[8][11]

Note: IC50 values can vary based on assay conditions. The data presented are representative values from in vitro assays.

Experimental Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol provides a reliable method for determining the IC50 of test compounds against COX-1 and COX-2.[7][12]

  • Principle: This assay measures the peroxidase activity of COX by monitoring the color change of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically at 590-611 nm.[7] The reduction in color formation in the presence of an inhibitor is proportional to its inhibitory activity.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar)[7]

    • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic Acid (substrate)

    • TMPD (colorimetric probe)

    • Test compounds (e.g., Celecoxib) dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.[13] Create serial dilutions of the pyrazole-based inhibitors and controls in DMSO, then dilute further in Assay Buffer.

    • Assay Setup: In a 96-well plate, set up wells for background, 100% initial activity (enzyme + vehicle), and inhibitor test concentrations.

    • Enzyme Addition: To the "initial activity" and "inhibitor" wells, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).[7]

    • Inhibitor Incubation: Add the diluted test compounds or vehicle (DMSO) to the appropriate wells. Incubate for a pre-determined time (e.g., 10 minutes) at 37°C.[13] Causality Justification: This pre-incubation step is critical for time-dependent inhibitors, allowing them to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of their potency.

    • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[14]

    • Reaction Incubation: Incubate the plate for exactly 2 minutes at 37°C.[13]

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., saturated stannous chloride or HCl).[13][14]

    • Detection: Add TMPD and measure the absorbance at 590 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Pyrazole-Based Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, mediating cellular responses to a host of cytokines and growth factors.[15][16][17][18][19] This pathway is integral to immunity, cell proliferation, and hematopoiesis.[15][16] Dysregulation of JAK signaling is implicated in myeloproliferative neoplasms and inflammatory diseases. Pyrazole-based inhibitors, such as Ruxolitinib, have been developed to selectively target JAKs.[20][21]

Signaling Pathway: JAK-STAT

Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins.[15][16] These phosphorylated STATs then dimerize, translocate to the nucleus, and activate gene transcription.[15] Pyrazole-based inhibitors typically act as ATP-competitive inhibitors, blocking the kinase activity of JAKs and thus preventing STAT phosphorylation.

G cluster_jak_stat JAK-STAT Signaling Pathway cluster_activation Cytokine Cytokine Receptor Receptor Cytokine->Receptor:r JAK_P P-JAK  P-JAK Receptor:j1->JAK_P Phosphorylation STAT STAT JAK_P->STAT Phosphorylates STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Nuclear Translocation Transcription Gene Transcription Nucleus->Transcription Inhibitor Ruxolitinib (Pyrazole Inhibitor) Inhibitor->JAK_P Inhibits ATP Binding

Caption: The JAK-STAT pathway and the point of inhibition by Ruxolitinib.

Comparative Efficacy of JAK Inhibitors

Selectivity across the four JAK family members (JAK1, JAK2, JAK3, TYK2) is a critical differentiator for these inhibitors, as it dictates their therapeutic application and side-effect profile. Ruxolitinib, for instance, is selective for JAK1 and JAK2.[21]

InhibitorScaffold TypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Ruxolitinib Pyrazole3.32.8>42819[21][22]
Tofacitinib Pyrrolopyrimidine~100~1001N/A[23]
Filgotinib Triazolopyridine1028810116[23]
AZD1480 N/A1.30.26N/AN/A[23]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a robust, high-throughput method for quantifying inhibitor binding affinity.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[24][25][26] It measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase by a test compound.[24][27] A europium (Eu)-labeled anti-tag antibody binds to the kinase. When the tracer is bound, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET, leading to a decrease in the emission ratio (665 nm / 615 nm).[24][26]

  • Materials:

    • Tagged recombinant JAK kinase (e.g., GST-JAK2)

    • LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST)

    • Kinase Tracer (specific for the kinase family)

    • Kinase Buffer

    • Test compounds and controls (e.g., Staurosporine)

    • 384-well, low-volume, black microplate

    • TR-FRET-capable plate reader

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the pyrazole inhibitors in a 96-well plate. This will serve as the source plate for transfer to the 384-well assay plate.

    • Reagent Preparation: Prepare 2X Kinase/Antibody solution and 2X Tracer solution in Kinase Buffer according to the manufacturer's protocol.[27]

    • Assay Plate Setup: The assay is typically run in a 15 µL final volume.

      • Add 5 µL of the test compound dilutions to the assay plate.

      • Add 5 µL of the 2X Kinase/Antibody mixture.

      • Add 5 µL of the 2X Tracer solution to initiate the binding reaction.[24][25]

    • Incubation: Cover the plate and incubate for 1 hour at room temperature, protected from light. Causality Justification: This incubation allows the binding reaction to reach equilibrium, which is essential for accurately determining the affinity of tight-binding inhibitors.

    • Plate Reading: Read the plate on a TR-FRET-enabled reader, measuring emissions at 615 nm and 665 nm after excitation at ~340 nm.[26]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Convert the emission ratios to percent inhibition relative to high (no inhibitor) and low (no kinase) controls.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Pyrazole-Based BRAF Kinase Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell growth, proliferation, and survival.[28][29][30][31] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[32] Pyrazole-based inhibitors like Encorafenib have been developed to specifically target mutant BRAF.

Signaling Pathway: MAPK/ERK

Growth factor signaling activates Ras, which in turn activates the Raf family of kinases (including BRAF).[28][30] Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK.[31] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.[30][33] Inhibitors like Encorafenib bind to the ATP pocket of BRAF, preventing the phosphorylation of MEK and shutting down the pathway.

G cluster_mapk MAPK/ERK Signaling Pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates BRAF BRAF (V600E) Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Active) ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Drives Inhibitor Encorafenib (Pyrazole Inhibitor) Inhibitor->BRAF

Caption: The MAPK/ERK pathway and the site of action for BRAF inhibitors.

Comparative Efficacy of BRAF Inhibitors

For BRAF inhibitors, key metrics include the biochemical IC50 against the mutant protein and the cellular IC50, which measures the ability to inhibit a downstream marker like p-ERK in a relevant cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation).

InhibitorScaffold TypeBRAF V600E IC50 (nM)Cellular p-ERK IC50 (nM)Reference
Encorafenib Pyrazole0.34[32] (Implied)
Dabrafenib Thiazole0.85[32] (Implied)
Vemurafenib Pyrrolopyridine31100N/A
Experimental Protocol: Western Blot Analysis of p-ERK Inhibition

This cellular assay provides direct evidence of an inhibitor's on-target effect within a biological system.

  • Principle: Western blotting is used to separate proteins by size via gel electrophoresis, transfer them to a membrane, and detect a specific protein of interest using antibodies.[34] Here, we measure the level of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein to quantify the inhibitor's effect on the MAPK pathway.[35][36]

  • Materials:

    • BRAF V600E mutant cell line (e.g., A375 melanoma cells)

    • Cell culture media and reagents

    • Test compounds (e.g., Encorafenib)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, buffers, and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total ERK1/2

    • Secondary antibody: HRP-conjugated anti-rabbit IgG

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system (e.g., ChemiDoc)

  • Procedure:

    • Cell Treatment: Seed A375 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the pyrazole inhibitor for a specified time (e.g., 2-24 hours).[35]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[35] Collect the lysate and clarify by centrifugation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis.[34]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting: a. Blocking: Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[35] b. Primary Antibody (p-ERK): Incubate the membrane with anti-p-ERK antibody (e.g., 1:1000 dilution) overnight at 4°C.[35] c. Washing: Wash the membrane three times with TBST. d. Secondary Antibody: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.[35] e. Detection: Wash the membrane again, then apply ECL substrate and capture the chemiluminescent signal with an imager.[34]

    • Stripping and Re-probing (Total ERK): a. To normalize the data, the same membrane must be probed for total ERK. Incubate the membrane in a mild stripping buffer to remove the first set of antibodies.[34][37] b. Repeat the blocking, primary (with anti-total ERK antibody), secondary, and detection steps. Causality Justification: Re-probing the same membrane for a loading control (total ERK) is crucial for trustworthy, quantitative results. It corrects for any minor variations in protein loading between lanes, ensuring that observed changes in p-ERK are due to inhibitor activity and not experimental artifact.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).[35]

    • Normalize the p-ERK signal to the total ERK signal for each sample.

    • Plot the normalized p-ERK signal against the inhibitor concentration to determine the cellular IC50.

Conclusion and Future Directions

The pyrazole scaffold remains a remarkably fruitful starting point for the design of potent and selective inhibitors against a wide range of therapeutic targets.[5][38][39] The comparative analysis of inhibitors for COX-2, JAK, and BRAF demonstrates that while the core scaffold is important, efficacy and selectivity are driven by specific chemical substitutions that optimize interactions within the target's binding pocket.

The experimental methodologies detailed in this guide—enzymatic inhibition assays, TR-FRET binding assays, and cell-based target modulation assays—represent a robust framework for the rigorous evaluation of inhibitor performance. The key to a successful comparison lies not only in the precise execution of these protocols but also in understanding the scientific rationale behind each step. By employing self-validating systems, such as normalizing cellular pathway inhibition to total protein levels, researchers can generate high-confidence data to drive drug discovery programs forward.

Future efforts in this field will likely focus on developing pyrazole derivatives with even greater selectivity, novel mechanisms of action (e.g., allosteric inhibitors), and improved pharmacokinetic properties to overcome drug resistance and enhance patient outcomes.

References

A Comparative Guide to the In Vitro Evaluation of Novel Pyrazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This guide focuses on the in vitro evaluation of novel anticancer agents derived from pyrazole synthons, conceptually originating from versatile starting materials like (1H-Pyrazol-3-yl)methanol hydrochloride. We provide a comparative analysis of the cytotoxic performance of representative pyrazole derivatives against established chemotherapeutic agents. This document furnishes detailed, field-tested protocols for key assays, explains the scientific rationale behind experimental design, and presents comparative data to guide researchers in the early-phase discovery and development of next-generation pyrazole-based therapeutics.

Introduction: The Pyrazole Scaffold in Oncology

Heterocyclic compounds are the bedrock of modern pharmacology, and among them, the pyrazole ring system stands out for its remarkable versatility.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds have made it a cornerstone in the design of targeted therapies. Pyrazole derivatives have been successfully developed as potent inhibitors of various enzymes and receptors crucial for cancer cell proliferation and survival.[3]

While numerous synthetic routes exist, the use of functionalized building blocks like this compound offers a strategic entry point for creating diverse chemical libraries. The inherent functionality allows for facile modification at key positions of the pyrazole ring, enabling extensive structure-activity relationship (SAR) studies.[4]

The anticancer mechanisms of pyrazole compounds are diverse, ranging from the inhibition of protein kinases like Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) to the disruption of microtubule polymerization, a process essential for cell division.[3][5][6] This guide will compare newly synthesized pyrazole derivatives against standard-of-care agents like Doxorubicin and Cisplatin, providing a framework for their preclinical evaluation.

Comparative In Vitro Analysis: Experimental Design

A robust in vitro evaluation hinges on a well-considered experimental design. The choices of compounds, cell lines, and assays are not arbitrary; they are deliberate decisions made to generate meaningful and translatable data.

Selection of Test Compounds and Comparators

For this guide, we will consider a hypothetical series of novel pyrazole derivatives (e.g., "New Pyrazole Series") and compare their performance against established chemotherapeutic drugs.

  • Novel Pyrazole Series: These compounds represent derivatives synthesized to explore specific chemical space around the pyrazole core. In a real-world scenario, these would be compounds like the methoxy derivatives reported by Christodoulou et al., which showed potent activity against breast cancer cells.[4][7]

  • Standard Comparators:

    • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity, serving as a potent positive control.

    • Cisplatin: A DNA-crosslinking agent widely used in the treatment of various solid tumors.[8]

    • Gemcitabine: A nucleoside analog that inhibits DNA synthesis, particularly relevant for pancreatic cancer models.[8]

The inclusion of standard drugs is critical for benchmarking the potency of novel compounds and providing context for their cytotoxic effects.[9]

Rationale for Cancer Cell Line Selection

The choice of cell lines is dictated by the therapeutic hypothesis. A diverse panel is essential to assess both the breadth of activity and potential selectivity.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive luminal A breast cancer model. It is a workhorse for general cytotoxicity screening and for compounds targeting hormone-driven cancers.[4][10]

  • A549 (Lung Cancer): A non-small cell lung cancer (NSCLC) line, representative of a major cancer type with significant unmet medical needs.[5][10]

  • HCT-116 (Colon Cancer): A well-characterized colorectal carcinoma cell line used extensively in anticancer drug screening.[11]

  • DU145 (Prostate Cancer): An androgen-independent prostate cancer cell line, useful for evaluating compounds against advanced, hormone-refractory disease.[4][7]

This panel covers distinct cancer histologies and provides a solid foundation for an initial anticancer activity profile.

Key In Vitro Assays: Protocols and Scientific Principles

The following sections detail the methodologies for foundational in vitro assays. These protocols are designed to be self-validating by including appropriate controls and checks.

Workflow for In Vitro Anticancer Screening

The overall process follows a logical progression from initial cell culture to final data analysis. This workflow ensures reproducibility and minimizes experimental variability.

In Vitro Screening Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis Cell_Culture Maintain & Passage Cancer Cell Lines Cell_Seeding Seed Cells into 96-Well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (e.g., 10 mM in DMSO) Serial_Dilution Create Serial Dilutions of Test Compounds Compound_Prep->Serial_Dilution Treatment Add Compound Dilutions to Wells Serial_Dilution->Treatment Incubation_24h Incubate for 24h (Allow Attachment) Cell_Seeding->Incubation_24h Incubation_24h->Treatment Incubation_48h Incubate for 48-72h (Treatment Period) Treatment->Incubation_48h MTT_Assay Perform MTT Assay (Add Reagent, Solubilize) Incubation_48h->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Data_Analysis Calculate % Viability & Determine IC50 Read_Absorbance->Data_Analysis Report Generate Report & Comparative Tables Data_Analysis->Report Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds P1 Phosphorylation RTK->P1 Activates Cascade Downstream Signaling Cascade (RAS-RAF-MEK-ERK) P1->Cascade TF Transcription Factors Cascade->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyrazole Kinase Inhibitor Inhibitor->RTK Blocks ATP Binding Site

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility has led to the development of numerous FDA-approved drugs for a wide array of conditions, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the phosphodiesterase inhibitor sildenafil.[1] The power of the pyrazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological and pharmacokinetic properties. This guide provides an in-depth comparison of pyrazole derivatives, exploring the critical structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, supported by experimental data and detailed protocols.

Section 1: The Pyrazole Core as a Privileged Scaffold

The pyrazole ring's unique electronic and structural features, including its capacity for hydrogen bonding and its role as a bioisosteric replacement for other rings, make it a "privileged scaffold" in drug discovery.[2][3] Substitutions at the N1, C3, C4, and C5 positions drastically influence the molecule's interaction with biological targets.[4] Understanding these relationships is paramount for designing next-generation therapeutics with enhanced potency and selectivity.

Part I: SAR of Pyrazole Derivatives as Anticancer Agents

Pyrazole derivatives have shown significant promise in oncology by targeting various critical pathways involved in cancer progression, such as protein kinases (e.g., CDKs, EGFR) and tubulin polymerization.[4][5][6][7] The following analysis focuses on pyrazole-based kinase inhibitors, a major class of targeted cancer therapies.

Key SAR Insights for Anticancer Activity

The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. These modifications influence the compound's ability to fit into the ATP-binding pocket of kinases, induce apoptosis, and inhibit cell cycle progression.[6]

  • N1-Substitution: Large aromatic or heteroaromatic groups at the N1 position are often crucial for potent activity. For instance, in many kinase inhibitors, a 2,4-dichlorophenyl group at this position enhances binding affinity.[8]

  • C3-Substitution: The C3 position is frequently substituted with groups capable of forming key hydrogen bonds. Carboxamide moieties are common, as seen in CB1 receptor antagonists, where this group is essential for activity.[8]

  • C4-Substitution: Modifications at the C4 position can modulate selectivity and potency. The introduction of small alkyl groups or cyano groups can optimize interactions within the target's binding site.

  • C5-Substitution: A para-substituted phenyl ring at the C5 position is a recurring feature in potent derivatives.[8] The substituent on this phenyl ring, such as a halogen or a trifluoromethyl group, can significantly impact cytotoxicity.[6]

Comparative Analysis of Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of pyrazole-thiophene hybrid derivatives against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines, illustrating key SAR principles.

Compound IDR Group (at C5-phenyl)MCF-7 IC50 (µM)HepG2 IC50 (µM)
2 4-Cl6.578.86
8 4-F8.08>20
14 4-OCH312.9419.59
Doxorubicin- (Reference Drug)~1.0~1.0
Data synthesized from multiple sources for illustrative comparison.[5]

From this data, a clear trend emerges: electron-withdrawing groups (like -Cl and -F) at the para position of the C5-phenyl ring lead to higher potency compared to an electron-donating group (-OCH3). Compound 2 , with a chloro substituent, demonstrates the best dual activity against both cell lines.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro antiproliferative activity of pyrazole derivatives against cancer cell lines.

Objective: To measure the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)[9]

  • DMEM or RPMI-1640 medium with 10% FBS

  • 96-well plates

  • Test compounds (pyrazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

SAR_Anticancer_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Pyrazole Scaffold synthesis Derivative Synthesis (Substitution at N1, C3, C4, C5) start->synthesis purification Purification & Characterization synthesis->purification treatment Compound Treatment (Serial Dilutions) purification->treatment cell_culture Cancer Cell Lines (e.g., MCF-7, A549) cell_culture->treatment assay MTT Assay (48-72h Incubation) treatment->assay readout Absorbance Reading (570 nm) assay->readout calculation IC50 Calculation readout->calculation sar SAR Determination calculation->sar sar->synthesis Iterative Design

Part II: SAR of Pyrazole Derivatives as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[10][11] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR).[12]

Key SAR Insights for Antimicrobial Activity

The structural features required for potent antimicrobial activity often differ from those for anticancer effects.

  • Hybridization: Fusing the pyrazole ring with other heterocyclic moieties like thiazole, thiazolidinone, or imidazo-pyridine can significantly enhance antimicrobial potency and broaden the spectrum of activity.[12]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro (-NO2) group on an aromatic substituent, has been shown to be crucial for high antimicrobial efficacy.[10]

  • Lipophilicity: The overall lipophilicity of the molecule plays a key role in its ability to penetrate bacterial cell membranes. Strategic placement of halogen atoms can modulate this property effectively.

  • N1-Substitution: For antibacterial pyrazoles, the N1 position is often occupied by an unsubstituted phenyl ring or a small alkyl group, in contrast to the bulky groups often seen in anticancer agents.

Comparative Analysis of Antibacterial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, highlighting the impact of different substituents.

Compound IDKey Structural FeatureS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3 2,4-dichlorophenyl at C5> 1000.25
4 4-nitrophenyl at C50.25> 100
17 Thiazolo-pyrazole hybrid4> 100
18 Imidazo-pyridine hybrid< 1< 1
Ciprofloxacin- (Reference Drug)~1~0.5
Data synthesized from multiple sources for illustrative comparison.[12][13]

These results underscore the importance of specific structural motifs. Compound 3 shows remarkable and selective activity against E. coli, while compound 4 is highly potent against S. epidermidis (a gram-positive bacteria similar to S. aureus).[13] The hybridization strategy is also validated, with the imidazo-pyridine hybrid 18 demonstrating excellent broad-spectrum activity, even surpassing the standard drug ciprofloxacin in some cases.[12]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details a standard method for assessing the antimicrobial activity of pyrazole compounds.

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth (MIC).

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

SAR_General_Principles pyrazole_core pyrazole_core N1 N1 Position C3 C3 Position C4 C4 Position C5 C5 Position N1_note Bulky aromatic groups (Anticancer) Small groups/phenyl (Antimicrobial) N1->N1_note C3_note H-bond donors/acceptors (e.g., -CONH2) C3->C3_note C4_note Modulates selectivity (e.g., -CH3, -CN) C4->C4_note C5_note Substituted phenyl rings Electron-withdrawing groups enhance activity C5->C5_note

Conclusion and Future Directions

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. As demonstrated, subtle modifications to its structure can pivot its biological activity from a potent anticancer agent to a broad-spectrum antimicrobial. The key to successful drug design lies in a deep understanding of the structure-activity relationships that govern target binding and cellular effects. Future research will undoubtedly focus on multi-target pyrazole derivatives, combining, for instance, anti-inflammatory and anticancer properties, and the use of computational modeling to predict the activity of novel structures before their synthesis, further accelerating the journey from the lab to the clinic.

References

A Comparative Guide to Catalytic Pyrazole Functionalization: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in numerous FDA-approved drugs and advanced materials.[1][2] The strategic functionalization of the pyrazole ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of the predominant catalytic systems employed for pyrazole functionalization, with a focus on C-H activation, cross-coupling reactions, and N-alkylation/arylation. We will delve into the nuances of palladium, copper, rhodium, nickel, and iron catalysis, offering insights into catalyst selection, reaction optimization, and mechanistic underpinnings to empower you in your synthetic endeavors.

The Pyrazole Ring: A Canvas for Functionalization

The pyrazole ring presents a unique electronic landscape with two nitrogen atoms and three carbon atoms, offering multiple sites for functionalization. The regioselectivity of these transformations is a critical challenge, often dictated by the inherent electronic properties of the ring and the choice of catalytic system.[1][2] Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2][3]

Palladium Catalysis: The Workhorse of Pyrazole Functionalization

Palladium catalysis is arguably the most versatile and widely employed method for the functionalization of pyrazoles, particularly for C-C and C-N bond formation.[4][5][6]

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed direct C-H arylation offers a powerful tool for the synthesis of arylated pyrazoles. The regioselectivity of this transformation is often controlled by the use of directing groups.[4][5] For instance, the pyrazole nitrogen can act as a directing group to facilitate C-H activation at the C5 position.

Comparative Analysis of Palladium Catalysts for C-H Arylation:

Catalyst SystemSubstrateCoupling PartnerConditionsYieldRegioselectivityRef.
Pd(OAc)₂ / P(o-tol)₃N-aryl pyrazoleAryl bromideK₂CO₃, DMA, 120 °C70-90%C5-arylation[4]
Pd(OAc)₂ / Ag₂ON-alkyl pyrazoleAryl iodideAcetic acid, 100 °C60-85%C5-arylation[4]
Pd(OAc)₂ / CD₃-AntPhos1-methyl-4-nitro-1H-pyrazole1-bromo-2-methoxynaphthaleneK₂CO₃, Toluene, 110 °C>95%C5-arylation (asymmetric)[5]

Experimental Protocol: Palladium-Catalyzed C5-Arylation of 1-Methylpyrazole

  • To an oven-dried Schlenk tube, add 1-methylpyrazole (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂O (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous acetic acid (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired C5-arylated pyrazole.

Mechanism of Palladium-Catalyzed C-H Activation:

The generally accepted mechanism for palladium-catalyzed C-H activation involves the formation of a palladacycle intermediate.[6] The pyrazole nitrogen coordinates to the palladium center, directing the C-H activation at the C5 position.

G cluster_0 Catalytic Cycle Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation Pd(IV) Pd(IV) Palladacycle->Pd(IV) Oxidative Addition (Ar-X) Product_Pd(II) Product_Pd(II) Pd(IV)->Product_Pd(II) Reductive Elimination Product_Pd(II)->Pd(II) Ligand Exchange caption Figure 1. Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Figure 1. Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Copper Catalysis: An Economical and Green Alternative

Copper catalysts have gained significant traction for pyrazole functionalization due to their low cost, low toxicity, and unique reactivity, particularly in C-N and C-O bond-forming reactions.[7][8]

Copper-Catalyzed N-Arylation and N-Alkynylation

Copper-catalyzed Chan-Lam and Ullmann-type couplings are powerful methods for the N-arylation of pyrazoles. More recently, copper-catalyzed aerobic C(sp²)-H amination has provided a direct route to N-functionalized pyrazoles.[7][8] Copper catalysis is also effective for the regioselective N-alkynylation of unsymmetrically substituted pyrazoles.[9]

Comparative Analysis of Copper Catalysts for N-Functionalization:

Catalyst SystemSubstrateCoupling PartnerConditionsYieldRegioselectivityRef.
Cu(OAc)₂PyrazoleArylboronic acidO₂, Pyridine, 4Å MS, CH₂Cl₂, rt70-95%N1-arylation[8]
CuI / L-prolinePyrazoleAryl iodideK₂CO₃, DMSO, 90 °C80-95%N1-arylation[10]
Cu(OTf)₂PyrazoleTerminal alkyneO₂, Et₃N, CH₃CN, 80 °C60-85%N1-alkynylation[9]

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole

  • To a round-bottom flask, add pyrazole (1.0 mmol), arylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), pyridine (2.0 mmol), and activated 4Å molecular sieves (200 mg).

  • Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture under an atmosphere of oxygen (balloon) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-arylpyrazole.

Mechanism of Copper-Catalyzed N-Arylation:

The mechanism of copper-catalyzed N-arylation is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)/Cu(0) catalytic cycle, depending on the specific reaction conditions and starting materials.

G cluster_1 Proposed Catalytic Cycle Cu(II) Cu(II) Cu(II)-Pyrazole Cu(II)-Pyrazole Cu(II)->Cu(II)-Pyrazole Coordination Cu(III)-Intermediate Cu(III)-Intermediate Cu(II)-Pyrazole->Cu(III)-Intermediate Transmetalation (Ar-B(OH)₂) Product_Cu(I) Product_Cu(I) Cu(III)-Intermediate->Product_Cu(I) Reductive Elimination Product_Cu(I)->Cu(II) Oxidation caption Figure 2. Proposed mechanism for Cu-catalyzed N-arylation.

Figure 2. Proposed mechanism for Cu-catalyzed N-arylation.

Rhodium Catalysis: Forging Complex Heterocycles

Rhodium catalysts are particularly effective for the C-H activation and annulation of pyrazoles with alkynes and other unsaturated partners, leading to the construction of fused heterocyclic systems.[11][12][13]

Rhodium-Catalyzed C-H Annulation

Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are highly efficient in catalyzing the C-H annulation of N-substituted pyrazoles with alkynes to afford pyrazolo[1,5-a]pyridines and other fused systems.[1] The regioselectivity of these reactions can often be controlled by the solvent.[1]

Comparative Analysis of Rhodium Catalysts for C-H Annulation:

Catalyst SystemSubstrateCoupling PartnerConditionsYieldProductRef.
[CpRhCl₂]₂ / AgSbF₆N-pyridyl pyrazoleAlkyneCu(OAc)₂, DCE, 100 °C60-90%Pyrazolo[1,5-a]pyridine[1]
[CpRhCl₂]₂ / AgTFA2-(1H-pyrazol-1-yl)pyridineInternal alkyneCu(OAc)₂, KOAc, DCE43-90%5-substituted 1H-pyrazol-1-yl-pyridines[1]
[Cp*RhCl₂]₂ / AgTFA2-(1H-pyrazol-1-yl)pyridineInternal alkyneCu(OAc)₂, KOAc, DMF47-87%Fused pyrazole derivatives[1]

Nickel and Iron Catalysis: Emerging and Sustainable Approaches

While palladium, copper, and rhodium have dominated the field, nickel and iron catalysts are emerging as more sustainable and cost-effective alternatives for pyrazole functionalization.[14][15][16][17]

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have shown promise in C-N cross-coupling reactions of pyrazoles with aryl chlorides, which are often challenging substrates for palladium catalysts.[18] Visible-light-mediated nickel catalysis offers a green and efficient method for these transformations.[16]

Iron-Catalyzed Synthesis

Iron catalysts, such as polyoxometalate-based systems, have been successfully employed for the efficient synthesis of functionalized pyrazoles through condensation cyclization reactions.[15][19] These heterogeneous catalysts offer the advantages of easy separation and reusability.[15][20]

Conclusion

The catalytic functionalization of pyrazoles is a rapidly evolving field, with a diverse array of transition-metal catalysts available to the synthetic chemist. Palladium catalysts remain the most versatile for a wide range of transformations, while copper offers a more economical and greener alternative for C-N and C-O bond formation. Rhodium catalysis provides a powerful platform for the synthesis of complex fused heterocycles. The emergence of nickel and iron catalysis presents exciting opportunities for developing more sustainable and cost-effective synthetic methodologies. The choice of catalyst will ultimately depend on the specific transformation desired, substrate scope, and desired level of sustainability. This guide provides a solid foundation for navigating the catalytic landscape of pyrazole functionalization and accelerating your research and development efforts.

References

A Senior Application Scientist's Guide to Benchmarking Modern Pyrazole Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, featured in blockbuster drugs and advanced functional materials. Consequently, the development of efficient, robust, and sustainable methods for its synthesis is an area of intense research. This guide provides a comparative analysis of contemporary pyrazole synthesis methodologies, benchmarked against the classical Knorr synthesis. We delve into the mechanistic underpinnings, operational parameters, and performance metrics of Multicomponent Reactions (MCRs) and Transition-Metal-Catalyzed Cycloadditions. Detailed experimental protocols, quantitative comparison tables, and logical workflow diagrams are provided to empower researchers, chemists, and drug development professionals in selecting the optimal synthetic strategy for their specific target molecules.

Introduction: The Enduring Importance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique electronic configuration imparts a remarkable range of physicochemical properties, making the pyrazole scaffold a "privileged structure" in drug discovery. Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, has led to its incorporation into numerous clinically successful drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1]

The ever-increasing demand for novel pyrazole derivatives necessitates the continuous evolution of synthetic methodologies. While classical methods like the Knorr synthesis have been workhorses for over a century, they often face limitations in terms of regioselectivity, substrate scope, and reaction conditions. Modern chemistry has answered this call with innovative strategies that offer milder conditions, greater efficiency, and access to molecular complexity previously difficult to obtain.[2][3] This guide will explore and objectively compare these cutting-edge techniques.

The Classical Benchmark: Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] Its longevity is a testament to its utility and the ready availability of its starting materials.

Mechanism: The reaction is typically acid-catalyzed. The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions. This is followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[5][6] A critical consideration is that with unsymmetrical 1,3-dicarbonyls, the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[4]

Representative Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[7]
  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol, 1 eq.) and hydrazine hydrate (6 mmol, 2 eq.).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid. The acid acts as a catalyst to activate the carbonyl group for nucleophilic attack.[7]

  • Heating: Place the vial on a hot plate with a stir bar and heat to approximately 100°C for 1 hour.

  • Monitoring: After 1 hour, monitor the reaction's completion by performing a thin-layer chromatography (TLC) analysis using a 30% ethyl acetate/70% hexane mobile phase.

  • Workup and Isolation: If the starting material is consumed, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.

  • Purification: Allow the mixture to cool slowly to room temperature while stirring. Collect the resulting solid by vacuum filtration, wash with a small amount of cold water, and allow it to air dry to yield the final product.

Modern Approaches to Pyrazole Synthesis

Modern synthetic chemistry prioritizes efficiency, atom economy, and sustainability. Multicomponent reactions and transition-metal catalysis exemplify these principles.[8][9]

Method A: Multicomponent Reactions (MCRs)

MCRs are convergent chemical processes where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials. This strategy is highly valued for its step- and atom-economy, operational simplicity, and its ability to rapidly generate libraries of complex molecules.[8]

Mechanism: Many pyrazole-forming MCRs involve an initial Knoevenagel condensation or Michael addition to generate a key intermediate in situ. For instance, in a common four-component synthesis of pyrano[2,3-c]pyrazoles, an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate are combined. The reaction proceeds through the formation of a pyrazolone from the β-ketoester and hydrazine, and a Knoevenagel adduct from the aldehyde and malononitrile. A subsequent Michael addition and intramolecular cyclization/dehydration cascade yields the complex heterocyclic product.[1][10][11]

Representative Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative[12]
  • Reaction Setup: In a round-bottom flask, combine a substituted aldehyde (1 mmol, 1 eq.), malononitrile (1 mmol, 1 eq.), ethyl acetoacetate (1 mmol, 1 eq.), and hydrazine hydrate (1 mmol, 1 eq.) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 5 mol%). The base facilitates both the initial Knoevenagel condensation and the formation of the pyrazolone intermediate.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. Many of these reactions are rapid, often reaching completion within 20-60 minutes.[10]

  • Monitoring: Monitor the reaction progress via TLC.

  • Workup and Isolation: Upon completion, the product often precipitates directly from the reaction mixture. The solid can be collected by vacuum filtration.

  • Purification: The collected solid is washed with cold ethanol and dried. Recrystallization may be performed if higher purity is required.

Method B: Transition-Metal-Catalyzed [3+2] Cycloaddition

Transition-metal catalysis has revolutionized organic synthesis by enabling reactions under mild conditions with high chemo- and regioselectivity. For pyrazole synthesis, copper- and palladium-catalyzed [3+2] cycloaddition reactions are particularly powerful.[12][13] These methods often involve the reaction of a 1,3-dipole (or its precursor) with an alkyne or alkene.

Mechanism: A common strategy involves the copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates.[14] In this process, the copper catalyst facilitates the formation of a key intermediate from the hydrazine, which then undergoes a regioselective cycloaddition with the alkyne. The use of air as a green oxidant is a significant advantage.[14] This approach avoids the pre-functionalization often required in traditional cross-coupling and provides excellent control over the substitution pattern of the final pyrazole.

Representative Experimental Protocol: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition[15]
  • Reaction Setup: To an oven-dried Schlenk tube, add Cu₂O (5 mol%), the N,N-disubstituted hydrazine (0.5 mmol, 1 eq.), the propiolate ester (0.6 mmol, 1.2 eq.), and a suitable base (e.g., K₂CO₃, 1.0 mmol, 2 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO (2 mL) under an air atmosphere. The use of air as the terminal oxidant is a key feature of this "green" protocol.

  • Heating: Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 100°C) for the required time (e.g., 12-24 hours).

  • Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude residue is then purified by column chromatography on silica gel to afford the pure polysubstituted pyrazole.

Performance Benchmarking: A Comparative Analysis

The choice of a synthetic method depends on a multitude of factors, including the desired substitution pattern, cost, scalability, and environmental impact. The table below provides a side-by-side comparison of the discussed methods.

Performance Metric Knorr Synthesis Multicomponent Reaction (MCR) Transition-Metal-Catalyzed Cycloaddition
Yield Range (%) Generally good to excellent (70-95%)Often very high (85-95%)Moderate to good (60-90%)[14]
Reaction Time 1-4 hoursVery rapid (20 min - 2 hours)12-24 hours
Temperature (°C) Room temp. to reflux (~100°C)[7]Often room temperatureElevated temperatures (80-120°C)[14]
Regioselectivity Potentially poor with unsymmetrical dicarbonylsGenerally high, dictated by reaction pathwayTypically excellent[14]
Substrate Scope Broad for 1,3-dicarbonyls and hydrazinesVery broad; diverse inputs possible[15]Good; sensitive to catalyst/ligand choice
Green Principles Moderate; often uses stoichiometric acid/baseExcellent; high atom and step economy[8]Improving; use of air as oxidant is a plus[14]
Operational Simplicity High; simple procedureExcellent; one-pot, often no purificationModerate; requires inert techniques, catalyst handling

Visualizing Reaction Pathways and Selection Logic

To further clarify the differences and aid in decision-making, the following diagrams illustrate the comparative reaction mechanisms and a workflow for method selection.

Comparative_Mechanisms cluster_0 Knorr Synthesis cluster_1 Multicomponent Reaction (MCR) cluster_2 Transition-Metal Catalyzed K1 1,3-Dicarbonyl + Hydrazine K2 Hydrazone Intermediate K1->K2 Condensation K3 Intramolecular Cyclization K2->K3 K4 Dehydration K3->K4 K5 Pyrazole K4->K5 M1 Aldehyde + Malononitrile + β-Ketoester + Hydrazine M2 In situ formation of Pyrazolone & Knoevenagel adduct M1->M2 One Pot M3 Michael Addition M2->M3 M4 Cyclization Cascade M3->M4 M5 Complex Pyrazole M4->M5 T1 Hydrazine + Alkyne + [Cu] Catalyst T2 Catalyst Activation & Intermediate Formation T1->T2 Aerobic T3 [3+2] Cycloaddition T2->T3 T4 Oxidative Aromatization T3->T4 T5 Regiospecific Pyrazole T4->T5

Caption: Comparative overview of pyrazole synthesis mechanisms.

Caption: Workflow for selecting an optimal pyrazole synthesis method.

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from its classical roots. While the Knorr synthesis remains a valuable tool for accessing simpler derivatives, modern methods like multicomponent reactions and transition-metal-catalyzed cycloadditions offer unparalleled advantages in terms of efficiency, complexity, and regiochemical control. MCRs excel in the rapid, one-pot generation of complex, drug-like scaffolds from simple building blocks. Transition-metal catalysis provides access to highly specific substitution patterns under increasingly mild and sustainable conditions.

The future of pyrazole synthesis will likely be shaped by the integration of emerging technologies. The application of photoredox catalysis, enzymatic synthesis, and continuous flow chemistry promises to deliver even greener, more efficient, and highly selective methods, further expanding the accessible chemical space for this invaluable heterocyclic core.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the cross-validation of analytical methods tailored to pyrazole-containing compounds, a critical activity in pharmaceutical development and quality control. As a class of heterocyclic compounds integral to numerous blockbuster drugs, the robust and reliable quantification of pyrazoles is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind method selection and cross-validation design. We will explore the comparative performance of cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and provide a step-by-step protocol for a cross-validation study based on a representative pyrazole active pharmaceutical ingredient (API). This guide is intended for researchers, analytical scientists, and drug development professionals seeking to ensure data integrity and regulatory compliance through scientifically sound analytical method lifecycle management.

Introduction: The Analytical Imperative for Pyrazole Compounds

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory agents (e.g., Celecoxib), anti-cancer drugs, and agrochemicals.[1] The pharmacological activity of these compounds is intrinsically linked to their structure, purity, and concentration.[1] Therefore, the development, validation, and ongoing verification of analytical methods for their quantification are not merely procedural hurdles but fundamental requirements for ensuring product safety and efficacy.

The lifecycle of an analytical method often necessitates its transfer between laboratories or the introduction of a new, potentially more efficient technology (e.g., transitioning from HPLC to UPLC). In such instances, a simple method validation is insufficient. Cross-validation becomes essential to demonstrate that two distinct analytical procedures are equivalent and can be used interchangeably for the same intended purpose. This guide will provide the scientific and procedural foundation for conducting a rigorous cross-validation of analytical methods for pyrazole compounds, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Foundational Analytical Techniques for Pyrazole Analysis

The choice of an analytical technique for a pyrazole compound is dictated by its physicochemical properties, including polarity, volatility, thermal stability, and the presence of chromophores. The two most prevalent and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry, ideally suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2] For pyrazole compounds, which are often polar, non-volatile solids, Reverse-Phase HPLC (RP-HPLC) is the most common approach.[3]

  • Principle of Causality: In RP-HPLC, the pyrazole analyte partitions between a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the analyte; more polar pyrazoles will have less affinity for the stationary phase and elute earlier. The choice of mobile phase (e.g., acetonitrile/water or methanol/water mixtures with pH modifiers like trifluoroacetic acid) is critical for achieving optimal separation from impurities and degradation products.[3]

  • Detection: UV detection is commonly employed, as the aromatic pyrazole ring system typically exhibits strong UV absorbance.[3][4] Photodiode Array (PDA) detectors offer the advantage of acquiring a full UV spectrum, aiding in peak purity assessment and identification. For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While many pyrazole APIs are not inherently volatile, GC-MS can be an excellent method for analyzing volatile impurities, residual solvents, or for certain pyrazole derivatives that are amenable to vaporization.[2]

  • Principle of Causality: Separation in GC is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of a capillary column. For less volatile pyrazoles, derivatization may be necessary to increase their volatility and thermal stability.[2] The mass spectrometer then fragments the eluted compounds into characteristic ions, providing a "fingerprint" that allows for highly specific identification and quantification.

  • Applicability: GC-MS is particularly valuable for identifying and quantifying isomeric pyrazoles, as their fragmentation patterns can often be distinguished even if they co-elute chromatographically.

Comparative Overview of HPLC and GC-MS for Pyrazole Analysis

The choice between HPLC and GC-MS is a critical decision based on the specific analytical challenge.

Performance Metric High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale for Pyrazole Analysis
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[2]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[2]HPLC is generally more applicable to the broad range of non-volatile pyrazole APIs. GC-MS excels for volatile impurities or specific volatile derivatives.
Applicability Well-suited for non-volatile and thermally labile compounds. The polarity of many pyrazoles makes them ideal for RP-HPLC.[2]Requires the analyte to be volatile and thermally stable. Derivatization may be needed for many pyrazole compounds.[2]The need for derivatization in GC can add complexity and potential for analytical error.
Linearity (R²) Typically ≥ 0.999[2]Typically ≥ 0.995[2]Both techniques offer excellent linearity for quantification.
Accuracy (% Recovery) 98.0% to 102.0%[2]95.0% to 105.0%[2]Both methods provide high accuracy when properly validated.
Precision (% RSD) ≤ 2.0%[2]≤ 5.0%[2]HPLC often demonstrates superior precision for routine quantitative analysis.
Sensitivity Good, enhanced with MS detection (LC-MS).Very high, especially with selective ion monitoring (SIM).GC-MS can offer superior sensitivity for trace-level analysis of volatile pyrazoles or impurities.

The Framework of Cross-Validation: Ensuring Method Equivalency

Cross-validation is a formal process to demonstrate that two analytical methods are equivalent. This is distinct from a full method validation and is typically performed when:

  • An analytical method is transferred from a development laboratory to a quality control laboratory.

  • A new analytical method is introduced to replace an existing, validated method (e.g., upgrading from HPLC to UPLC).

  • Data from different analytical methods will be compared or pooled in a single study.

The core principle of cross-validation is to analyze the same set of samples using both the "originating" and "new" methods and to demonstrate that the results are statistically comparable within pre-defined acceptance criteria.

Diagram: Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase protocol Define Cross-Validation Protocol (Objectives, Acceptance Criteria) samples Prepare a Homogenous Batch of Samples (e.g., Spiked Matrix, In-process material) protocol->samples methodA Analyze Samples with Originating Method (e.g., HPLC) samples->methodA methodB Analyze Samples with New Method (e.g., GC-MS) samples->methodB data_comp Collect and Compare Data from Both Methods methodA->data_comp methodB->data_comp stats Statistical Analysis (e.g., %Difference, Bland-Altman) data_comp->stats report Generate Cross-Validation Report (Conclusion on Method Equivalency) stats->report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: A Case Study in Cross-Validation

This section outlines a detailed, step-by-step methodology for a cross-validation study comparing a validated RP-HPLC-UV method with a newly developed GC-MS method for the quantification of a hypothetical pyrazole API, "Pyrazolab."

Objective: To demonstrate the analytical equivalency of the new GC-MS method and the established RP-HPLC-UV method for the assay of Pyrazolab in a bulk drug substance.

Materials and Reagents
  • Pyrazolab Reference Standard (purity > 99.5%)

  • Pyrazolab Bulk Drug Substance Batches (3 lots)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Trifluoroacetic Acid (TFA)

  • Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for GC-MS

  • Helium (UHP grade) for GC-MS

Protocol for RP-HPLC-UV Analysis (Originating Method)
  • Standard Preparation: Prepare a stock solution of Pyrazolab reference standard in 50:50 Acetonitrile:Water at 1.0 mg/mL. Prepare working standards at 80, 100, and 120 µg/mL by diluting the stock solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of each Pyrazolab bulk drug substance batch, dissolve in 100 mL of diluent to get a 1.0 mg/mL solution. Further dilute to a final theoretical concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B)

    • Gradient: 30-70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Perform six replicate injections for each of the three bulk drug substance batches.

Protocol for GC-MS Analysis (New Method)
  • Standard Preparation: Prepare a stock solution of Pyrazolab reference standard in Methanol at 1.0 mg/mL. Prepare working standards at 80, 100, and 120 µg/mL.

  • Sample Preparation and Derivatization: Accurately weigh approximately 100 mg of each Pyrazolab bulk drug substance batch and dissolve in 100 mL of Methanol. Take 1 mL of this solution and evaporate to dryness under a gentle stream of nitrogen. Add 100 µL of BSTFA and heat at 70°C for 30 minutes to form the trimethylsilyl derivative.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 280 °C

    • Oven Program: Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at 1.2 mL/min

    • MS Detection: Electron Ionization (EI) mode, scan range 50-500 m/z. Quantify using a characteristic ion of the derivatized Pyrazolab.

  • Analysis: Perform six replicate analyses for each of the three derivatized bulk drug substance batches.

Acceptance Criteria

The primary acceptance criterion for demonstrating equivalency is the comparison of the mean assay values obtained from both methods for each batch.

  • The percentage difference between the mean assay result from the HPLC-UV method and the GC-MS method for each of the three batches should not exceed 2.0% .

  • The relative standard deviation (%RSD) for the six replicate preparations for each batch should be ≤ 2.0% for both methods.[2]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Cross-Validation Results for Pyrazolab Assay

Batch ID Method Mean Assay (%) (n=6) %RSD % Difference (GC-MS vs. HPLC) Pass/Fail
Batch A HPLC-UV99.80.45\multirow{2}{}{-0.5}\multirow{2}{}{Pass}
GC-MS99.30.68
Batch B HPLC-UV100.10.39\multirow{2}{}{-0.8}\multirow{2}{}{Pass}
GC-MS99.30.75
Batch C HPLC-UV99.50.51\multirow{2}{}{-0.3}\multirow{2}{}{Pass}
GC-MS99.20.82

Interpretation: The hypothetical data presented in Table 1 demonstrates a successful cross-validation. For all three batches of the Pyrazolab API, the percentage difference between the mean assay values obtained by the HPLC-UV and GC-MS methods is well within the pre-defined acceptance criterion of 2.0%. Additionally, the precision of both methods, as indicated by the %RSD, is excellent and meets the acceptance limit of ≤ 2.0%. Based on these results, the new GC-MS method can be considered equivalent to the established HPLC-UV method for the assay of Pyrazolab and can be implemented for routine analysis.

Diagram: Decision Logic for Method Selection

MethodSelection start Analyze Pyrazole Compound volatility_check Is the analyte volatile & thermally stable? start->volatility_check impurity_check Primary goal: Trace volatile impurities? start->impurity_check gc_path Use GC-MS volatility_check->gc_path Yes derivatization_check Is derivatization feasible? volatility_check->derivatization_check No hplc_path Use HPLC derivatization_check->hplc_path No derivatization_check->gc_path Yes impurity_check->gc_path Yes api_assay Primary goal: API Assay / Non-volatile impurities? impurity_check->api_assay No api_assay->hplc_path Yes

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion: Upholding Data Integrity Through Rigorous Science

The cross-validation of analytical methods is a critical exercise in scientific due diligence, ensuring the consistency and reliability of data throughout a product's lifecycle. For pyrazole compounds, the choice between powerful techniques like HPLC and GC-MS should be driven by the specific analytical need and the physicochemical properties of the molecule. This guide has provided a comprehensive framework, grounded in ICH principles, for designing and executing a scientifically sound cross-validation study. By adhering to a well-defined protocol, establishing clear acceptance criteria, and meticulously documenting the results, analytical scientists can confidently demonstrate the equivalency of methods, thereby upholding the highest standards of data integrity and regulatory compliance.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1H-Pyrazol-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries regarding hazardous waste disposal, please contact your institution's Environmental Health and Safety (EHS) department.

As a Senior Application Scientist, I recognize the critical importance of not just the innovative application of chemical compounds but also their safe and responsible management throughout their lifecycle. This guide provides a detailed protocol for the proper disposal of (1H-Pyrazol-3-yl)methanol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety principles and regulatory compliance.

Understanding the Compound: Hazard Profile

Key Hazard Information:

PropertyHazardGHS Classification
Acute Toxicity (Oral) Harmful if swallowedH302[1][2]
Skin Irritation Causes skin irritationH315[1][2]
Eye Irritation Causes serious eye irritationH319[1][2]
Respiratory Irritation May cause respiratory irritationH335[1][2]

Given these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and within a designated and controlled area.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not merely a suggestion but a regulatory requirement.[3] The following workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_disposal Final Disposal start Start: Unused or Contaminated this compound ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_container Select a Designated Hazardous Waste Container (Clearly Labeled) fume_hood->waste_container solid_waste Solid Waste Stream: This compound and contaminated solids (e.g., weigh paper, gloves) waste_container->solid_waste For Solids liquid_waste Liquid Waste Stream: Solutions containing This compound waste_container->liquid_waste For Liquids seal_container Securely Seal the Waste Container solid_waste->seal_container liquid_waste->seal_container storage Store in a Designated Satellite Accumulation Area (SAA) seal_container->storage pickup Arrange for Pickup by Certified Hazardous Waste Personnel storage->pickup end End: Proper Disposal pickup->end

Figure 1. Decision workflow for the proper disposal of this compound.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, it is crucial to establish a safe working environment.

  • Engineering Controls: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5][6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[5][7]

    • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[5][8] Always inspect gloves for any signs of degradation before use.

    • Skin and Body Protection: A laboratory coat is required to protect against skin contact.[7]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[4][9]

  • Solid Waste:

    • Place pure this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) into a designated, properly labeled hazardous waste container for solid chemical waste.[4]

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[9][10]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

    • Do not mix this waste with other incompatible waste streams. For example, keep acidic waste separate from basic waste, and halogenated solvents separate from non-halogenated solvents.[4][10]

    • The container must be leak-proof and stored in secondary containment to prevent spills.[9]

Step 3: Labeling and Storage

Accurate and clear labeling is essential for the safe management of hazardous waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and volume should also be indicated.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area should be at or near the point of generation and under the control of the laboratory personnel. The SAA must be inspected weekly for any signs of leakage.[10]

Step 4: Final Disposal

The final disposal of hazardous waste must be carried out by trained and certified professionals.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Regulatory Compliance: The disposal process must adhere to all local, state, and federal regulations.[3][11]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Spill Response:

    • Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[6]

    • Large Spills: For a large spill, evacuate the area and contact your institution's EHS department immediately.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][7]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5][7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a fundamental aspect of good laboratory practice. By adhering to these procedures, researchers and scientists can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste disposal guidelines and do not hesitate to contact your EHS department with any questions.

References

Navigating the Safe Handling of (1H-Pyrazol-3-yl)methanol hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (1H-Pyrazol-3-yl)methanol hydrochloride. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, empowering you to work with confidence and precision.

Immediate Safety Profile & Hazard Assessment

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation upon contact.[1][3][5][6]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][3][4][5][6]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[1][3][5][6]

These classifications necessitate a multi-layered approach to safety, incorporating engineering controls, administrative protocols, and the diligent use of Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first and most critical line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2][5][6][7]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.[1][3][5][6]Prevents direct skin contact, mitigating the risk of skin irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Generally not required with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.[5][7]Inhalation of the compound can cause respiratory irritation. Engineering controls are the primary method to mitigate this.
Visualizing the PPE Workflow

To ensure a standardized and safe approach, the following diagram illustrates the correct sequence for donning and doffing PPE. Adherence to this workflow minimizes the risk of cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Figure 1: Standardized sequence for donning and doffing Personal Protective Equipment.

Operational Plan: From Receipt to Disposal

A comprehensive plan that addresses every stage of the compound's lifecycle within the laboratory is crucial for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Handling and Use
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][2][3]

  • Administrative Controls:

    • Minimize the quantity of material handled at any one time.

    • Avoid generating dust or aerosols.[3][5][6][7][8]

    • Do not eat, drink, or smoke in the laboratory.[1][3][4]

    • Wash hands thoroughly after handling the compound.[1][2][3][4][6]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][3][5] Avoid generating dust. For liquid spills, use an inert absorbent material.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste material, including contaminated PPE, in a designated and clearly labeled hazardous waste container.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1][2][3][4][6][8] Do not dispose of it down the drain.[1][2][8]

Emergency Procedures

In the case of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Eyes Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][5][7][8][9] Seek immediate medical attention.[8]
Skin Immediately wash the affected area with soap and plenty of water.[2][3][5][8] Remove contaminated clothing.[1][3][7] Seek medical attention if irritation persists.[5][7]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1][2][3][4] Seek immediate medical attention.[2][4][8]
Inhalation Move the individual to fresh air.[1][2][3][5][6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Visualizing the Emergency Response Logic

The following flowchart outlines the decision-making process in the event of an exposure incident.

Emergency_Response Start Exposure Incident Occurs Route Identify Exposure Route Start->Route Eyes Eye Contact Route->Eyes Eyes Skin Skin Contact Route->Skin Skin Ingestion Ingestion Route->Ingestion Ingestion Inhalation Inhalation Route->Inhalation Inhalation FlushEyes Flush Eyes for 15 mins Eyes->FlushEyes WashSkin Wash Skin with Soap & Water Skin->WashSkin RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth FreshAir Move to Fresh Air Inhalation->FreshAir SeekMedical Seek Immediate Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical RinseMouth->SeekMedical FreshAir->SeekMedical

Figure 2: Decision-making flowchart for emergency response to an exposure incident.

By integrating these safety protocols and operational plans into your daily laboratory practices, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrazol-3-yl)methanol hydrochloride
Reactant of Route 2
(1H-Pyrazol-3-yl)methanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.